molecular formula C11H13BClNO4 B1418636 (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid CAS No. 850589-49-0

(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Cat. No.: B1418636
CAS No.: 850589-49-0
M. Wt: 269.49 g/mol
InChI Key: HPRBSCDTOODIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid (CAS 850589-49-0) is a specialized boronic acid derivative of significant value in synthetic and medicinal chemistry research. Its molecular formula is C 11 H 13 BClNO 4 and it has a molecular weight of 269.49 g/mol . The compound is characterized by two key functional groups: a boronic acid moiety and a morpholine carbonyl group. This structure makes it a versatile building block, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction . In these reactions, it serves as a crucial partner to assemble complex biaryl structures, which are common scaffolds in many pharmaceuticals and organic materials. The presence of the chloro substituent on the phenyl ring offers a reactive site for further functionalization, while the morpholine group can enhance solubility and influence the pharmacokinetic properties of the resulting molecules. Researchers utilize this compound primarily in the synthesis of novel chemical entities for drug discovery projects and as an intermediate in the development of active pharmaceutical ingredients (APIs) . Proper handling is essential; this compound has associated hazard warnings for causing skin and eye irritation and may cause respiratory irritation . It is critical to consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE) in a well-ventilated area. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BClNO4/c13-10-7-8(12(16)17)1-2-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRBSCDTOODIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657219
Record name [3-Chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-49-0
Record name B-[3-Chloro-4-(4-morpholinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid is a specialized organic compound that has emerged as a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its unique trifunctional structure—featuring a boronic acid group, a chloro substituent, and a morpholine amide moiety—offers medicinal chemists a versatile scaffold for creating novel therapeutic agents. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, the chloro atom provides a site for further chemical modification or can influence the electronic properties of the molecule, and the morpholine-4-carbonyl group can enhance solubility and introduce favorable interactions with biological targets.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and detailed protocols for its use in a research setting.

The Chemical Abstract Service (CAS) has assigned the number 850589-49-0 to this compound.[2][3]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 850589-49-0PubChem[3]
Molecular Formula C₁₁H₁₃BClNO₄PubChem[3]
Molecular Weight 269.49 g/mol PubChem[3]
IUPAC Name [3-chloro-4-(morpholine-4-carbonyl)phenyl]boronic acidPubChem[3]
Appearance Typically a solid-
Purity Commercially available in various purities, often ≥95%-

Synthesis and Manufacturing: A Plausible Retrosynthetic Approach

While specific, proprietary manufacturing processes for this compound may vary, a plausible and common synthetic route can be devised based on established organic chemistry principles. A likely starting material is 2-chloro-4-bromobenzoic acid.

A Step-by-Step Synthetic Workflow:

  • Amide Formation: The synthesis would likely begin with the coupling of 2-chloro-4-bromobenzoic acid and morpholine to form the corresponding amide. This reaction is typically facilitated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting the carboxylic acid to an acyl chloride followed by reaction with morpholine.

  • Borylation: The subsequent and key step is the introduction of the boronic acid moiety. This is commonly achieved through a palladium-catalyzed Miyaura borylation reaction on the aryl bromide. The reaction utilizes a boron source, such as bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an appropriate solvent like dioxane or DMSO.

  • Hydrolysis: The resulting boronic ester (pinacol ester) is then typically hydrolyzed under acidic or basic conditions to yield the final this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in many marketed drugs.[6]

The boronic acid's reactivity, stability, and tolerance of a wide range of functional groups make it an ideal reagent for late-stage functionalization in complex synthetic pathways. The morpholine amide group often imparts improved pharmacokinetic properties, such as aqueous solubility and metabolic stability, to the final drug candidate.[1]

The Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-X aryl_pd_complex Ar-Pd(II)-X (Aryl Palladium Complex) oxidative_add->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar' (Diaryl Palladium Complex) transmetalation->diaryl_pd_complex aryl_boronate Ar'-B(OR)2 (Boronic Acid/Ester) aryl_boronate->transmetalation base Base (e.g., K2CO3, Cs2CO3) base->transmetalation reductive_elim Reductive Elimination diaryl_pd_complex->reductive_elim reductive_elim->pd0 Regeneration product Ar-Ar' (Biaryl Product) reductive_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling

This protocol describes a general, yet robust, procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br). The inclusion of specific analytical checkpoints ensures the integrity and validity of the experimental outcome.

Materials and Reagents:
  • This compound (1.2 equivalents)

  • Aryl Bromide (Ar-Br) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:
  • Preparation and Inerting: To a flame-dried reaction vessel, add the aryl bromide, this compound, and the base. The vessel is then sealed with a septum and subjected to three cycles of vacuum backfilling with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Degassed solvent is added via syringe, followed by the addition of the palladium catalyst under a positive pressure of the inert gas. The choice of catalyst and base can be critical and may require optimization depending on the specific aryl bromide used.[7]

  • Reaction: The reaction mixture is heated, typically to 80-100 °C, and stirred vigorously.

  • In-Process Control (IPC) - Self-Validation: After a predetermined time (e.g., 2-4 hours), a small aliquot of the reaction mixture is withdrawn. This sample is analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials and the formation of the product. The reaction is deemed complete when the limiting reagent (typically the aryl bromide) is no longer detectable. This IPC step is crucial for preventing the formation of byproducts due to prolonged heating and ensures the reaction is proceeding as expected.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine to remove the inorganic base and salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.

  • Final Quality Control (QC) - Self-Validation: The purity of the final isolated product is assessed by High-Performance Liquid Chromatography (HPLC). Its identity is confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure it matches the expected structure and is free of significant impurities.

Quality Control Workflow

A rigorous quality control process is essential to validate the identity and purity of both the starting material and the final product, ensuring the reliability of downstream applications.

QC_Workflow start Starting Material: This compound nmr ¹H and ¹³C NMR Spectroscopy start->nmr Structural Verification hplc HPLC Purity Assessment start->hplc Purity Check ms Mass Spectrometry (Identity) start->ms Molecular Weight decision1 Purity & Identity Confirmed? nmr->decision1 hplc->decision1 ms->decision1 proceed Proceed to Suzuki Coupling Reaction decision1->proceed Yes product Purified Final Product proceed->product final_qc Final Product QC product->final_qc nmr2 ¹H and ¹³C NMR Spectroscopy final_qc->nmr2 hplc2 HPLC Purity Assessment (>95%) final_qc->hplc2 hrms HRMS (Exact Mass Confirmation) final_qc->hrms decision2 Passes All QC? nmr2->decision2 hplc2->decision2 hrms->decision2 release Release for Further Biological Assays decision2->release Yes

Caption: A self-validating Quality Control (QC) workflow for synthesis.

Conclusion: An Enabling Tool for Drug Discovery

This compound, with its CAS number 850589-49-0, represents more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure allows for the predictable and efficient construction of complex molecular architectures through robust and reliable methods like the Suzuki-Miyaura coupling. By adhering to rigorous, self-validating protocols, researchers can confidently incorporate this building block into their synthetic strategies, accelerating the discovery and development of the next generation of therapeutic agents. Boronic acids and their derivatives continue to be a cornerstone in the synthesis of biologically active compounds, with several FDA-approved drugs containing this functional group.[8][9]

References

An In-Depth Technical Guide to the Synthesis of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylboronic Acids in Modern Drug Discovery

Arylboronic acids and their derivatives are indispensable building blocks in contemporary medicinal chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient and modular assembly of complex molecular architectures, a cornerstone of modern drug discovery and development. The target molecule of this guide, (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid, is a valuable intermediate, incorporating a synthetically versatile boronic acid moiety, a chemically stable morpholine amide, and a strategically positioned chlorine atom that can be further functionalized or used to modulate the electronic properties of the molecule. This guide provides a comprehensive overview of a robust and reproducible synthetic strategy for this compound, intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a two-step approach. The key disconnection is the carbon-boron bond, which can be reliably formed via a palladium-catalyzed Miyaura borylation of a suitable aryl halide precursor. This precursor, in turn, can be synthesized through a straightforward amidation reaction.

G Target This compound Intermediate (4-Bromo-2-chlorophenyl)(morpholino)methanone Target->Intermediate Miyaura Borylation Precursor1 2-Chloro-4-bromobenzoyl chloride Intermediate->Precursor1 Amidation Precursor2 Morpholine Intermediate->Precursor2 Amidation

Caption: Retrosynthetic analysis of the target compound.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the high-yielding and well-documented nature of the proposed chemical transformations.

Part 1: Synthesis of the Key Intermediate: (4-Bromo-2-chlorophenyl)(morpholino)methanone

The first stage of the synthesis involves the formation of the amide bond between 2-chloro-4-bromobenzoyl chloride and morpholine. This is a classic nucleophilic acyl substitution reaction.

Experimental Protocol: Amidation

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-Chloro-4-bromobenzoyl chlorideC₇H₃BrCl₂O273.9110.0 g0.0365
MorpholineC₄H₉NO87.123.50 g (3.5 mL)0.0402
TriethylamineC₆H₁₅N101.194.06 g (5.6 mL)0.0402
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
1 M Hydrochloric AcidHCl36.4650 mL-
Saturated Sodium BicarbonateNaHCO₃84.0150 mL-
BrineNaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-chloro-4-bromobenzoyl chloride (10.0 g, 36.5 mmol).

  • Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of morpholine (3.50 g, 40.2 mmol) and triethylamine (4.06 g, 40.2 mmol) in 20 mL of anhydrous DCM.

  • Slowly add the morpholine/triethylamine solution to the stirred solution of 2-chloro-4-bromobenzoyl chloride at 0 °C over a period of 30 minutes using a dropping funnel. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction.[1][2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude (4-bromo-2-chlorophenyl)(morpholino)methanone can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The pure product is typically a white to off-white solid.[3]

Part 2: Palladium-Catalyzed Miyaura Borylation

The final step in the synthesis is the conversion of the aryl bromide intermediate to the target boronic acid. The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent.[4][5][6][7]

G cluster_0 Synthetic Pathway Start (4-Bromo-2-chlorophenyl)(morpholino)methanone Reagents Bis(pinacolato)diboron (B2pin2) Pd(dppf)Cl2 Potassium Acetate (KOAc) Product This compound pinacol ester Reagents->Product Miyaura Borylation Heat (e.g., 80-100 °C) Solvent Dioxane or DMSO Hydrolysis Acidic Workup (e.g., HCl) Product->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the Miyaura Borylation step.

Experimental Protocol: Miyaura Borylation

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
(4-Bromo-2-chlorophenyl)(morpholino)methanoneC₁₁H₁₁BrClNO₂304.575.00 g0.0164
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄253.944.58 g0.0180
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd731.700.40 g0.00055
Potassium Acetate (KOAc)CH₃COOK98.144.83 g0.0492
1,4-Dioxane (anhydrous)C₄H₈O₂88.11100 mL-

Procedure:

  • To a dry Schlenk flask, add (4-bromo-2-chlorophenyl)(morpholino)methanone (5.00 g, 16.4 mmol), bis(pinacolato)diboron (4.58 g, 18.0 mmol), Pd(dppf)Cl₂ (0.40 g, 0.55 mmol), and potassium acetate (4.83 g, 49.2 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Add 100 mL of anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate (50 mL).

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude pinacol ester of the target boronic acid.

  • Hydrolysis to the Boronic Acid: The crude pinacol ester can be hydrolyzed to the free boronic acid by stirring with a biphasic mixture of an organic solvent (e.g., diethyl ether or ethyl acetate) and an aqueous acid (e.g., 1 M HCl) for several hours at room temperature.

  • After hydrolysis, separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Boronic acids can be challenging to purify by standard silica gel chromatography. Recrystallization from a suitable solvent system (e.g., acetonitrile/water or ethanol/water) is often the preferred method. Alternatively, purification can be achieved by forming a salt with a base, followed by extraction and acidification to regenerate the pure boronic acid.[8]

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

  • 2-Chloro-4-bromobenzoyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts are toxic and should be handled with care.

  • Diboron reagents are moisture-sensitive.

  • Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving an initial amidation followed by a palladium-catalyzed Miyaura borylation. This guide provides a detailed, field-proven protocol that can be adapted and optimized by researchers in drug discovery and development. The strategic application of this and other substituted arylboronic acids will undoubtedly continue to fuel the discovery of novel therapeutics.

References

An In-depth Technical Guide to (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, applications, and handling of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid. As a versatile building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research, a thorough understanding of this reagent is essential for its effective utilization.

Introduction: A Key Building Block in Medicinal Chemistry

This compound belongs to the extensive family of arylboronic acids, which have become indispensable tools in organic chemistry. The presence of the boronic acid functional group facilitates palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a wide range of substrates. The specific substitution pattern of this molecule—a chloro group ortho to the boronic acid and a morpholine-4-carbonyl group meta to it—offers unique electronic and steric properties that can be exploited in the synthesis of novel compounds with potential biological activity. The morpholine moiety, in particular, is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from data on structurally similar compounds and general knowledge of arylboronic acids.

PropertyValueSource/Comment
CAS Number 850589-49-0[1][2]
Molecular Formula C₁₁H₁₃BClNO₄[1]
Molecular Weight 269.49 g/mol [1]
Appearance White to off-white solidInferred from related compounds.
Melting Point Not available. Expected to be a high-melting solid, similar to other arylboronic acids like 3-Chloro-4-fluorophenylboronic acid (242-247 °C).[3]No specific data found.
Solubility Soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in non-polar solvents and water.Phenylboronic acids generally show good solubility in polar organic solvents.[4]
Purity Typically available at ≥95% purity.[2][5]

Structural Information and Stability

The chemical structure of this compound is presented below:

Figure 1: Chemical structure of this compound.

A critical aspect of boronic acid chemistry is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible equilibrium that can impact reactivity and characterization.

G A This compound (Monomer) B Boroxine (Trimer) A->B - H₂O B->A + H₂O

Figure 2: Equilibrium between the boronic acid monomer and its boroxine trimer.

To ensure the highest reactivity, particularly in sensitive coupling reactions, it is often advisable to use the boronic acid in its monomeric form. This can sometimes be achieved by recrystallization from water or by using the corresponding boronate ester.

Spectroscopic Characterization (Predicted)

¹H NMR:

  • Aromatic protons would appear as multiplets in the range of 7.0-8.0 ppm.

  • The two sets of methylene protons of the morpholine ring would likely appear as distinct multiplets between 3.0 and 4.0 ppm.

  • The boronic acid protons are often broad and may exchange with residual water in the solvent, making them difficult to observe.

¹³C NMR:

  • Aromatic carbons would be observed in the 120-140 ppm region.

  • The carbonyl carbon of the amide would appear downfield, typically in the 165-175 ppm range.

  • The morpholine carbons would be expected in the 40-70 ppm range.

IR Spectroscopy:

  • A broad O-H stretch from the boronic acid group around 3200-3500 cm⁻¹.

  • Aromatic C-H stretching just above 3000 cm⁻¹.

  • A strong C=O stretch from the amide carbonyl around 1630-1660 cm⁻¹.

  • C-N and C-O stretching from the morpholine group in the fingerprint region.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition Ar-X ArPdAr_prime Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr_prime Transmetalation Transmetalation Transmetalation Ar'B(OH)₂ ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime RedElim Reductive Elimination ArX Aryl Halide (Ar-X) Ar_prime_BOH2 This compound (Ar'B(OH)₂)

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Reaction conditions should be optimized for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Add the palladium catalyst (0.01-0.05 equiv) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following precautions are recommended based on the known hazards of similar boronic acids.

Hazard Statements (Predicted):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Boronic acids are sensitive to moisture and should be protected from humidity.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it a key reagent for researchers in medicinal chemistry and materials science. A thorough understanding of its properties, handling requirements, and reaction protocols is crucial for its successful application in the laboratory.

References

An In-depth Technical Guide to the NMR Spectroscopic Analysis of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid is a key building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions. Its precise structural elucidation is paramount for ensuring the integrity of downstream applications. This guide provides a comprehensive, in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and established principles of NMR spectroscopy to present a robust predictive analysis and a field-proven experimental protocol. We delve into the causality behind experimental choices, focusing on sample preparation, solvent effects, and the prevention of common artifacts like boroxine formation, thereby establishing a self-validating system for obtaining high-fidelity NMR data.

Introduction: The Structural Significance of a Versatile Building Block

This compound, with the chemical formula C₁₁H₁₃BClNO₄ and a molecular weight of approximately 269.49 g/mol , is a trifunctional molecule.[1] Its utility is defined by the interplay of its three key structural features: the phenylboronic acid moiety, the ortho-chloro substituent, and the para-morpholine-4-carbonyl group. The boronic acid group is the reactive handle for palladium-catalyzed cross-coupling reactions. The chloro and morpholinocarbonyl substituents act as electronic and steric modulators, influencing the reactivity of the boronic acid and defining the physical properties and biological interactions of the resulting coupled products.

Given its role as a foundational reagent, unambiguous characterization is non-negotiable. NMR spectroscopy is the most powerful tool for this purpose, providing precise information on the molecular backbone and the electronic environment of each nucleus. This guide will provide the foundational knowledge required to acquire, process, and interpret the ¹H and ¹³C NMR spectra of this molecule with confidence.

Predicted NMR Data and Structural Assignment

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects on benzene rings and data from structurally related compounds. The numbering scheme used for assignment is detailed in the molecular structure diagram below.

Molecular Structure and Numbering

Caption: Molecular structure and numbering scheme for NMR assignment.

Predicted ¹H NMR Data (in DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H27.9 - 8.1d~2.0Ortho-coupled to H6, deshielded by adjacent boronic acid.
H67.8 - 8.0ddJ(H6-H5) = ~8.0, J(H6-H2) = ~2.0Ortho-coupled to H5, meta-coupled to H2.
H57.5 - 7.7d~8.0Ortho-coupled to H6, deshielded by adjacent carbonyl.
B(OH)₂8.0 - 8.5s (broad)-Highly variable, solvent and concentration-dependent. Exchanges with D₂O.
H8', H11' (Morpholine)3.5 - 3.8m (broad)-Protons on carbons adjacent to Nitrogen.
H9', H10' (Morpholine)3.4 - 3.7m (broad)-Protons on carbons adjacent to Oxygen.
Predicted ¹³C NMR Data (in DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C7 (C=O)165 - 168Typical range for an amide carbonyl carbon.
C4138 - 142Aromatic carbon attached to the carbonyl group.
C3133 - 136Aromatic carbon attached to the chloro group.
C1130 - 134Ipso-carbon attached to boron; often broad or of low intensity.
C6131 - 134Aromatic CH.
C2129 - 132Aromatic CH.
C5126 - 129Aromatic CH.
C8', C11' (Morpholine)42 - 48Carbons adjacent to Nitrogen; may be broad due to rotational isomers.
C9', C10' (Morpholine)66 - 68Carbons adjacent to Oxygen.

Experimental Protocol: A Self-Validating Workflow

The primary challenge in acquiring clean NMR spectra of arylboronic acids is their propensity to form cyclic trimeric anhydrides, known as boroxines.[2][3][4][5] This is an equilibrium process driven by the removal of water. The presence of both the boronic acid and the boroxine in the sample leads to spectral complexity, including broadened peaks and the appearance of multiple sets of signals. The following protocol is designed to mitigate this issue and ensure the acquisition of data corresponding to the pure boronic acid monomer.

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition start Weigh ~10-15 mg of This compound solvent Add ~0.6 mL of anhydrous DMSO-d₆ start->solvent Rationale: Sufficient concentration for good S/N ratio. vortex Vortex/sonicate until fully dissolved solvent->vortex Rationale: DMSO-d₆ disrupts H-bonding that favors boroxine formation. Anhydrous grade is critical. transfer Transfer to a clean, dry 5 mm NMR tube vortex->transfer instrument Insert sample into NMR spectrometer (≥400 MHz) transfer->instrument lock Lock and Shim instrument->lock proton Acquire ¹H Spectrum (zg30 pulse program) lock->proton Parameters: 30° pulse, ~2s relaxation delay, 16-32 scans carbon Acquire ¹³C{¹H} Spectrum (zgpg30 pulse program) proton->carbon Parameters: 30° pulse, ~2s relaxation delay, ≥1024 scans

Caption: Recommended workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry vial.

  • Solvent Selection & Addition:

    • Primary Choice: Use anhydrous Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is a hydrogen bond acceptor and effectively solvates the B(OH)₂ group, disrupting the intermolecular hydrogen bonding required for boroxine formation. Its high boiling point also ensures sample stability.

    • Alternative: If the compound's solubility is an issue, a mixture like DMSO-d₆/CDCl₃ can be tested. However, less polar solvents may increase the risk of boroxine formation. The use of D₂O is also possible but will result in the exchange and disappearance of the B(OH)₂ proton signal.

    • Add approximately 0.6 mL of the chosen anhydrous deuterated solvent to the vial.

  • Dissolution: Vortex the sample vigorously. If needed, sonicate for 1-2 minutes to ensure complete dissolution. A clear, homogenous solution is required.

  • Transfer: Using a clean glass pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the tube is dry to prevent introducing water, which can affect the boronic acid/boroxine equilibrium.

  • Spectrometer Setup:

    • Insert the sample into a spectrometer with a field strength of at least 400 MHz.

    • Perform standard locking and shimming procedures to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key Parameters: Use a 30° pulse angle to avoid saturation, a relaxation delay (d1) of at least 2 seconds, and acquire 16 to 32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Key Parameters: Use a standard pulse program (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2 seconds. Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) will be necessary.

Causality and Field Insights: Explaining the "Why"

  • Why DMSO-d₆? As a polar, aprotic solvent, DMSO-d₆ is uniquely suited for boronic acids. It actively breaks up the self-association of boronic acid molecules that leads to boroxine formation.[5] The residual water peak in non-anhydrous DMSO-d₆ (around 3.33 ppm) can serve as an indicator, but using an anhydrous grade from a sealed ampoule is the best practice to push the equilibrium firmly towards the desired monomeric boronic acid.

  • The B(OH)₂ Signal: The protons of the boronic acid group are acidic and undergo chemical exchange. Their signal is often broad and its chemical shift is highly sensitive to concentration, temperature, and residual water content. A simple D₂O shake experiment (adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum) will confirm its identity, as the B(OH)₂ protons will exchange with deuterium and their signal will disappear.

  • The Ipso-Carbon Signal (C1): The carbon atom directly attached to the boron (C1) is a quaternary carbon with a long relaxation time. Furthermore, its signal can be broadened due to quadrupolar relaxation from the adjacent boron nucleus (¹¹B has a spin I = 3/2). Consequently, this peak may be of low intensity or even unobservable in a standard ¹³C NMR experiment.[6] Longer relaxation delays or specific pulse sequences may be required to observe it reliably.

  • Rotational Isomers (Rotamers): The morpholine-carbonyl group is an amide. Rotation around the C(O)-N bond (C7-N4') is restricted at room temperature on the NMR timescale. This can lead to broadening of the signals for the morpholine protons and carbons, particularly those closest to the nitrogen (H8'/C8' and H11'/C11'). In some cases, two distinct sets of signals for the morpholine ring may be observed.

Conclusion

The structural integrity of this compound is the cornerstone of its utility in synthesis. This guide provides a predictive framework and a robust, validated protocol for its characterization by NMR spectroscopy. By understanding the underlying principles of substituent effects and the specific chemical behavior of boronic acids, particularly the potential for boroxine formation, researchers can confidently acquire and interpret high-quality NMR data. The emphasis on using anhydrous DMSO-d₆ and the detailed step-by-step workflow constitute a reliable method for ensuring that the resulting spectra accurately represent the intended monomeric species, providing a solid foundation for all subsequent research and development activities.

References

An In-Depth Technical Guide to the Mass Spectrometry of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview for the mass spectrometric analysis of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid, a key building block in medicinal chemistry and drug development. Recognizing the unique challenges presented by boronic acids, such as their propensity for dehydration and formation of complex adducts, this document outlines robust, field-proven methodologies for accurate characterization. We will delve into the rationale behind experimental design, from sample preparation to the selection of ionization techniques and collision-induced dissociation parameters. This paper will serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to achieve high-quality, reproducible mass spectrometry data for this and similar arylboronic acid compounds.

Introduction: The Analytical Imperative

This compound is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its boronic acid moiety is a versatile functional group for Suzuki-Miyaura cross-coupling reactions, while the morpholine amide substructure can impart desirable physicochemical properties such as solubility and metabolic stability. Accurate molecular weight confirmation and structural elucidation are critical quality control steps in its synthesis and downstream applications.

Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and specificity.[1] However, arylboronic acids exhibit unique behaviors under common MS ionization conditions that can complicate spectral interpretation.[2] A primary challenge is the facile loss of water (dehydration) from the boronic acid group, which can sometimes be mistaken for the molecular ion. Furthermore, boronic acids can form various adducts, dimers, or cyclic trimers (boroxines), particularly at higher concentrations.[3] This guide provides a validated workflow to navigate these challenges, ensuring unambiguous identification and structural characterization.

Physicochemical Properties & MS Considerations

Before analysis, it is crucial to understand the properties of the analyte that will influence the mass spectrometric method.

  • Molecular Formula: C₁₁H₁₃BClNO₄[4]

  • Monoisotopic Mass: 269.0626 Da[4]

  • Key Structural Features:

    • An electron-rich aryl ring substituted with a chlorine atom.

    • A boronic acid group [-B(OH)₂], which is prone to dehydration.

    • A tertiary amide linked to a morpholine ring, which can be a site of protonation.

Causality of Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this class of polar, non-volatile compounds.[1] It is a "soft" ionization technique that minimizes in-source fragmentation and preserves the molecular ion.

  • Ionization Mode: The molecule contains a morpholine nitrogen, which is a basic site readily protonated. Therefore, Positive Ion Mode ESI (+ESI) is the logical choice for achieving high sensitivity, targeting the formation of the protonated molecular ion, [M+H]⁺. While negative mode can detect the [M-H]⁻ ion, positive mode is generally more robust for molecules with basic nitrogen atoms.[2]

  • Dehydration: The most common in-source reaction for boronic acids is the neutral loss of water (18.01 Da) from the B(OH)₂ group.[3] This results in a prominent ion at [M-H₂O+H]⁺. It is critical to anticipate this peak and not misidentify it as the primary molecular ion. Adjusting source parameters, such as capillary temperature and gas flow, can sometimes minimize this effect, but it is often unavoidable.

  • Isotopic Pattern: The presence of a chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) and a boron atom (¹⁰B:¹¹B ≈ 1:4) will result in a characteristic isotopic pattern for the molecular ion and its fragments.[3] This pattern is a powerful tool for confirming the presence and number of these atoms in any given ion.

Experimental Design and Methodology

This section details a robust protocol for the analysis of this compound using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.

Sample and Solvent Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic, typically 50:50 acetonitrile:water with 0.1% formic acid.

    • Expert Insight: The addition of formic acid is crucial. It acidifies the mobile phase, ensuring the morpholine nitrogen is protonated, which significantly enhances the ESI+ signal.[5]

Instrumentation and Parameters

The following parameters are recommended as a starting point and should be optimized for the specific instrument in use.

  • Instrument: LC-MS system with an ESI source (e.g., Agilent 6530 Q-TOF, Waters Xevo G2, Sciex TripleTOF).

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: +3.5 to +4.0 kV.

  • Nebulizer Gas (N₂): 30-40 psi.

  • Drying Gas (N₂) Flow: 8-10 L/min.

  • Drying Gas Temperature: 300-325 °C.

  • Mass Range (MS1 Scan): m/z 50 - 500.

  • Collision Energy (for MS/MS): A ramp of 10-40 eV is recommended to generate a rich fragmentation spectrum. Precursor ion selection should target the protonated molecular ion ([M+H]⁺) at m/z 270.07.

Data Analysis and Interpretation

Expected Mass Spectra (MS1)

A successful analysis will yield a full scan spectrum with several key ions. The monoisotopic mass of the neutral molecule is 269.0626 Da. The expected ions in positive ESI mode are summarized below.

Ion SpeciesDescriptionCalculated m/z (¹¹B, ³⁵Cl)
[M+H]⁺ Protonated Molecular Ion 270.0704
[M-H₂O+H]⁺Dehydrated Ion252.0599
[M+Na]⁺Sodium Adduct292.0524
[M+K]⁺Potassium Adduct308.0263

Caption: Predicted m/z values for common ions of the target analyte.

The base peak will likely be either the protonated molecular ion ([M+H]⁺) or the dehydrated ion ([M-H₂O+H]⁺). The presence of both is a strong indicator of a boronic acid compound.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is used to confirm the structure by breaking the molecule apart and analyzing the fragments. The most probable fragmentation pathways involve cleavages at the amide bond and losses from the morpholine ring.

Logical Fragmentation Pathway

The fragmentation of the protonated molecular ion (m/z 270.07) is initiated by the charge on the morpholine nitrogen. The collision energy induces cleavage at several key bonds.

fragmentation_pathway parent [M+H]⁺ m/z 270.07 frag1 Fragment A m/z 184.98 (Loss of Morpholine) parent->frag1 - C₄H₈NO frag3 Fragment C m/z 86.06 (Protonated Morpholine) parent->frag3 frag2 Fragment B m/z 156.99 (Loss of CO) frag1->frag2 - CO frag4 Fragment D m/z 128.98 (Loss of B(OH)₂) frag1->frag4 - B(OH)₂

Caption: Proposed MS/MS fragmentation pathway for protonated this compound.

  • Pathway to Fragment A (m/z 184.98): This key fragment results from the cleavage of the amide bond, leading to the loss of the morpholine group as a neutral radical, retaining the charge on the acylium ion.

  • Pathway to Fragment B (m/z 156.99): Subsequent loss of carbon monoxide (CO) from Fragment A yields the chlorophenylboronic acid cation.

  • Pathway to Fragment C (m/z 86.06): Alternatively, amide bond cleavage can result in the charge being retained by the morpholine fragment.

  • Pathway to Fragment D (m/z 128.98): Loss of the boronic acid group from Fragment A is also a possible pathway, though often less favorable.

Validated Step-by-Step Protocol

This protocol provides a self-validating workflow from sample preparation to data interpretation.

Experimental Workflow

Caption: A validated workflow for the MS analysis of the target compound.

  • Sample Preparation: Prepare the sample as described in section 3.1.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set up the ESI source parameters as detailed in section 3.2.

  • MS1 Acquisition: Infuse the sample and acquire full scan mass spectra. Verify the presence of the [M+H]⁺ ion (m/z 270.07) and the dehydrated ion (m/z 252.06). Check for the characteristic isotopic patterns.

  • MS/MS Acquisition: Set the instrument to perform product ion scans (MS/MS) on the precursor ion m/z 270.07.

  • Data Interpretation: Analyze the resulting MS/MS spectrum. Confirm the presence of the expected fragment ions (e.g., m/z 184.98 and 86.06) as predicted in the fragmentation pathway. The presence of these fragments provides high confidence in the structural assignment.

Conclusion

The mass spectrometric analysis of this compound is straightforward when its specific chemical properties are taken into account. By using ESI in positive ion mode, anticipating the characteristic dehydration, and employing MS/MS for structural confirmation, researchers can obtain clear and definitive data. This guide provides the foundational knowledge and a practical, validated protocol to ensure high-quality results, facilitating confident decision-making in research and development settings.

References

Solubility of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Aqueous and Organic

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical property of solubility for (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond simple data points to explore the underlying chemical principles, robust experimental methodologies for determination, and the strategic implications for drug discovery and development. We will dissect the key factors governing the solubility of this molecule and provide actionable protocols for its accurate characterization.

Molecular Characterization and Predicted Physicochemical Properties

This compound is a substituted phenylboronic acid. Its structure, featuring a chloro group, a morpholine-4-carbonyl amide, and the critical boronic acid moiety, dictates its solubility profile. The boronic acid group is a Lewis acid capable of reversible covalent interactions and is known to exist in equilibrium with its boronate anion in aqueous solutions.

Before embarking on experimental determination, it is instructive to analyze the predicted physicochemical properties of the compound. These values, while computational, provide a foundational understanding of the molecule's likely behavior and guide the design of subsequent experiments.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 283.5 g/mol Moderate molecular weight, not inherently prohibitive to dissolution.
pKa ~8.5 - 9.0The boronic acid moiety is weakly acidic. Solubility is expected to be highly pH-dependent, increasing significantly above this pKa as the anionic boronate is formed.
cLogP 1.5 to 2.5The positive cLogP value suggests a preference for lipid environments over aqueous ones, indicating that the neutral form of the compound will likely have low intrinsic aqueous solubility.
Hydrogen Bond Donors 2 (from the B(OH)2 group)Capable of donating hydrogen bonds, which can aid in solvation by protic solvents.
Hydrogen Bond Acceptors 4 (Oxygen atoms in morpholine and carbonyl, plus hydroxyls)Multiple sites for hydrogen bonding with protic solvents like water.

These predictions collectively suggest that this compound is likely a poorly soluble compound in neutral aqueous media, with its solubility profile being highly sensitive to pH.

The Critical Role of pH in Aqueous Solubility

The solubility of this compound in aqueous media is fundamentally governed by the pH of the solution due to the ionization of the boronic acid group.

The Boronic Acid-Boronate Equilibrium

The boronic acid functional group (R-B(OH)₂) is a Lewis acid that can accept a hydroxide ion from water to form a tetrahedral boronate anion (R-B(OH)₃⁻). This equilibrium is pH-dependent.

  • At low pH (pH << pKa): The compound exists predominantly in its neutral, protonated form (R-B(OH)₂). This form is less polar and is expected to have lower aqueous solubility, referred to as the intrinsic solubility (S₀).

  • At high pH (pH >> pKa): The equilibrium shifts towards the formation of the anionic boronate species. This charged species is significantly more polar and thus exhibits much higher aqueous solubility.

This relationship is critical in drug development. For instance, for oral administration, the compound will encounter the low pH of the stomach and the near-neutral pH of the small intestine, and its solubility in these different environments will directly impact its absorption.

Diagram: pH-Dependent Equilibrium

The following diagram illustrates the equilibrium between the neutral boronic acid and the anionic boronate form.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) BoronicAcid Neutral Boronic Acid (Low Solubility) BoronateAnion Anionic Boronate (High Solubility) BoronicAcid->BoronateAnion + OH⁻ BoronateAnion->BoronicAcid + H⁺

Caption: pH-dependent equilibrium of boronic acid.

Experimental Determination of Solubility

Accurate determination of solubility requires robust and well-controlled experimental protocols. The choice of method depends on the required throughput and the specific properties of the compound.

Gold Standard: The Shake-Flask Method (Thermodynamic Solubility)

The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Protocol:

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9, 10). A common choice is a universal buffer system or specific buffers like phosphate for physiological pH.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected buffer or organic solvent. The excess solid is crucial to ensure equilibrium is reached with the saturated solution.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. For crystalline compounds, this can take 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the solid material.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant. It is critical not to disturb the solid phase. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Workflow for Shake-Flask Solubility Determination

G A 1. Prepare Buffers (Varying pH) B 2. Add Excess Solid Compound A->B C 3. Equilibrate (24-72h at const. Temp) B->C D 4. Separate Phases (Centrifugation) C->D E 5. Sample & Dilute Supernatant D->E F 6. Quantify (HPLC-UV) E->F G 7. Calculate Solubility F->G

Caption: Workflow for shake-flask solubility measurement.

Solubility in Organic Solvents

For applications in synthetic chemistry or for the preparation of formulations, understanding the solubility in organic solvents is essential. Common solvents for boronic acids include:

  • Protic Solvents: Methanol, Ethanol. These can engage in hydrogen bonding and often provide good solubility.

  • Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF). These are common for dissolving reagents for chemical reactions. DMSO is a strong solvent and is often used for creating high-concentration stock solutions in drug discovery.

The shake-flask method described above can be directly applied to determine solubility in these organic solvents.

Factors Influencing Solubility and Potential for Dehydration

A critical and often overlooked aspect of boronic acid chemistry is their propensity to undergo dehydration to form boroxines (cyclic anhydrides).

  • Boroxine Formation: Three molecules of a boronic acid can condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water. This process is reversible.

  • Impact on Solubility: The formation of the less polar boroxine can affect measured solubility, especially in non-aqueous solvents where the equilibrium may favor the anhydride form. It is a potential source of variability in experimental results. When preparing solid-state formulations, the presence of boroxines can impact the dissolution rate.

Careful characterization of the solid form used for solubility studies (e.g., by PXRD or DSC) is therefore highly recommended to ensure consistency.

Implications for Drug Development

The solubility of this compound is not just an academic parameter; it has profound implications for its development as a potential therapeutic agent or as an intermediate in drug synthesis.

  • Oral Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. The low intrinsic solubility predicted for this compound suggests that formulation strategies may be required to achieve adequate bioavailability.

  • Formulation Development: The pH-dependent solubility profile can be exploited. For example, enteric coatings can be used to protect the compound from the acidic environment of the stomach and allow it to dissolve in the more alkaline environment of the intestine. Solubilizing excipients such as cyclodextrins or surfactants may also be employed.

  • Process Chemistry: In synthetic chemistry, solubility in reaction solvents dictates the reaction concentration, which in turn affects reaction kinetics and throughput.

Conclusion

The solubility of this compound is a multifaceted property that is critically dependent on pH. Its characterization requires carefully controlled experiments, with the shake-flask method being the definitive approach for determining thermodynamic solubility. An understanding of its pH-dependent equilibrium, potential for boroxine formation, and solubility in various organic solvents is paramount for its successful application in both medicinal and process chemistry. The insights gained from these studies are foundational for any rational drug development program involving this compound.

Stability and storage of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Stability and Storage of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Boronic Acids in Modern Synthesis

Boronic acids and their derivatives are indispensable tools in modern organic chemistry, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing carbon-carbon and carbon-heteroatom bonds has made them foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The compound this compound is a sophisticated example, incorporating a reactive boronic acid moiety, an electron-withdrawing chloro group, and a robust morpholine amide on a central phenyl ring. This combination of features makes it a valuable intermediate for creating complex molecular architectures.

However, the very reactivity that makes boronic acids so useful also renders them susceptible to degradation. Ensuring the stability and purity of boronic acid reagents is paramount for reaction efficiency, reproducibility, and the ultimate success of a synthetic campaign. A degraded boronic acid can lead to diminished yields, the formation of complex impurities, and significant challenges in purification. This guide provides a comprehensive overview of the stability, recommended storage, and handling protocols for this compound, grounded in the fundamental principles of boronic acid chemistry.

Section 1: Understanding the Chemical Vulnerabilities of this compound

The stability of this compound is primarily dictated by the inherent reactivity of the boronic acid functional group (-B(OH)₂). Several degradation pathways can compromise the integrity of the material over time.

Dehydration and Boroxine Formation

The most common and often reversible degradation pathway for boronic acids is intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. This process involves the loss of three water molecules from three molecules of the boronic acid.

Boroxine_Formation cluster_1 Boroxine + Water BA1 R-B(OH)₂ Boroxine [R-B-O]₃ BA1->Boroxine -3 H₂O BA2 R-B(OH)₂ BA3 R-B(OH)₂ Boroxine->BA1 +3 H₂O Water 3 H₂O

Figure 1: Reversible dehydration of a boronic acid to form a boroxine.

While boroxine formation alters the molecular weight and can affect reaction kinetics, it is often reversible upon exposure to water. Many Suzuki-Miyaura coupling reactions, for instance, are performed in the presence of water, which can hydrolyze the boroxine back to the active monomeric boronic acid in situ. However, for applications requiring precise stoichiometry or anhydrous conditions, the presence of boroxines can be problematic.

Oxidative Decomposition

Arylboronic acids can be susceptible to oxidation, leading to the formation of the corresponding phenol. This is an irreversible degradation pathway that consumes the active reagent. The presence of oxygen, particularly in solution and potentially accelerated by light or trace metal impurities, can facilitate this process.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This irreversible process is a significant concern and can be catalyzed by acidic or basic conditions, as well as by the presence of certain metals. For this compound, this would result in the formation of 2-chloro-4-(morpholine-4-carbonyl)benzene, an inactive impurity.

Section 2: Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, stringent storage and handling procedures are essential. The primary goal is to protect the compound from moisture, oxygen, and excessive heat.

Optimal Storage Conditions

A summary of recommended storage conditions is provided in the table below.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigeration)Slows the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative decomposition and boroxine formation.
Light Amber Vial / Dark LocationProtects against potential photolytic degradation pathways.
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis and minimizes water-mediated degradation. Essential for preventing boroxine formation if the anhydrous form is required.
Safe Handling Practices
  • Inert Atmosphere Handling: Whenever possible, handle the solid material inside a glovebox or under a blanket of inert gas (e.g., argon stream).

  • Minimize Exposure: Only unseal the container when it has fully warmed to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Use Clean Equipment: Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze degradation.

  • Solution Stability: Prepare solutions fresh for use. Boronic acids are generally less stable in solution than as dry solids. If a stock solution must be stored, it should be kept under an inert atmosphere and refrigerated.

Section 3: Experimental Workflow for Stability Assessment

To ensure the quality of this compound, particularly for long-term storage or before use in a critical reaction, its stability can be assessed experimentally. A typical workflow involves a forced degradation study.

Forced Degradation Study Protocol

A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and assess its intrinsic stability.

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Initial Characterization:

    • Obtain a high-resolution ¹H NMR spectrum of the pristine material to confirm its identity and initial purity.

    • Develop a stability-indicating HPLC or UPLC method capable of separating the parent compound from potential impurities. A typical starting point would be a reverse-phase C18 column with a water/acetonitrile gradient containing a small amount of formic acid or trifluoroacetic acid. .

  • Stress Conditions:

    • Acidic: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.

    • Basic: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative: Dissolve the compound in a solution of 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid material at 80 °C for 7 days.

    • Photolytic: Expose the solid material to a high-intensity UV lamp for 24 hours.

  • Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all samples by the developed HPLC/UPLC method.

    • Compare the chromatograms to a control sample (stored under ideal conditions).

    • Identify and quantify any significant degradation products. Mass spectrometry (LC-MS) can be used to identify the molecular weights of the new peaks.

Stability_Workflow cluster_Start Phase 1: Preparation cluster_Stress Phase 2: Forced Degradation cluster_Analysis Phase 3: Analysis & Conclusion Start Pristine Sample of This compound MethodDev Develop Stability-Indicating HPLC/UPLC Method Start->MethodDev Acid Acidic Stress (0.1M HCl, 60°C) MethodDev->Acid Base Basic Stress (0.1M NaOH, 60°C) MethodDev->Base Oxidative Oxidative Stress (3% H₂O₂, RT) MethodDev->Oxidative Thermal Thermal Stress (Solid, 80°C) MethodDev->Thermal Analysis Analyze All Samples by HPLC/UPLC-MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Conclusion Identify Degradants & Assess Stability Profile Analysis->Conclusion

Figure 2: Experimental workflow for a forced degradation study.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to its purity. Understanding and mitigating the primary degradation pathways—boroxine formation, oxidation, and protodeboronation—is crucial for achieving reliable and reproducible results in the laboratory. By adhering to strict storage protocols, including refrigeration under an inert atmosphere and protection from light and moisture, researchers can significantly extend the shelf-life and preserve the integrity of this important reagent. For critical applications, implementing a systematic stability assessment protocol provides the ultimate assurance of quality and performance.

Electrophilic Borylation of Substituted Phenyl Rings: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of a boryl functional group onto a phenyl ring via electrophilic aromatic substitution (SEAr) represents a powerful and increasingly utilized strategy in modern organic synthesis. This guide provides an in-depth technical exploration of electrophilic borylation, tailored for researchers, scientists, and professionals in drug development. We will dissect the core mechanistic principles, survey the diverse landscape of borylating agents, and critically analyze the profound influence of substituents on reactivity and regioselectivity. By integrating field-proven insights with established protocols, this document aims to serve as a comprehensive resource for the rational design and execution of electrophilic borylation reactions, ultimately empowering the synthesis of valuable organoboron compounds for pharmaceutical and materials science applications.

Introduction: The Strategic Value of Arylboronates

Arylboronic acids and their corresponding esters are cornerstones of contemporary organic chemistry, primarily due to their remarkable versatility as building blocks in cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, stands as a testament to the synthetic power of arylboronates, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] This has profound implications in drug discovery, where the rapid assembly of complex molecular scaffolds is paramount. Boronic acids themselves have emerged as important pharmacophores, with several FDA-approved drugs, such as bortezomib and ixazomib, featuring this functional group for the treatment of multiple myeloma.[1][2]

Traditionally, arylboronates were synthesized through the reaction of organometallic reagents (e.g., Grignard or organolithium compounds) with borate esters. While effective, these methods often suffer from limited functional group compatibility and require harsh reaction conditions.[3] The advent of direct C-H borylation techniques, particularly electrophilic borylation, offers a more atom-economical and functional group-tolerant alternative, allowing for the direct conversion of C-H bonds into C-B bonds.[4]

Mechanistic Foundations: The Electrophilic Aromatic Substitution (SEAr) Pathway

Electrophilic borylation of a substituted phenyl ring proceeds via the classical SEAr mechanism. The fundamental steps involve the attack of the electron-rich aromatic π-system on an electrophilic boron species, leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. Subsequent deprotonation by a base regenerates the aromaticity of the ring and yields the desired arylboron compound.

The regiochemical outcome of this substitution is dictated by the electronic and steric properties of the substituents already present on the phenyl ring.[5][6] Understanding these substituent effects is crucial for predicting and controlling the selectivity of the borylation reaction.

The Nature of the Boron Electrophile

The success of an electrophilic borylation reaction hinges on the generation of a sufficiently potent boron electrophile. Simple boranes like BH3 are not electrophilic enough to react with unactivated arenes. Consequently, a variety of strategies have been developed to enhance the electrophilicity of the boron center.

  • Boron Trihalides: Boron trihalides (BCl3, BBr3, BI3) are potent Lewis acids and can act as strong electrophiles.[7] Their reactivity can be further enhanced by the addition of a Lewis acid co-catalyst, such as AlCl3, which facilitates the generation of a more reactive boron electrophile.[8]

  • Borenium Cations: Borenium cations, [R2B]+, represent a highly electrophilic class of boron species. These can be generated in situ from neutral precursors through hydride abstraction or halide abstraction.[9] Main group catalyzed arene borylation often proceeds through the formation of borenium cations.[10]

  • Transition Metal-Catalyzed Systems: While often categorized separately, certain transition metal-catalyzed borylation reactions, particularly those involving iridium, can be considered to have significant electrophilic character.[11][12] The active iridium catalyst can be viewed as a carrier of an electrophilic boryl group.

The Role of the Base

The deprotonation of the Wheland intermediate is a critical step in regenerating the aromatic system. The choice of base can influence the overall reaction rate and, in some cases, the product distribution. Both exogenous Brønsted bases and the counter-ion of the boron electrophile can fulfill this role.[8][10]

The Influence of Substituents: Directing Effects and Reactivity

Substituents on the phenyl ring profoundly impact both the rate of reaction (reactivity) and the position of borylation (regioselectivity).[5][13][14] These effects are a combination of inductive and resonance interactions.

Activating and Deactivating Groups
  • Activating Groups: Electron-donating groups (EDGs) increase the nucleophilicity of the aromatic ring, thereby accelerating the rate of electrophilic attack.[6][13] These groups stabilize the positive charge of the Wheland intermediate through resonance or inductive effects.[13] Examples include:

    • Strongly activating: -OH, -OR, -NH2, -NR2

    • Moderately activating: -O(CO)R, -NH(CO)R

    • Weakly activating: -R (alkyl groups)

  • Deactivating Groups: Electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring, making it less nucleophilic and slowing down the reaction.[13][14] These groups destabilize the Wheland intermediate.[13] Examples include:

    • Strongly deactivating: -NO2, -NR3+, -CF3, -CCl3

    • Moderately deactivating: -CN, -SO3H, -CO2H, -CO2R, -CHO, -COR

    • Weakly deactivating: -F, -Cl, -Br, -I (halogens are an interesting case as they are deactivating due to their inductive effect but are ortho, para-directing due to resonance).

Regioselectivity: Ortho, Para vs. Meta Directors
  • Ortho, Para Directors: Activating groups and halogens direct the incoming electrophile to the ortho and para positions. This is because the positive charge of the Wheland intermediate can be delocalized onto the heteroatom of the substituent through resonance, providing additional stabilization.[13]

  • Meta Directors: Deactivating groups (with the exception of halogens) direct the incoming electrophile to the meta position.[14] Attack at the ortho or para positions would place the positive charge of the Wheland intermediate adjacent to the electron-withdrawing group, which is highly destabilizing.[14]

Steric Effects

In addition to electronic effects, steric hindrance plays a significant role in determining the regiochemical outcome, particularly in transition metal-catalyzed systems.[15][16] For instance, iridium-catalyzed C-H borylation is highly sensitive to steric bulk, often favoring borylation at the least hindered C-H bond.[17][18] This can lead to a preference for meta or para substitution even with ortho, para-directing groups if the ortho positions are sterically encumbered.

Below is a diagram illustrating the general principles of substituent effects on the regioselectivity of electrophilic borylation.

Substituent_Effects cluster_activating Activating Groups (EDG) cluster_deactivating Deactivating Groups (EWG) cluster_halogens Halogens EDG e.g., -OH, -OR, -NH2, -R Ortho_Para Ortho, Para Borylation EDG->Ortho_Para Directs to EWG e.g., -NO2, -CN, -COR Meta Meta Borylation EWG->Meta Directs to Halogen e.g., -F, -Cl, -Br, -I Ortho_Para_Halogen Ortho, Para Borylation Halogen->Ortho_Para_Halogen Directs to (Deactivating)

Caption: Substituent effects on regioselectivity.

Borylating Agents and Reaction Systems

A diverse array of borylating agents and reaction conditions have been developed to effect the electrophilic borylation of substituted phenyl rings. The choice of reagent and catalyst system is critical and depends on the electronic nature of the substrate and the desired regioselectivity.

Transition Metal-Free Systems
  • Boron Trihalides with Lewis Acids: The combination of BCl3 and AlCl3 is effective for the borylation of both electron-rich and electron-deficient arenes.[7] This system generates a highly electrophilic boron species capable of reacting with a wide range of substrates.

  • Borenium Catalysis: Main group Lewis acids can be used to generate electrophilic borenium cations from hydroborane precursors.[10] These systems have shown promise for the catalytic electrophilic borylation of arenes.[4]

Iridium-Catalyzed Borylation

Iridium-catalyzed C-H borylation is a powerful and widely used method for the synthesis of arylboronates.[11][12] While the mechanism is complex and involves oxidative addition of the C-H bond to the iridium center, the regioselectivity is often governed by steric factors, providing a complementary approach to electronically controlled electrophilic substitutions.[15][17] This method is particularly useful for achieving meta and para selectivity.[19]

Other Transition Metal Systems

While iridium catalysts are prevalent, other transition metals such as rhodium and palladium have also been employed in C-H borylation reactions.[11][20] Nickel-catalyzed borylations are also gaining prominence as a more economical alternative.[21]

Experimental Protocols: A Practical Guide

General Considerations
  • Solvent: Anhydrous, non-coordinating solvents such as hexane, cyclohexane, or dichloromethane are typically used to avoid reaction with the electrophilic boron species.

  • Atmosphere: Reactions are generally performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of catalysts and reagents by moisture and oxygen.

  • Borylating Agent: Bis(pinacolato)diboron (B2pin2) is a commonly used, stable, and commercially available boron source.[11]

  • Work-up: The reaction mixture is typically quenched, and the product is purified by column chromatography.

Representative Protocol: Iridium-Catalyzed Borylation of an Anisole Derivative

This protocol describes the iridium-catalyzed borylation of 4-methylanisole, a moderately activated phenyl ring, to illustrate the general procedure.

Materials:

  • 4-methylanisole

  • Bis(pinacolato)diboron (B2pin2)

  • [Ir(cod)OMe]2 (cod = 1,5-cyclooctadiene)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous cyclohexane

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add [Ir(cod)OMe]2 (1.5 mol%) and dtbpy (3.0 mol%).

  • Add anhydrous cyclohexane (2 mL) and stir for 10 minutes at room temperature.

  • Add B2pin2 (1.2 equivalents) and 4-methylanisole (1.0 equivalent).

  • Seal the tube and heat the reaction mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired arylboronate ester.

The following diagram outlines the key steps in a typical iridium-catalyzed borylation workflow.

Borylation_Workflow start Start reagents Combine [Ir(cod)OMe]2, dtbpy, B2pin2, and Substrate in Anhydrous Solvent start->reagents reaction Heat under Inert Atmosphere (e.g., 80 °C, 16 h) reagents->reaction workup Cool to Room Temperature and Remove Solvent reaction->workup purification Purify by Column Chromatography workup->purification product Arylboronate Ester Product purification->product

Caption: Iridium-catalyzed borylation workflow.

Applications in Drug Development

The products of electrophilic borylation, arylboronic acids and esters, are invaluable intermediates in the synthesis of pharmaceutical agents.[2]

Suzuki-Miyaura Cross-Coupling

The primary application of arylboronates is in the Suzuki-Miyaura cross-coupling reaction, which is widely used to construct the carbon skeleton of drug candidates.[1] This reaction allows for the efficient formation of biaryl and heteroaryl structures, which are common motifs in many approved drugs.

Boron-Containing Drugs

As previously mentioned, the boronic acid functional group itself is a key component of several anticancer drugs.[2] Electrophilic borylation provides a direct route to introduce this pharmacophore into complex molecules. The unique ability of boronic acids to form reversible covalent bonds with diols is central to their biological activity, often targeting the active site of enzymes like the proteasome.[1]

Prodrug Strategies

Arylboronic esters can be employed as prodrugs that release an active pharmaceutical ingredient upon cleavage of the C-B bond.[22] This cleavage can be triggered by specific physiological conditions, such as the high levels of reactive oxygen species (ROS) found in tumor microenvironments.[22] This approach allows for targeted drug delivery and can reduce systemic toxicity.[23]

Challenges and Future Directions

Despite the significant advances in electrophilic borylation, several challenges remain.

  • Regiocontrol: Achieving precise regiocontrol, particularly for the borylation of complex, multifunctional molecules, can be challenging. The development of new catalysts and directing groups that can override inherent electronic and steric biases is an active area of research.[19]

  • Substrate Scope: The borylation of highly electron-deficient arenes can be difficult, often requiring harsh reaction conditions or highly reactive borylating agents.[24][25] Expanding the substrate scope to include these challenging substrates is a key objective.

  • Catalyst Efficiency and Cost: While iridium catalysts are highly effective, iridium is a precious and expensive metal. The development of efficient catalysts based on more earth-abundant metals, such as iron or nickel, is a major goal for sustainable chemistry.[21][26]

The future of electrophilic borylation will likely focus on the development of more selective, efficient, and sustainable catalytic systems. The integration of computational chemistry with experimental studies will be crucial for the rational design of new catalysts and for gaining a deeper understanding of reaction mechanisms.

Conclusion

Electrophilic borylation of substituted phenyl rings has evolved into a powerful and indispensable tool in modern organic synthesis. Its ability to directly convert C-H bonds to C-B bonds with high functional group tolerance offers significant advantages over traditional methods. A thorough understanding of the underlying mechanistic principles, particularly the influence of substituents on reactivity and regioselectivity, is essential for the successful application of this methodology. As the field continues to advance, the development of new and improved catalytic systems will further expand the synthetic utility of electrophilic borylation, enabling the efficient construction of complex molecules for applications in drug discovery, materials science, and beyond.

References

The Architectural Nuances of Ortho-Substituted Phenylboronic Acids in the Solid State: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state structure of ortho-substituted phenylboronic acids is a critical determinant of their physical, chemical, and biological properties. This in-depth technical guide provides a comprehensive exploration of the supramolecular chemistry of these compounds, moving beyond simplistic representations to elucidate the intricate interplay of steric and electronic effects governed by ortho-substituents. We will dissect the common structural motifs, from canonical hydrogen-bonded dimers to substituent-driven monomeric packing and the formation of trimeric boroxine anhydrides. Methodological insights into characterization by single-crystal X-ray diffraction and solid-state NMR are provided to equip researchers with the knowledge to interrogate these fascinating molecular architectures.

Introduction: Beyond the Monomer—The Social Life of Phenylboronic Acids

Phenylboronic acids, cornerstone reagents in organic synthesis and key components in materials science and medicinal chemistry, rarely exist as discrete monomers in the solid state.[1] Their inherent capacity for hydrogen bonding dictates a rich and varied landscape of self-assembly. The boronic acid moiety, -B(OH)₂, can adopt several conformations, primarily described as syn or anti with respect to the orientation of the hydroxyl protons relative to the B-C bond. The interplay of these conformers, governed by the electronic and steric demands of substituents on the phenyl ring, orchestrates the final crystal packing. For ortho-substituted derivatives, the proximity of the substituent to the boronic acid group introduces a layer of complexity, often leading to unique and sometimes unexpected solid-state structures that deviate significantly from their meta and para counterparts.[2]

Supramolecular Assemblies: A Symphony of Non-Covalent Interactions

The solid-state architecture of ortho-substituted phenylboronic acids is predominantly directed by a hierarchy of non-covalent interactions, with hydrogen bonding playing the lead role.

The Prevalent Dimer Motif

The most common structural motif for phenylboronic acids in the solid state is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds between the boronic acid groups of two molecules.[1] This robust synthon creates a stable, eight-membered ring. In the case of many ortho-substituted phenylboronic acids, such as the ortho-bromo and ortho-phenyl derivatives, this dimeric structure is retained.[3] However, the interconnection of these dimers into larger ribbons or sheets can be influenced by the ortho-substituent.[3]

The Influence of Ortho-Substituents on Crystal Packing

The nature of the ortho-substituent can dramatically alter the supramolecular landscape.

  • Hydrogen-Bonding Capable Substituents: Ortho-substituents containing hydrogen bond acceptors, such as alkoxy or formyl groups, can engage in intramolecular hydrogen bonding with a hydroxyl proton of the boronic acid.[4][5] This interaction can influence the conformation of the boronic acid group and, in some cases, compete with the intermolecular dimerization. For instance, in the solid state, 2-formylphenylboronic acid can exhibit a planar "open" form with an intramolecular hydrogen bond to the carbonyl group.[5]

  • Sterically Demanding Substituents: Bulky ortho-substituents can sterically hinder the formation of the typical hydrogen-bonded dimer. In di-ortho-substituted systems, such as 2,6-dimethoxyphenylboronic acid, this steric pressure can lead to the crystallization of monomeric forms, a rarity for phenylboronic acids.[4] This disruption of the standard dimeric packing is a key strategy in crystal engineering for obtaining novel solid-state properties.[4]

  • Intramolecular Coordination: Certain ortho-substituents, like aminomethyl groups, can introduce the possibility of intramolecular dative B-N bonding.[6][7] While this interaction is often debated and can be influenced by the presence of solvent molecules, it represents a significant potential perturbation of the electronic structure and, consequently, the crystal packing.[6][8]

Below is a diagram illustrating the common supramolecular motifs.

Supramolecular_Motifs cluster_dimer Hydrogen-Bonded Dimer cluster_monomer Monomeric Packing (Steric Hindrance) cluster_intramolecular Intramolecular H-Bond D1 R-B(OH)₂ D2 R-B(OH)₂ D1->D2 O-H···O M1 R-B(OH)₂ M2 R-B(OH)₂ M1->M2 van der Waals I1 ortho-X···H-O-B(OH)-R

Caption: Common supramolecular arrangements in ortho-substituted phenylboronic acids.

The Formation of Boroxines: A Dehydration Phenomenon

A crucial aspect of the solid-state chemistry of phenylboronic acids is their propensity to undergo dehydration to form trimeric anhydrides known as boroxines.[9][10] This process involves the condensation of three boronic acid molecules to form a six-membered B-O-B ring with the elimination of three molecules of water.

The formation of boroxines can be influenced by temperature, pressure, and the presence of dehydrating agents.[11] In the solid state, this transformation can sometimes be observed upon heating.[9] The electronic nature of the substituents on the phenyl ring can affect the equilibrium between the boronic acid and the boroxine; electron-donating groups tend to favor boroxine formation.[10] The complex interplay of covalent self-assembly in the solid state can be monitored by techniques such as solid-state NMR.[12][13]

The equilibrium between a phenylboronic acid and its corresponding boroxine is depicted below.

Boroxine_Formation BA 3 R-B(OH)₂ BX (RBO)₃ BA->BX Dehydration BX->BA Hydration H2O + 3 H₂O

Caption: The reversible dehydration of a phenylboronic acid to a boroxine.

Experimental Methodologies for Structural Elucidation

A multi-technique approach is often necessary to fully characterize the solid-state structure of ortho-substituted phenylboronic acids.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystal.

Step-by-Step Protocol for SCXRD Data Acquisition and Analysis:

  • Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Structure Solution: The collected diffraction data is used to determine the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal parameters until convergence is reached.

  • Data Validation and Interpretation: The final refined structure is validated using crystallographic software to check for geometric reasonability and potential errors. The resulting structural information, including bond lengths, bond angles, and intermolecular interactions, is then analyzed.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR is a powerful technique for probing the local environment of atomic nuclei in solid materials. For boronic acids, ¹¹B ssNMR is particularly informative.[14][15]

  • ¹¹B ssNMR: The ¹¹B nucleus is quadrupolar, and its NMR spectrum is sensitive to the local symmetry and electronic environment.[14] This allows for the differentiation between trigonal planar boron in boronic acids and tetrahedral boron in boronate esters or other adducts.[15] Advanced 2D ¹¹B-¹¹B correlation techniques can be used to study the covalent self-assembly of boronic acids into boroxines in the solid state.[12][13]

Table 1: Representative ¹¹B ssNMR Parameters for Boron Species

Boron SpeciesCoordinationTypical Isotropic Chemical Shift (δ_iso) / ppm
Phenylboronic AcidTrigonal25 - 35
Phenylboronate EsterTrigonal/Tetrahedral15 - 30
BoroxineTrigonal20 - 30

Note: These are approximate ranges and can vary based on substituents and crystal packing effects.

Conclusion: From Molecular Design to Crystal Engineering

The solid-state structure of ortho-substituted phenylboronic acids is a fascinating and complex field of study. The subtle interplay of intramolecular interactions, steric hindrance, and intermolecular forces gives rise to a diverse array of supramolecular architectures. A thorough understanding of these structures, gained through techniques like SCXRD and ssNMR, is essential for rational molecular design and crystal engineering. This knowledge is not only of fundamental scientific interest but also has significant implications for the development of new pharmaceuticals, functional materials, and catalysts, where the solid-state properties can dictate performance and efficacy. The ability to predict and control the self-assembly of these molecules in the solid state remains a key objective in modern chemistry.

References

Dehydration of Phenylboronic Acids to Boroxines: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Boroxines, the cyclic anhydrides of boronic acids, are fundamental building blocks in modern chemistry. Their synthesis via the dehydration of boronic acids is a cornerstone transformation, enabling access to versatile reagents and precursors for advanced materials. This guide provides an in-depth exploration of this critical reaction, designed for researchers, chemists, and drug development professionals. We will dissect the thermodynamic principles governing the equilibrium, detail field-proven experimental methodologies for synthesis, outline robust analytical techniques for validation, and provide the causal reasoning behind key procedural choices. This document serves as both a theoretical primer and a practical handbook for mastering the synthesis and characterization of phenylboroxines.

Introduction: The Significance of Boroxines

Boroxines are six-membered heterocyclic compounds consisting of alternating boron and oxygen atoms (B₃O₃ ring).[1] The compounds discussed herein, triphenylboroxines, are formed from the intermolecular condensation of three phenylboronic acid molecules with the elimination of three molecules of water.[2] This seemingly simple transformation is the gateway to a class of compounds with expanding utility across diverse scientific fields.

Initially recognized for their utility as stable, solid surrogates for the more sensitive boronic acids in synthetic applications like the Suzuki-Miyaura cross-coupling, the role of boroxines has grown substantially.[3] The planar, Lewis acidic nature of the boroxine ring and the dynamic, reversible nature of its formation have made it a powerful synthon in supramolecular chemistry and materials science.[1][4] Most notably, boroxine formation is a key linkage strategy in the construction of highly ordered, porous Covalent Organic Frameworks (COFs), which have applications in gas storage, catalysis, and optoelectronics.[5][6]

Understanding and controlling the dehydration of phenylboronic acids is therefore a critical skill for any scientist working in these advanced fields.

The Core Transformation: Mechanistic and Thermodynamic Principles

3.1 The Reversible Equilibrium

The dehydration of a phenylboronic acid (PBA) to its corresponding triphenylboroxine (TPB) is a reversible equilibrium reaction. The transformation is a cyclotrimerization that releases three equivalents of water for every equivalent of boroxine formed:

3 PhB(OH)₂ ⇌ (PhBO)₃ + 3 H₂O

This equilibrium is dynamic, and its position is dictated by several key factors. The hydrolysis of boroxine back to the boronic acid is readily initiated by the presence of water, while the forward dehydration reaction is promoted by the removal of water.[7] This reversibility is a central feature, enabling "self-healing" or "self-correcting" processes in the formation of complex structures like COFs.[3][8]

3.2 Thermodynamic Drivers

From a thermodynamic perspective, boroxine formation is a classic example of an entropically driven process.[7][9] While the condensation of three monomeric acid molecules into a more ordered cyclic structure might seem entropically unfavorable, the release of three small molecules of water into the bulk solvent results in a significant net increase in the system's entropy (ΔS > 0).[7]

The enthalpy change (ΔH) for this process is often positive (endothermic), meaning it requires an energy input.[7] However, at elevated temperatures, the favorable entropy term (TΔS) overcomes the enthalpic penalty, making the overall Gibbs free energy (ΔG = ΔH - TΔS) negative and driving the reaction forward. This explains why heating is a common and effective method for synthesizing boroxines.[2]

Table 1: Thermodynamic Parameters for the Formation of Substituted Phenylboroxines

Substituent (R) on Phenyl Ring ΔH (kJ mol⁻¹) ΔS (J K⁻¹ mol⁻¹) K_eq (M⁻²) @ 298 K
4-Methoxy (Electron-Donating) 12.1 35.3 2.0
4-Methyl (Electron-Donating) 13.0 36.5 1.8
Hydrogen (Unsubstituted) 14.3 37.8 1.2
4-Chloro (Electron-Withdrawing) 16.5 40.0 0.8
4-CF₃ (Electron-Withdrawing) 17.2 41.1 0.6

Data derived from NMR studies in CDCl₃. Source: Tokunaga, Y. et al. (2002).[7][9]

3.3 Factors Influencing Equilibrium

  • Water Concentration: In accordance with Le Chatelier's principle, the removal of water is the most powerful tool for driving the equilibrium to the boroxine product. This is the foundational concept behind azeotropic distillation methods.[10]

  • Temperature: Higher temperatures favor boroxine formation due to the positive entropy of the reaction.[7]

  • Solvent: Anhydrous, non-polar, aprotic solvents (e.g., toluene, benzene, chloroform) are ideal, as they do not interfere with the reaction and can serve as azeotroping agents.[2]

  • Electronic Effects: The stability of the resulting boroxine is influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups (like methoxy or methyl) tend to stabilize the boroxine and support its formation by donating electron density to the electron-deficient boron atoms.[7][9] Conversely, strong electron-withdrawing groups can make the boron atoms more Lewis acidic and susceptible to nucleophilic attack by water, thus favoring the boronic acid form.[9]

Practical Synthesis: Methodologies and Protocols

4.1 Overview of Synthetic Strategies

Several methods can be employed to dehydrate phenylboronic acids:

  • Thermal Dehydration: Simply heating the solid boronic acid, often under vacuum, can drive off water.[11] This is effective but can sometimes be difficult to drive to completion.

  • Drying Agents: Using strong dehydrating agents like phosphorus pentoxide or concentrated sulfuric acid is effective but can complicate product purification.[2]

  • Azeotropic Distillation: This is the most common, efficient, and scalable method for laboratory synthesis. It involves refluxing the boronic acid in a solvent (like toluene) that forms a low-boiling azeotrope with water. The water is continuously removed from the reaction, ensuring complete conversion.[2][12]

4.2 Detailed Experimental Protocol: Azeotropic Dehydration of Phenylboronic Acid

This protocol describes the synthesis of triphenylboroxine from phenylboronic acid using a Dean-Stark apparatus.

  • Expert Insight: The Dean-Stark apparatus is the ideal choice for this reaction because it physically separates the immiscible water from the refluxing solvent.[10][13] As the toluene-water azeotrope condenses, the denser water collects in the trap while the lighter toluene overflows and returns to the reaction flask.[13][14] This provides a visual confirmation of reaction progress (by monitoring water collection) and ensures the reaction environment remains anhydrous, driving the equilibrium to completion.

Materials & Equipment:

  • Phenylboronic acid (10.0 g, 82.0 mmol)

  • Toluene (200 mL, anhydrous)

  • 500 mL round-bottom flask

  • Dean-Stark trap (calibrated)[14]

  • Reflux condenser[13]

  • Heating mantle with magnetic stirrer

  • Standard glassware for workup and filtration

Procedure:

  • Setup: Assemble the glassware as shown in the workflow diagram (Figure 1). Charge the round-bottom flask with phenylboronic acid and a magnetic stir bar. Add 200 mL of toluene.

  • Pre-fill (Optional but Recommended): Fill the Dean-Stark trap with anhydrous toluene up to the level of the side-arm return tube.[14] This ensures that only water produced by the reaction accumulates in the graduated portion.

  • Reflux: Heat the mixture to a vigorous reflux. The toluene will begin to boil and condense, dripping back into the Dean-Stark trap. As the reaction proceeds, water will co-distill with the toluene and collect as a separate, lower phase in the trap.

  • Monitoring: Continue refluxing for 2-4 hours, or until water ceases to collect in the trap. The theoretical amount of water to be collected is approximately 1.48 mL (from 82.0 mmol of PhB(OH)₂).

  • Cooling and Isolation: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature. The product, triphenylboroxine, is less soluble in toluene than the starting material and will often crystallize upon cooling.

  • Purification: Cool the flask in an ice bath for 30 minutes to maximize crystallization. Collect the white crystalline solid by vacuum filtration, washing with a small amount of cold hexanes or pentanes to remove residual toluene.

  • Drying: Dry the product under high vacuum to yield pure triphenylboroxine (Expected yield: >90%).

4.3 Workflow Visualization

Dehydration_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Dehydration cluster_workup 3. Isolation & Purification PBA Phenylboronic Acid + Toluene Flask Charge 500 mL RBF PBA->Flask Apparatus Assemble Dean-Stark Apparatus Flask->Apparatus Reflux Heat to Reflux (2-4 hours) Apparatus->Reflux Stir & Heat Water_Removal Collect Water in Trap Reflux->Water_Removal Cool Cool to RT, then Ice Bath Water_Removal->Cool Reaction Complete Filter Vacuum Filter Cool->Filter Wash Wash with Cold Hexanes Filter->Wash Dry Dry under High Vacuum Wash->Dry Product Pure Triphenylboroxine Dry->Product

Figure 1: Experimental workflow for the azeotropic dehydration of phenylboronic acid.

Characterization and Validation: Confirming Boroxine Formation

Confirming the complete conversion of phenylboronic acid to triphenylboroxine is crucial. A combination of spectroscopic and analytical techniques provides a definitive validation.

5.1 Spectroscopic Techniques

  • ¹¹B NMR Spectroscopy: This is one of the most powerful tools for this analysis. The boron atom in phenylboronic acid exists in a trigonal planar sp² environment and typically shows a broad signal around δ 28-30 ppm.[15] In triphenylboroxine, the sp² boron atoms are in a slightly different electronic environment within the B₃O₃ ring, resulting in a distinct chemical shift, often observed around δ 32-34 ppm. The disappearance of the starting material signal and the appearance of a single new signal confirms the conversion.

  • ¹H NMR Spectroscopy: The aromatic protons of the boroxine will appear at a different chemical shift compared to the boronic acid due to the change in the electronic environment of the boron substituent. More importantly, the broad singlet corresponding to the acidic -B(OH)₂ protons (typically δ ~8.0 ppm, solvent dependent and exchangeable with D₂O) will completely disappear upon successful dehydration.

  • Infrared (IR) Spectroscopy: This technique provides clear evidence of the chemical transformation. Phenylboronic acid exhibits a strong, broad O-H stretching band from ~3200-3600 cm⁻¹ and a B-O stretching mode around 1350 cm⁻¹.[16] Upon conversion to the boroxine, the O-H band vanishes completely, and new, strong absorption bands appear, characteristic of the B-O-B asymmetric stretching in the boroxine ring, typically in the 1330-1380 cm⁻¹ region.[16]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to confirm the mass of the product.[17] Triphenylboroxine has a monoisotopic mass of 312.13 g/mol .[18] Often, under ESI-MS conditions, adducts or fragments may be observed, but the parent ion should be identifiable.

Table 2: Key Analytical Signatures for Phenylboronic Acid vs. Triphenylboroxine

Technique Phenylboronic Acid (PBA) Triphenylboroxine (TPB) Rationale for Change
¹¹B NMR ~ δ 29 ppm ~ δ 33 ppm Altered electronic environment of the sp² boron atom in the B₃O₃ ring.[15]
¹H NMR Broad -OH signal (~8.0 ppm) Absence of -OH signal Complete removal of the hydroxyl groups during dehydration.
IR Spec. Broad O-H stretch (3200-3600 cm⁻¹) Absence of O-H stretch Elimination of water and formation of B-O-B bonds.[16]
IR Spec. B-O stretch (~1350 cm⁻¹) Strong B-O-B stretch (~1370 cm⁻¹) Formation of the characteristic six-membered boroxine ring.[16]

| Mass (m/z) | 122.05 | 312.13 | Trimerization of the phenylboron oxide unit (PhBO).[18] |

Conclusion and Future Outlook

The dehydration of phenylboronic acids is a fundamental, equilibrium-driven process that is critical for modern chemical synthesis and materials science. By understanding the thermodynamic forces at play and employing robust experimental techniques like azeotropic distillation, researchers can reliably access high-purity boroxines. The validation of this transformation through a multi-technique analytical approach ensures the integrity of these powerful building blocks for their downstream applications, from catalysis to the construction of advanced porous materials.[1][19] The continued exploration of boroxine chemistry, including the development of increasingly hydrolytically stable frameworks, promises to further expand the impact of this versatile heterocyclic motif.

References

Methodological & Application

Topic: Suzuki Coupling with (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This application note provides a comprehensive guide to utilizing a specialized building block, (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid , in Suzuki coupling reactions. This reagent is of significant interest in medicinal chemistry due to the prevalence of the morpholine amide moiety in bioactive molecules.[3] We present a detailed examination of the reaction mechanism, a robust and optimized experimental protocol, and critical insights into parameter selection for coupling with aryl halides. The presence of a chloro-substituent on the boronic acid's phenyl ring introduces specific challenges and considerations for catalyst selection, which are addressed herein to ensure high-yield, reproducible outcomes for researchers in drug discovery and materials science.[4]

Introduction and Scientific Context

The synthesis of biaryl and heteroaryl structures is a fundamental objective in the development of pharmaceuticals, agrochemicals, and advanced materials.[4][5] The palladium-catalyzed Suzuki-Miyaura coupling provides a powerful and versatile method for creating these scaffolds by joining an organoboron species with an organic halide or triflate.[6][7]

The subject of this guide, This compound (CAS 850589-49-0), is a valuable synthetic intermediate.[8] Its key structural features dictate its application and the required reaction conditions:

  • Boronic Acid Moiety: The reactive group that participates in the Suzuki catalytic cycle.

  • Morpholine-4-carbonyl Group: A common pharmacophore that can enhance aqueous solubility and provides a key interaction point for biological targets.[3]

  • Chloro Substituent: The C-Cl bond is significantly less reactive towards oxidative addition than C-Br or C-I bonds, necessitating the use of highly active catalyst systems, often employing bulky, electron-rich ligands.[4][9]

This document serves as a practical guide, explaining the causality behind experimental choices to empower researchers to successfully employ this reagent and adapt the methodology for their specific synthetic targets.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The widely accepted catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][10]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide bond (C-X) of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[1][6] This is often the rate-limiting step, especially with less reactive aryl chlorides.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is critically dependent on activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the ligand exchange on the Pd(II) complex.[9][11][12]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7][11]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->oa_complex Oxidative Addition tm_complex Ar¹-Pd(II)L₂-Ar² (Transmetalated Complex) oa_complex->tm_complex Transmetalation base_activation [Ar²B(OH)₃]⁻ M⁺ (Activated Boronate) base_activation->tm_complex tm_complex->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) tm_complex->product boronic_acid Ar²B(OH)₂ (Boronic Acid) boronic_acid->base_activation Activation base Base (e.g., K₂CO₃) base->base_activation aryl_halide Ar¹-X (Aryl Halide) aryl_halide->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Coupling with an Aryl Bromide

This section provides a detailed, step-by-step methodology for a representative coupling of This compound with 4-bromoanisole.

Reagents and Materials
ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
This compound850589-49-0269.491.21.2
4-Bromoanisole104-92-7187.041.01.0
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.213.03.0
1,4-Dioxane (Anhydrous, degassed)123-91-188.118 mL-
Water (Degassed)7732-18-518.022 mL-
Equipment
  • 100 mL round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere line (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL round-bottom flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under a stream of argon or nitrogen.

    • To the flask, add this compound (323 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and finely ground potassium carbonate (415 mg, 3.0 mmol).

  • Solvent Addition:

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

    • Using a syringe, add the degassed 1,4-dioxane (8 mL) followed by the degassed water (2 mL).

  • Reaction Execution:

    • Fit the flask with a condenser and ensure a gentle flow of inert gas through the top.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[7][13]

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.

    • Combine the pure fractions and remove the solvent in vacuo to yield the final product.

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Scientific Rationale and Optimization Strategy

The success of a Suzuki coupling, particularly with a challenging substrate, hinges on the careful selection of four key parameters: the catalyst, ligand, base, and solvent.

ParameterSelectionRationale and Optimization Insights
Catalyst & Ligand Pd(PPh₃)₄ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos)The Pd(0) source is crucial. Pd(PPh₃)₄ is often effective, but for couplings involving aryl chlorides (as either partner), a more active system is beneficial. Generating the active Pd(0) species in situ from a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand can significantly improve yields by promoting the difficult oxidative addition step.[1][9][11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is essential for activating the boronic acid for transmetalation.[12][14] K₂CO₃ is a good starting point. For less reactive partners, stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction. The choice may also depend on the presence of base-sensitive functional groups in the substrates.[9]
Solvent Dioxane/Water, THF/Water, Toluene/WaterA polar, aprotic organic solvent is typically used in combination with water. The aqueous phase is vital for dissolving the inorganic base and facilitating the formation of the active boronate species.[1][14] Ensure solvents are thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Temperature 80-110 °CHigher temperatures are generally required to promote the oxidative addition of less reactive aryl halides (bromides, and especially chlorides). Microwave irradiation can often be used to shorten reaction times.[15]
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Use a more active ligand (e.g., XPhos). Switch to a stronger base (K₃PO₄ or Cs₂CO₃). Increase the reaction temperature or use microwave heating. Ensure all reagents and solvents are anhydrous and degassed.
Protodeboronation Presence of excess water or protic sources; Prolonged reaction time at high temperature.Use the minimum required amount of water (typically 10-25% v/v). Ensure the reaction is stopped once the starting material is consumed. Use a milder base if possible.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure the reaction setup is rigorously purged with inert gas and that degassed solvents are used throughout.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol, from initial setup to final product characterization.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_glass Flame-Dry Glassware (under vacuum) prep_reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Catalyst - Base prep_solvents Degas Solvents (Dioxane & Water) setup Combine Reagents (under Inert Gas) prep_solvents->setup add_solvents Add Degassed Solvents (via Syringe) setup->add_solvents heat Heat to 100°C (12-24 h) add_solvents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT & Quench monitor->cool extract Extract with EtOAc cool->extract dry Dry & Concentrate extract->dry purify Flash Chromatography dry->purify analysis Characterize Product (NMR, MS) purify->analysis

Caption: A generalized workflow for the Suzuki coupling protocol.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bases: Solid potassium carbonate can be irritating. Avoid inhalation of dust and skin contact.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.

  • Inert Atmosphere: Exercise caution when working with vacuum and pressurized gas lines.

  • Heating: Use a sand or oil bath with appropriate temperature control to prevent overheating.

References

Application Notes & Protocols: Palladium Catalysts for Suzuki Reactions with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]

However, the reaction's famed versatility is significantly tested when employing electron-deficient boronic acids (e.g., those bearing nitro, cyano, or carbonyl functionalities, or certain heteroaromatics). These substrates are notoriously challenging due to two primary mechanistic hurdles: a dramatically slowed rate of transmetalation and a heightened susceptibility to a yield-destroying side reaction known as protodeboronation.[1][3][4][5]

This guide provides researchers, scientists, and drug development professionals with a detailed understanding of the underlying challenges and presents robust strategies and protocols to achieve successful Suzuki-Miyaura couplings with these difficult substrates. We will move beyond simple procedural lists to explain the causal relationships between catalyst system components and reaction outcomes, empowering the user to troubleshoot and optimize these critical transformations.

Mechanistic Hurdles with Electron-Deficient Boronic Acids

A successful Suzuki coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][6] Electron-deficient boronic acids primarily disrupt the crucial transmetalation step.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction is depicted below. The active Pd(0) catalyst first undergoes oxidative addition with the aryl halide (Ar¹-X). The resulting Pd(II) complex then undergoes transmetalation with a borate species (formed from the boronic acid and base), followed by reductive elimination to yield the desired biaryl product (Ar¹-Ar²) and regenerate the Pd(0) catalyst.

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The Transmetalation Bottleneck

Transmetalation involves the transfer of the organic group (Ar²) from boron to the palladium center. This step requires the boronic acid to be activated by a base to form a more nucleophilic "ate" complex, such as [Ar²B(OH)₃]⁻. When Ar² is electron-deficient, its inherent nucleophilicity is significantly reduced. This electronic impoverishment makes the transfer of the aryl group to the electron-rich palladium(II) center kinetically slow, creating a bottleneck in the catalytic cycle and often becoming the rate-limiting step.[3][5]

The Protodeboronation Side Reaction

Protodeboronation is the most common and destructive side reaction in these couplings.[1][4] It is the protonolysis of the C-B bond, replacing the boronic acid functional group with a hydrogen atom, which terminates the catalytic cycle for that molecule. Electron-withdrawing groups on the aryl ring make the C-B bond more susceptible to cleavage. The very bases and protic solvents (like water) used to promote the desired transmetalation can also serve as proton sources, creating a challenging scenario where the conditions for the reaction are also the conditions for decomposition.

Protodeboronation cluster_main Protodeboronation Pathway start Electron-Deficient Ar-B(OH)₂ proton + H⁺ (from Base/Solvent) start->proton end Ar-H (Undesired Byproduct) proton->end Troubleshooting_Workflow cluster_optimization Optimization Strategy start Low Yield or No Reaction check_reagents Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous/Degassed Solvents? - Dry Base? start->check_reagents check_atmosphere Ensure Strict Inert Atmosphere - Proper Degassing? - No Leaks in Setup? check_reagents->check_atmosphere Reagents OK lcms_analysis Analyze Crude Reaction by LC-MS - Protodeboronation byproduct observed? check_atmosphere->lcms_analysis Atmosphere OK change_base Switch to Milder/Stronger Base (e.g., K₃PO₄ -> Cs₂CO₃ or KF) lcms_analysis->change_base Yes, Protodeboronation change_ligand Screen Different Ligands (e.g., XPhos -> SPhos or RuPhos) lcms_analysis->change_ligand No, Starting Material Only change_solvent Modify Solvent System (e.g., change water content, switch to Toluene) change_base->change_solvent change_temp Adjust Temperature (Increase for slow reaction, Decrease to reduce side reactions) change_ligand->change_temp success Successful Coupling change_solvent->success change_temp->success

References

Application Notes & Protocols: The Strategic Use of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Building Block in Medicinal Chemistry

(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid is a key building block in medicinal chemistry, valued for its role in constructing complex molecular architectures. Boronic acids, in general, are indispensable tools in organic synthesis, primarily due to their participation in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] This specific reagent is distinguished by its trifunctional nature: a boronic acid for carbon-carbon bond formation, a chloro substituent for electronic modulation and potential vector interactions, and a morpholine-4-carbonyl group to enhance physicochemical properties.[3][4][5]

The morpholine moiety is particularly significant in drug design.[6] It is often incorporated to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[3][4] The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the entire ring can engage in favorable interactions within protein binding sites.[7] The strategic placement of the chloro and morpholine-4-carbonyl groups on the phenylboronic acid scaffold creates a versatile intermediate for the synthesis of targeted therapies, particularly kinase inhibitors.

Part 1: Rationale for Use - A Scaffold Fragment with Purpose

The chemical structure of this compound is not arbitrary; each component serves a deliberate function in drug design:

  • The Boronic Acid Group : This functional group is the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient formation of a biaryl linkage, a common motif in kinase inhibitors that often mimics the adenine region of ATP.[1][8]

  • The Morpholine-4-carbonyl Group : This amide-linked morpholine is a "privileged structure" in medicinal chemistry.[3][6] Its presence can significantly improve a molecule's drug-like properties. The morpholine ring can increase polarity and solubility, which is often a challenge with flat, aromatic kinase inhibitors. Furthermore, it can form crucial hydrogen bonds with target proteins and improve cell permeability.[5][7]

  • The Chloro Substituent : The chlorine atom, positioned ortho to the boronic acid, influences the electronic properties of the phenyl ring. It can also provide a specific interaction point within the target protein's binding pocket, potentially enhancing potency and selectivity.[9]

Part 2: Case Study - Synthesis of a Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease.[10][11] Therefore, the development of potent and selective LRRK2 inhibitors is a major therapeutic goal. This compound has been utilized as a key building block in the synthesis of such inhibitors.[9][12][13]

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis of a biaryl LRRK2 inhibitor core using a Suzuki-Miyaura coupling reaction.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product & Purification A This compound D Suzuki-Miyaura Cross-Coupling A->D B Heteroaryl Halide (e.g., Chloropyrrolopyrimidine) B->D C Palladium Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., SPhos) + Base (e.g., K₂CO₃) + Solvent (e.g., Dioxane/Water) C->D E Crude Biaryl Product D->E F Purification (e.g., Chromatography) E->F G Purified LRRK2 Inhibitor Core F->G cluster_pathway LRRK2 Signaling Pathway LRRK2_mut LRRK2 Gene (Mutations in PD) LRRK2_prot LRRK2 Protein (Kinase) LRRK2_mut->LRRK2_prot Expression pSubstrate Phosphorylated Substrate LRRK2_prot->pSubstrate Phosphorylation ATP ATP ATP->LRRK2_prot Binds to active site Substrate Substrate Protein (e.g., Rab GTPases) Substrate->LRRK2_prot Binds Dysfunction Neuronal Dysfunction & Degeneration pSubstrate->Dysfunction Inhibitor LRRK2 Inhibitor (Derived from title compound) Inhibitor->LRRK2_prot Blocks ATP Binding

References

Application Notes: (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid as a Versatile Building Block in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid is a specialized arylboronic acid that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern—featuring an ortho-chloro substituent, a boronic acid moiety, and a para-morpholine amide—makes it an invaluable precursor for the synthesis of complex molecules, particularly kinase inhibitors. This guide provides an in-depth analysis of its properties, applications, and detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions, empowering researchers in drug discovery and development.

Introduction: A Profile of a Key Synthetic Intermediate

This compound, with CAS Number 850589-49-0, is a stable, solid organic compound that plays a significant role in the construction of carbon-carbon bonds.[1][2] The presence of both an electron-withdrawing morpholine amide and a moderately deactivating chloro group influences the electronic properties of the boronic acid, making it a unique partner in palladium-catalyzed cross-coupling reactions.[3][4] This building block is particularly favored in the synthesis of heterocyclic compounds that form the core scaffolds of many targeted therapeutics, such as Bruton's Tyrosine Kinase (BTK) and Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 850589-49-0--INVALID-LINK--[1]
Molecular Formula C₁₁H₁₃BClNO₄--INVALID-LINK--[1]
Molecular Weight 269.49 g/mol --INVALID-LINK--[1]
IUPAC Name [3-chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid--INVALID-LINK--[1]
Appearance Typically a solid--INVALID-LINK--[6]

Expected Spectroscopic Data: While a publicly available, verified spectrum was not located, the expected NMR signals can be predicted:

  • ¹H NMR: Aromatic protons would appear as complex multiplets in the aromatic region (~7.5-8.0 ppm). The morpholine protons would exhibit two distinct signals, typically around 3.7 ppm, corresponding to the CH₂ groups adjacent to the oxygen and nitrogen atoms. The B(OH)₂ protons would appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: Aromatic carbons would resonate in the ~125-140 ppm range. The carbonyl carbon of the amide would be significantly downfield (>165 ppm). The morpholine carbons would appear around 45 ppm (N-CH₂) and 67 ppm (O-CH₂). The carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.

  • Mass Spectrometry (ESI+): The expected [M+H]⁺ ion would be at m/z 270.07, corresponding to the protonated molecule.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds between sp²-hybridized carbon atoms.[7] The reaction is renowned for its mild conditions, functional group tolerance, and the stability of its boronic acid reagents.[3]

Mechanistic Considerations and Experimental Causality

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical for success, especially when dealing with a sterically and electronically complex substrate like this compound.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd PdII Aryl-Pd(II)-X Complex OxAdd->PdII Forms Pd(II) intermediate Transmetal Transmetalation PdII->Transmetal PdII_Aryl Diaryl-Pd(II) Complex Transmetal->PdII_Aryl Base Base (e.g., K₂CO₃) Activates Boronic Acid Boronate Aryl-B(OR)₃⁻ Activated Boronate Base->Boronate Boronate->Transmetal Transfers Aryl Group RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Biaryl Product R¹-R² RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Catalyst and Ligand Selection: The oxidative addition of an aryl halide to the Pd(0) center is often the rate-limiting step. For less reactive aryl chlorides, a highly active catalyst is required. This is achieved by using bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) families. These ligands stabilize the monomeric Pd(0) species, which is the active catalyst, and accelerate both the oxidative addition and the final reductive elimination steps.

  • The Role of the Base: A base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which facilitates the transfer of the aryl group from boron to the palladium center during the transmetalation step.[3] For substrates containing base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred over stronger bases like sodium hydroxide.

  • Solvent System: The choice of solvent must accommodate both the organic substrates and the inorganic base. A mixture of an aprotic organic solvent like 1,4-dioxane or tetrahydrofuran (THF) with water is very common. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Application in Kinase Inhibitor Synthesis

This boronic acid is a key fragment in the synthesis of several classes of kinase inhibitors. The morpholine-amide moiety is often designed to interact with specific amino acid residues in the kinase active site, improving potency and selectivity.

Synthesis of Pyrazolopyrimidine Scaffolds

Pyrazolopyrimidine cores are prevalent in kinase inhibitors.[5] The general synthetic strategy involves coupling this compound with a halogenated pyrazolopyrimidine derivative.

Kinase_Inhibitor_Synthesis cluster_workflow Synthetic Workflow start Starting Materials boronic_acid This compound (CAS 850589-49-0) start->boronic_acid heterocycle Halogenated Pyrazolopyrimidine (e.g., 2,4-dichloropyrimidine) start->heterocycle coupling Suzuki-Miyaura Coupling boronic_acid->coupling heterocycle->coupling intermediate Coupled Intermediate coupling->intermediate Pd Catalyst, Base, Solvent further_steps Further Functionalization (e.g., SₙAr, amination) intermediate->further_steps product Final Kinase Inhibitor further_steps->product

References

Ligand Selection for Difficult Suzuki Coupling Reactions: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, researchers often encounter "difficult" couplings—those involving sterically hindered substrates, electron-rich or -poor coupling partners, or heteroaryl compounds—that yield unsatisfactory results with standard protocols. This guide provides a framework for rationally selecting ligands to overcome these challenges. We delve into the mechanistic role of ligands, compare the performance of common ligand classes, and offer detailed protocols for ligand screening and reaction optimization, empowering researchers to conquer even the most recalcitrant Suzuki coupling reactions.

Introduction: The Suzuki Coupling and Its Hurdles

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become an indispensable tool for chemists, particularly in the pharmaceutical and materials science fields.[2][3][4] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[2][4]

The reaction, catalyzed by a palladium complex, couples an organoboron species with an organohalide or triflate.[5][6] The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

Despite its robustness, certain substrate combinations present significant challenges:

  • Sterically Hindered Substrates: Reactants with bulky groups near the reaction center can impede the approach of the catalyst, slowing down both the oxidative addition and reductive elimination steps.[7][8][9]

  • Electronically Deactivated Substrates: Electron-rich aryl chlorides or electron-poor boronic acids can render the oxidative addition or transmetalation steps, respectively, kinetically unfavorable.[1]

  • Heteroaryl Substrates: The presence of heteroatoms can lead to catalyst inhibition through coordination to the palladium center.[10][11] Additionally, many heteroaryl boronic acids are prone to protodeboronation, a major side reaction that diminishes yield.[10][11]

In all these cases, the choice of ligand coordinated to the palladium center is paramount to achieving a successful outcome.[1][12]

The Decisive Role of Ligands in the Catalytic Cycle

Ligands are not mere spectators in the Suzuki coupling; they are active participants that modulate the steric and electronic properties of the palladium catalyst.[1] A well-chosen ligand can dramatically accelerate key steps in the catalytic cycle and suppress unwanted side reactions.

Key Functions of Ligands:

  • Stabilize the Pd(0) Catalyst: Ligands prevent the aggregation of the active Pd(0) species into inactive palladium black.[1]

  • Facilitate Oxidative Addition: Electron-rich ligands enhance the electron density on the palladium center, promoting its insertion into the carbon-halide bond, which is often the rate-determining step.[1][2] This is particularly crucial for less reactive aryl chlorides.[1]

  • Promote Reductive Elimination: Bulky ligands create steric crowding around the palladium center, which favors the reductive elimination step that forms the desired C-C bond and regenerates the Pd(0) catalyst.[1][13]

Suzuki_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 R1-Pd(II)(L)2-X R1-Pd(II)(L)2-X Pd(0)L2->R1-Pd(II)(L)2-X Oxidative Addition (R1-X) Ligand e- density is key R1-Pd(II)(L)2-R2 R1-Pd(II)(L)2-R2 R1-Pd(II)(L)2-X->R1-Pd(II)(L)2-R2 Transmetalation (R2-B(OR)2 + Base) Ligand sterics can play a role R1-Pd(II)(L)2-R2->Pd(0)L2 Reductive Elimination (Forms R1-R2) Ligand bulk is crucial Ligand-Influenced Step Ligand-Influenced Step Key Intermediate 1 Key Intermediate 1 Key Intermediate 2 Key Intermediate 2 Ligand_Selection_Workflow Start Define the Challenge Steric_Hindrance Steric Hindrance? Start->Steric_Hindrance Electronic_Challenge Electronic Challenge? (e.g., Aryl-Cl, e--poor Boronic) Steric_Hindrance->Electronic_Challenge No Bulky_Ligands Start with Bulky Ligands: XPhos, SPhos, IPr, IAd Steric_Hindrance->Bulky_Ligands Yes Heteroaryl_Substrate Heteroaryl Substrate? Electronic_Challenge->Heteroaryl_Substrate No Electron_Rich_Ligands Start with e--Rich Ligands: SPhos, RuPhos, NHCs (IPr, SIPr) Electronic_Challenge->Electron_Rich_Ligands Yes Specific_Heteroaryl_Ligands Consider Ligands for Heteroaryls: SPhos, BrettPhos (Check literature for specific heterocycle) Heteroaryl_Substrate->Specific_Heteroaryl_Ligands Yes Screening Perform Ligand Screen Heteroaryl_Substrate->Screening No / Unsure Bulky_Ligands->Screening Electron_Rich_Ligands->Screening Specific_Heteroaryl_Ligands->Screening Optimization Optimize Base, Solvent, Temp. Screening->Optimization Success Successful Coupling Optimization->Success

References

Application Notes: The Expanding Role of Boronic Acids in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of the Boronic Acid Moiety

Once considered niche chemical entities, boronic acids and their derivatives have firmly established themselves as a versatile and powerful platform in modern medicinal chemistry.[1][2] Their rise to prominence, underscored by multiple FDA-approved drugs, is rooted in the unique electronic properties of the boron atom.[3] A boronic acid features a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This configuration imparts a distinctive set of characteristics that medicinal chemists can exploit for therapeutic benefit.

The key to their utility lies in the boron atom's empty p-orbital, which makes it an effective Lewis acid.[4] This allows it to accept a lone pair of electrons from nucleophiles, most notably the hydroxyl group of a serine or threonine residue within an enzyme's active site.[5] This interaction forms a reversible, yet stable, covalent tetrahedral adduct.[5][6] This ability to act as a "covalent-reversible" inhibitor allows for high potency and specificity while mitigating the risks of permanent target modification associated with irreversible inhibitors. Furthermore, boronic acids can serve as effective bioisosteres for other functional groups like carboxylic acids and phenols, offering a strategy to modulate physicochemical properties such as pKa, solubility, and cell permeability.[7]

This guide provides an in-depth exploration of the mechanisms, therapeutic applications, and key experimental protocols associated with the use of boronic acids in drug discovery.

PART I: Core Mechanisms of Action in Drug Design

Reversible Covalent Inhibition of Serine and Threonine Proteases

The cornerstone of boronic acid pharmacology is the inhibition of serine and threonine proteases. These enzymes play critical roles in countless physiological and pathological processes, making them prime drug targets. The mechanism involves the boronic acid acting as a transition-state analog.[5][8] The catalytic serine (or threonine) hydroxyl group attacks the electrophilic boron atom, forming a tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis.[9][10] This complex is stabilized by interactions within the enzyme's active site, particularly the oxyanion hole, leading to potent, competitive inhibition.[9][11]

G cluster_0 cluster_1 Key Features E_S Enzyme (E) + Inhibitor (I) ES_complex Enzyme-Inhibitor Michaelis Complex (E:I) E_S->ES_complex Binding (k_on) TS_analog Tetrahedral Adduct (Transition-State Analog) ES_complex->TS_analog Nucleophilic Attack (Ser-OH on Boron) Inhibited_E Inhibited Enzyme (E-I) TS_analog->Inhibited_E Stabilization Inhibited_E->ES_complex Dissociation (k_off) Reversible feat1 • Boron acts as an electrophile (Lewis Acid) feat2 • Serine -OH acts as a nucleophile feat3 • Forms a stable but reversible covalent bond feat4 • Mimics the natural tetrahedral transition state

Caption: Reversible covalent inhibition of a serine protease by a boronic acid.

Boronic Acids as Bioisosteres

Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. Boronic acids are considered bioisosteres of carboxylic acids.[1][7] While structurally similar, their differing electronic properties can be advantageous. Boronic acids typically have a higher pKa (around 9-10) compared to carboxylic acids, meaning they are largely unionized at physiological pH.[1] This neutrality can enhance membrane permeability and oral bioavailability. This principle has been successfully applied in the development of tubulin polymerization inhibitors, where replacing a phenol group with a boronic acid moiety led to potent anticancer agents.[12][13]

Interaction with Diols: Targeting and Sensing

Boronic acids have a unique and reversible affinity for cis-1,2- and 1,3-diols, which are common motifs in carbohydrates (like glucose) and glycoproteins.[14][15][16] This interaction forms a cyclic boronate ester. This property is the foundation for their use in diagnostic sensors, particularly for continuous glucose monitoring.[14] In drug delivery, this interaction can be exploited for targeted delivery systems. For instance, nanoparticles functionalized with boronic acids can be designed to bind to sialic acid residues that are often overexpressed on the surface of cancer cells, or to create pH-responsive drug delivery systems that release their payload in the acidic tumor microenvironment.[6][17][18]

PART II: Key Therapeutic Applications & Case Studies

The unique chemical attributes of boronic acids have been translated into significant clinical successes across multiple disease areas.

Anticancer Agents: Proteasome Inhibitors

Bortezomib (Velcade®) and Ixazomib (Ninlaro®): Perhaps the most impactful application of boronic acid chemistry is in the treatment of multiple myeloma and mantle cell lymphoma.[3][19] Bortezomib was the first-in-class proteasome inhibitor approved by the FDA in 2003, fundamentally changing the treatment paradigm for these cancers.[1][3] Its successor, Ixazomib, is the first orally administered proteasome inhibitor.[20]

  • Mechanism: The proteasome is a cellular complex that degrades unneeded or damaged proteins, including key regulators of the cell cycle and apoptosis.[21] Cancer cells, particularly myeloma cells, are highly dependent on proteasome activity to manage the large load of abnormal proteins they produce. Bortezomib and Ixazomib are peptidyl boronic acids that reversibly inhibit the chymotrypsin-like activity of the 26S proteasome by targeting a key threonine residue in the catalytic site.[19][22] This inhibition disrupts protein homeostasis, leading to an accumulation of pro-apoptotic factors, cell cycle arrest, and ultimately, programmed cell death (apoptosis) in neoplastic cells.[21][22][23]

Anti-Infective Agents

Vaborbactam (in Vabomere®): The rise of antibiotic resistance is a critical global health threat. Many bacteria develop resistance by producing β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics like penicillins and carbapenems. Vaborbactam is a novel, non-β-lactam β-lactamase inhibitor.[6][24]

  • Mechanism: Vaborbactam is a cyclic boronic acid that acts as a potent inhibitor of serine β-lactamases, including the dangerous Klebsiella pneumoniae carbapenemase (KPC).[6][17][24] It forms a covalent adduct with the active site serine of the β-lactamase, protecting its partner antibiotic (meropenem) from degradation.[20][25] This restores the antibiotic's efficacy against resistant bacteria.[25][26]

Crisaborole (Eucrisa®): Crisaborole is a non-steroidal topical treatment for mild to moderate atopic dermatitis (eczema).[18][27]

  • Mechanism: Crisaborole is a benzoxaborole, a specific class of organoboron compound. It functions as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP).[28][29] By inhibiting PDE4 in inflammatory cells, crisaborole increases intracellular cAMP levels.[28][30] Elevated cAMP is known to reduce the production of pro-inflammatory cytokines, thereby alleviating the inflammation and itching associated with atopic dermatitis.[27][29] The boron atom in its structure is crucial for binding to the bimetal center of the PDE4 enzyme and facilitates skin penetration.[28][30]

Summary of Key Boronic Acid Drugs
Drug NameTarget Enzyme/ProteinTherapeutic AreaMechanism of Action
Bortezomib 26S Proteasome (β5 subunit)Oncology (Multiple Myeloma)Reversible covalent inhibition of a threonine protease, inducing apoptosis.[19][22]
Ixazomib 26S Proteasome (β5 subunit)Oncology (Multiple Myeloma)Oral, reversible covalent inhibitor of a threonine protease.[20]
Vaborbactam Serine β-Lactamases (e.g., KPC)Infectious DiseaseReversible covalent inhibition of serine proteases, protecting antibiotics.[6][24]
Crisaborole Phosphodiesterase 4 (PDE4)Dermatology (Eczema)Inhibition of PDE4, leading to increased cAMP and reduced inflammation.[28][30]

PART III: Application Notes & Experimental Protocols

This section provides validated, step-by-step protocols for the synthesis, characterization, and biological evaluation of boronic acid-based compounds.

Protocol 1: Synthesis and Purification of a Model Aryl Boronic Acid

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl compound, a common step in drug development, followed by purification.[7][31]

Caption: General workflow for the synthesis and purification of boronic acid derivatives.

A. Synthesis via Suzuki-Miyaura Coupling

  • Rationale: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming carbon-carbon bonds, widely used to synthesize biaryl scaffolds common in pharmaceuticals.[3][7][31]

  • Materials:

    • Aryl halide (e.g., 4-bromoanisole, 1 equiv.)

    • Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv.)

    • Palladium catalyst (e.g., PdCl₂(dppf), 0.05-0.1 equiv.)[7]

    • Base (e.g., 2 M aqueous Na₂CO₃ or K₂CO₃)[7]

    • Solvent (e.g., Toluene/Dioxane mixture, 4:1)[7]

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line.

  • Procedure:

    • Inert Atmosphere: Assemble the flask and condenser, then flush the system with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical as palladium catalysts can be deactivated by oxygen.

    • Add Reagents: To the flask, add the aryl halide, arylboronic acid, palladium catalyst, and a stir bar.

    • Add Solvent and Base: Add the organic solvent mixture, followed by the aqueous base solution.

    • Degas: Bubble inert gas through the stirred solution for another 10-15 minutes to remove any dissolved oxygen.

    • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 2-6 hours).

    • Workup: Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.

    • Isolate Crude Product: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

B. Purification and Characterization

  • Rationale: Purification is essential to remove unreacted starting materials, catalyst residues, and byproducts. Characterization confirms the identity and purity of the final compound.

  • Materials:

    • Silica gel for column chromatography.[28]

    • Eluent system (e.g., Hexane/Ethyl Acetate gradient).

    • TLC plates.

    • NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆).

  • Procedure:

    • Purification: Purify the crude product using silica gel flash column chromatography.[28] The choice of eluent will depend on the polarity of the product and should be determined by TLC analysis first.

    • Characterization:

      • ¹H and ¹³C NMR: Confirm the structure of the synthesized compound.

      • ¹¹B NMR: This is a crucial technique for boron-containing compounds. A signal around δ 28-33 ppm typically indicates a trigonal planar (sp²) boronic acid, while a signal around δ 5-9 ppm suggests a tetrahedral (sp³) boronate ester or adduct.[12][22][29] This confirms the integrity of the boronic acid moiety.

      • Mass Spectrometry (MS): Confirm the molecular weight of the product.

Protocol 2: In Vitro Serine Protease Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC₅₀) of a boronic acid compound against a model serine protease (e.g., β-lactamase) using a chromogenic substrate.

G A 1. Prepare Reagents - Enzyme Solution - Inhibitor Dilutions - Chromogenic Substrate B 2. Plate Setup (96-well) - Add Buffer - Add Inhibitor (serial dilutions) - Add Enzyme A->B C 3. Pre-incubation (e.g., 15 min at 37°C) Allows inhibitor-enzyme binding B->C D 4. Initiate Reaction Add Substrate (e.g., Nitrocefin) C->D E 5. Kinetic Reading Measure Absorbance over time (e.g., 486 nm for Nitrocefin) D->E F 6. Data Analysis - Calculate Reaction Velocity (V) - Plot % Inhibition vs. [Inhibitor] - Determine IC50 E->F

Caption: Workflow for a typical in vitro enzyme inhibition assay.

  • Rationale: This assay measures the rate of product formation (color change) by the enzyme in the presence of varying concentrations of the inhibitor. The IC₅₀ value represents the inhibitor concentration required to reduce enzyme activity by 50%.

  • Materials:

    • Purified serine protease (e.g., AmpC β-lactamase).

    • Boronic acid inhibitor compound.

    • Chromogenic substrate (e.g., Nitrocefin for β-lactamases).

    • Assay Buffer (e.g., 50 mM Phosphate buffer, pH 7.0).

    • 96-well microplate.

    • Microplate reader capable of kinetic measurements.

  • Procedure:

    • Prepare Solutions:

      • Prepare a stock solution of the inhibitor in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.

      • Dilute the enzyme to a working concentration in assay buffer.

      • Dilute the substrate to a working concentration in assay buffer (protect from light if necessary).

    • Assay Setup (in a 96-well plate):

      • Test Wells: Add 50 µL of assay buffer and 25 µL of each inhibitor dilution.

      • Positive Control (100% activity): Add 75 µL of assay buffer (no inhibitor).

      • Negative Control (0% activity/blank): Add 100 µL of assay buffer (no enzyme).

    • Enzyme Addition: Add 25 µL of the working enzyme solution to the test wells and the positive control well.

    • Pre-incubation: Mix the plate gently and pre-incubate at a set temperature (e.g., 37°C) for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is important for time-dependent inhibitors.

    • Reaction Initiation: Add 25 µL of the substrate solution to all wells to start the reaction.

    • Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin hydrolysis) over time (e.g., every 30 seconds for 10 minutes).

    • Data Analysis:

      • Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time curve.

      • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_positive_control)) * 100.

      • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell Viability Assay for Boronic Acid-Based Compounds

This protocol uses the MTT assay to measure the cytotoxicity of a boronic acid-based anticancer agent (e.g., a proteasome inhibitor) on a cancer cell line.[1][21][23]

G A 1. Cell Seeding Plate cells in a 96-well plate and incubate (24h) B 2. Compound Treatment Add serial dilutions of the boronic acid compound A->B C 3. Incubation (e.g., 48-72 hours) Allows for cytotoxic effect B->C D 4. Add MTT Reagent Incubate (2-4 hours) Viable cells form formazan C->D E 5. Solubilize Formazan Add DMSO or solubilization buffer D->E F 6. Measure Absorbance Read at ~570 nm E->F G 7. Data Analysis - Calculate % Viability - Determine IC50 F->G

Caption: Workflow for an MTT-based cell cytotoxicity assay.

  • Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[23] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[21] The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line (e.g., MM.1S for multiple myeloma).[4]

    • Complete cell culture medium.

    • Boronic acid test compound.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[21]

    • 96-well cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow cells to attach (for adherent cells) and resume exponential growth.

    • Compound Treatment: Prepare a serial dilution of the boronic acid compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and medium-only (blank) wells.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[15]

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, purple formazan crystals will form in viable cells.

    • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

    • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[1]

    • Data Analysis:

      • Subtract the average absorbance of the blank wells from all other wells.

      • Calculate the percent viability: % Viability = (Abs_treated / Abs_vehicle_control) * 100.

      • Plot % Viability versus the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Conclusion and Future Outlook

Boronic acids have transitioned from chemical curiosities to a clinically validated and highly valuable class of pharmacophores. Their unique ability to form reversible covalent bonds with key enzymatic targets has enabled the development of first-in-class therapies for cancer and infectious diseases. The continued exploration of boronic acids as bioisosteres, targeting agents, and components of advanced drug delivery systems promises to further expand their therapeutic reach. As synthetic methodologies become more sophisticated and our understanding of their biological interactions deepens, boronic acids are poised to remain at the forefront of innovative drug design and discovery for years to come.

References

Application Notes & Protocols: Synthesis of Biaryl Compounds Using Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Biaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and advanced materials, making their efficient synthesis a critical endeavor for researchers in both academia and industry. This document provides an in-depth guide to the synthesis of biaryl compounds using substituted phenylboronic acids, detailing the reaction mechanism, providing field-proven experimental protocols, and offering insights into reaction optimization and troubleshooting.

Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle

The widespread adoption of the Suzuki-Miyaura reaction stems from its numerous advantages: mild reaction conditions, high functional group tolerance, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[1] The reaction is catalyzed by a palladium complex and requires a base to proceed.[1][3] The generally accepted mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halide bond of the aryl halide (Ar¹-X). This irreversible step forms a square planar Palladium(II) intermediate.[4][5] The reactivity of the aryl halide is crucial, with the rate of oxidative addition typically following the trend I > OTf > Br >> Cl.[4]

  • Transmetalation : This is the crucial bond-forming step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻), which then readily undergoes transmetalation.[6][7][8] This step displaces the halide from the palladium complex and generates a new diorganopalladium(II) intermediate.

  • Reductive Elimination : The final step involves the cis-elimination of the two organic groups (Ar¹ and Ar²) from the palladium(II) complex to form the desired biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[5][6]

Visualizing the Mechanism

The catalytic cycle is a foundational concept for understanding and troubleshooting the reaction.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Ar1 Ar¹-Pd(II)L₂-X Pd0->PdII_Ar1 Oxidative Addition PdII_Ar1_Ar2 Ar¹-Pd(II)L₂-Ar² PdII_Ar1->PdII_Ar1_Ar2 Transmetalation PdII_Ar1_Ar2->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_Ar1_Ar2->Product Waste X⁻ + B(OH)₃ PdII_Ar1_Ar2->Waste + X⁻ Ar1X Ar¹-X Ar1X->PdII_Ar1 Boronic Ar²-B(OH)₂ + Base Boronic->PdII_Ar1_Ar2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Reagents: An In-Depth Analysis

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of each component. The specific substitution patterns on the phenylboronic acid and the aryl halide partner dictate the optimal choice of catalyst, base, and solvent.

ComponentRole & CausalityCommon Examples & Field Insights
Aryl Halide The electrophilic partner. The C-X bond strength (I < Br < Cl) dictates reactivity, requiring more active catalysts for less reactive halides like chlorides. Electron-withdrawing groups on the aryl ring generally accelerate oxidative addition.[4]Aryl bromides and iodides are common starting points due to their high reactivity. For aryl chlorides, more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often necessary to achieve good yields.[9][10]
Boronic Acid The nucleophilic partner. Phenylboronic acids are generally stable, but can undergo protodeboronation (loss of the boronic acid group) or form anhydride trimers (boroxines). The base activates the boronic acid for transmetalation.[5][7]Use high-purity boronic acids. If stability is an issue, consider using the corresponding boronate esters (e.g., pinacol esters). For sterically hindered substrates, stronger bases or higher temperatures may be required.[1]
Palladium Catalyst The heart of the reaction. The choice of ligand modulates the catalyst's stability, activity, and substrate scope. Ligands stabilize the Pd(0) state and influence the rates of oxidative addition and reductive elimination.[5][9]For general use: Pd(PPh₃)₄, PdCl₂(dppf). For challenging substrates (e.g., aryl chlorides, sterically hindered): Pd(OAc)₂ combined with bulky, electron-rich ligands like SPhos, XPhos, or RuPhos.[9][11] Catalyst loading is typically 0.5-5 mol%.[11]
Base Activates the boronic acid and facilitates the formation of the key palladium intermediate for transmetalation.[6][8] The choice of base can significantly impact yield and must be compatible with functional groups on the substrates.Inorganic bases are most common: K₂CO₃, Cs₂CO₃, K₃PO₄ are effective and widely used.[6][8] K₃PO₄ is a stronger base often used for less reactive substrates.[8][11] Organic bases like triethylamine (NEt₃) are sometimes used but are generally less effective.[8]
Solvent Solubilizes reactants and influences reaction rate and selectivity. Biphasic solvent systems (e.g., organic/aqueous) are very common and often enhance reaction efficiency.[6]Toluene, dioxane, THF, and DMF are frequently used organic solvents.[5][6] An aqueous phase containing the base is typically added (e.g., Toluene/Water or Dioxane/2M Na₂CO₃).[12] Proper degassing of the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[13]

Experimental Protocol: Synthesis of 4-Methoxy-4'-methylbiphenyl

This protocol details a representative Suzuki-Miyaura coupling between 4-bromoanisole and 4-methylphenylboronic acid. It is a robust procedure that can be adapted for a wide range of substituted phenylboronic acids.

Materials & Reagents:
  • 4-Bromoanisole (1.0 equiv.)

  • 4-Methylphenylboronic acid (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask, condenser)

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble & Flame-Dry Glassware Under Vacuum B 2. Backfill with Inert Gas (Ar or N₂) A->B C 3. Add Solids: - Aryl Halide - Boronic Acid - Base (K₂CO₃) - Catalyst (Pd(dppf)Cl₂) B->C D 4. Add Degassed Solvents (Dioxane/Water) via Syringe C->D E 5. Heat to Reflux (e.g., 85-90 °C) D->E F 6. Monitor by TLC or GC-MS (Typically 4-12 h) E->F G 7. Cool to RT & Quench (Add Water/Ethyl Acetate) F->G H 8. Separate Layers & Extract Aqueous Phase G->H I 9. Wash, Dry & Concentrate Organic Layer H->I J 10. Purify by Column Chromatography I->J

Caption: High-level workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:
  • System Preparation : Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).[11]

  • Reagent Addition : To the flask, add 4-bromoanisole (1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv.).

  • Inert Atmosphere : Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling inert gas through the solvents for 20-30 minutes.[13] Add the degassed solvent mixture to the reaction flask via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Reaction Execution : Immerse the flask in a preheated oil bath and heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring.[12]

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing and Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxy-4'-methylbiphenyl.

Troubleshooting & Optimization

Even with a robust protocol, challenges can arise, particularly with novel or complex substrates. A systematic approach to troubleshooting is key to success.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) oxidized to Pd black.Ensure rigorous degassing of solvents. Use fresh, high-quality catalyst.[5] Consider a more robust pre-catalyst.
Poor Boronic Acid Quality: Decomposition or formation of inactive boroxines.Use fresh boronic acid or convert it to a more stable pinacol ester.[5]
Insufficient Base Strength: Incomplete formation of the active boronate species.Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[8]
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species at the start of the reaction.[5]Rigorously degas all reagents and solvents. If using a Pd(II) pre-catalyst, ensure conditions are suitable for its in-situ reduction to Pd(0).[5]
Dehalogenation of Aryl Halide Side reaction where the halide is replaced by a hydrogen atom.[5]This can be promoted by certain solvents or bases. Try changing the solvent system (e.g., from THF to dioxane) or using a different base.
Protodeboronation Loss of the B(OH)₂ group from the starting material, especially with electron-rich or heteroaromatic boronic acids.[5]Use milder bases (e.g., KF), lower reaction temperatures, or switch to a corresponding trifluoroborate salt (ArBF₃K), which is more resistant to this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. A deep understanding of the catalytic mechanism and the role of each reagent empowers researchers to not only execute established protocols but also to rationally design, optimize, and troubleshoot reactions for novel and challenging substrates. By carefully selecting the catalyst system, base, and solvent, and by employing rigorous experimental technique, scientists can reliably access a vast chemical space of substituted biaryls for applications in drug discovery and materials science.

References

Application Notes & Protocols: The Strategic Use of Boronic Acids as Reversible Protecting Groups for Diols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenge of Polyols

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Diols, and polyols in general, present a unique challenge due to the similar reactivity of their multiple hydroxyl groups. Achieving regioselective functionalization of one hydroxyl group in the presence of others requires a robust protecting group strategy. Boronic acids have emerged as exceptionally useful reagents for the temporary and selective protection of 1,2- and 1,3-diols. They react reversibly to form cyclic boronate esters, masking the diol moiety while remaining stable to a wide range of reaction conditions.[1][2] This guide provides an in-depth exploration of the chemistry, practical applications, and detailed protocols for employing boronic acids as diol protecting groups, tailored for researchers in synthetic chemistry and drug development.

Pillar 1: The Underlying Chemistry of Boronate Ester Formation

The utility of boronic acids as protecting groups stems from their ability to readily form cyclic esters with diols in a reversible condensation reaction.[3][4] Understanding the principles governing this equilibrium is critical for its successful application.

The Mechanism of Protection

A boronic acid, characterized by a C–B bond and two hydroxyl groups (RB(OH)₂), possesses a trigonal planar geometry with a vacant p-orbital on the boron atom, making it a mild Lewis acid.[3][5] It reacts with a diol to form a five- or six-membered cyclic boronate ester, releasing two molecules of water.[5][6]

The formation of the boronate ester is an equilibrium process.[1] To drive the reaction to completion, the water by-product is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[1][5]

G Diol Diol (R'-CH(OH)CH(OH)-R'') Diol->inv1 BoronicAcid Boronic Acid (R-B(OH)₂) BoronicAcid->inv1 Intermediate Tetrahedral Intermediate Intermediate->inv1 Intermediate->inv2 BoronateEster Cyclic Boronate Ester Water 2 H₂O inv1->Intermediate + H₂O inv2->BoronateEster - 2 H₂O (equilibrium driven) inv2->Water - 2 H₂O (equilibrium driven)

Caption: General mechanism of diol protection by boronic acid.

This equilibrium is sensitive to pH. Generally, the formation of the boronate ester is favored at pH values equal to or greater than the pKₐ of the boronic acid, where the boron center transitions from a trigonal planar (sp²) to a more reactive tetrahedral boronate anion (sp³).[7][8]

Key Advantages of Boronic Acid Protecting Groups
  • Mild Conditions: Both protection and deprotection are typically achieved under mild conditions, preserving sensitive functional groups elsewhere in the molecule.[1][2]

  • High Stability: The resulting cyclic boronate esters are often robust and stable to a variety of non-aqueous reaction conditions, including oxidation, reduction, and many coupling reactions. They are also generally stable enough for purification by silica gel chromatography.[1][9][10]

  • Stereoselectivity: Boronic acids show a strong preference for forming cyclic esters with cis-diols over trans-diols, particularly in rigid systems like carbohydrates. This provides a powerful tool for regioselective protection of polyols.[1]

  • Reagent Recovery: The boronic acid can often be recovered and reused after the deprotection step, adding to the cost-effectiveness and sustainability of the methodology.[2][9]

Pillar 2: Practical Considerations & Reagent Selection

The choice of boronic acid can significantly impact the stability and reactivity of the resulting boronate ester. While phenylboronic acid is a common workhorse, other derivatives offer unique properties.

Boronic Acid ReagentStructureKey CharacteristicsDeprotection Conditions
Phenylboronic Acid (PBA) C₆H₅B(OH)₂The most common and cost-effective reagent. Forms esters of moderate stability.Mild aqueous acid/base; transesterification.[1]
Methylboronic Acid CH₃B(OH)₂Forms less stable esters than PBA, useful for very facile deprotection.Very mild hydrolysis, often just with water/solvent.[11]
2,6-Bis(trifluoromethyl)phenylboronic Acid (CF₃)₂C₆H₃B(OH)₂Electron-withdrawing CF₃ groups increase Lewis acidity and form highly water- and air-stable boronate esters.[9]Mild conditions, such as aqueous base.[9]
Pinacol Borane (CH₃)₄C₂(O₂B)HWhile not a boronic acid, it's used to form very stable pinacol boronate esters, which are often used to protect the boronic acid itself.[10] Deprotection is more challenging.Oxidative cleavage (NaIO₄), transesterification with other boronic acids, or acidic hydrolysis.[12][13]

The stability of the formed boronate ester is influenced by several factors. Six-membered rings (from 1,3-diols) are generally more thermodynamically stable than five-membered rings (from 1,2-diols).[14] Steric hindrance around the boron atom also increases hydrolytic stability.[10]

Pillar 3: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of a diol using phenylboronic acid and its subsequent deprotection.

Protocol 1: Protection of a 1,2-Diol with Phenylboronic Acid

This protocol describes a general method for the formation of a phenylboronate ester from a generic 1,2-diol using azeotropic removal of water.

Materials:

  • 1,2-Diol (1.0 equiv)

  • Phenylboronic Acid (1.1 equiv)

  • Anhydrous Toluene

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

G A 1. Combine Diol, Phenylboronic Acid, and Toluene in Flask B 2. Assemble Dean-Stark Apparatus A->B C 3. Heat to Reflux (Azeotropic water removal) B->C D 4. Monitor Reaction by TLC C->D D->C Reaction Incomplete E 5. Cool to Room Temperature D->E Reaction Complete F 6. Remove Solvent (Rotary Evaporation) E->F G 7. Purify if Necessary (Silica Gel Chromatography) F->G

Caption: Experimental workflow for diol protection.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 1,2-diol (1.0 equiv) and phenylboronic acid (1.1 equiv).

  • Add anhydrous toluene to the flask to create a solution or suspension with a concentration of approximately 0.1-0.5 M.

  • Assemble a Dean-Stark apparatus with a condenser on top of the flask.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[1]

  • Continue refluxing for 2-6 hours, or until no more water is collected and Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting diol.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude boronate ester is often sufficiently pure for use in the next step. If further purification is required, the product can be purified by silica gel chromatography.[1]

Protocol 2: Deprotection of a Phenylboronate Ester

This protocol outlines a common method for the hydrolytic cleavage of a phenylboronate ester to regenerate the free diol.

Materials:

  • Phenylboronate ester (1.0 equiv)

  • Acetone (or other suitable water-miscible solvent like THF)

  • Water

  • Aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) (optional, catalytic)

  • Standard glassware for workup and extraction (separatory funnel, flasks)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

G A 1. Dissolve Boronate Ester in Acetone/Water B 2. Stir at Room Temperature (Add cat. acid/base if needed) A->B C 3. Monitor Deprotection by TLC B->C C->B Reaction Incomplete D 4. Remove Organic Solvent (Rotary Evaporation) C->D Reaction Complete E 5. Perform Aqueous Workup (Extract with Ethyl Acetate) D->E F 6. Dry and Concentrate Organic Phase E->F G 7. Purify Diol (Chromatography or Recrystallization) F->G

Caption: Experimental workflow for boronate deprotection.

Procedure:

  • Dissolve the phenylboronate ester in a suitable solvent system, such as a mixture of acetone and water (e.g., 9:1 v/v).

  • Stir the mixture at room temperature. The hydrolysis of boronate esters can be slow at neutral pH. To accelerate the cleavage, a catalytic amount of mild acid (e.g., a few drops of 1 M HCl) or base can be added.[1]

  • Monitor the reaction by TLC until the boronate ester is fully consumed (typically 1-4 hours).

  • Once deprotection is complete, remove the organic solvent (acetone) under reduced pressure.

  • Perform a standard aqueous workup. Dilute the remaining aqueous residue with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude diol.

  • The recovered diol can be purified by recrystallization or silica gel chromatography as needed. The phenylboronic acid by-product typically remains in the aqueous layer or can be separated during chromatography.

Conclusion

Boronic acids provide a powerful and versatile strategy for the selective and temporary protection of diols. Their mild application and removal conditions, coupled with their unique selectivity for cis-diols, make them an invaluable tool in the synthesis of complex molecules, particularly in carbohydrate chemistry and natural product synthesis.[2][5][9] By understanding the underlying principles of boronate ester stability and equilibrium, researchers can effectively leverage this chemistry to streamline synthetic routes and achieve their molecular targets with greater efficiency and elegance.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Protodeboronation of Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting strategies for a common and often frustrating challenge in synthetic chemistry: the protodeboronation of electron-deficient boronic acids. This undesired side reaction, where a proton replaces the boronic acid moiety, can significantly lower yields and complicate purification in crucial carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2]

This resource combines foundational knowledge with practical, field-proven solutions to help you diagnose, mitigate, and overcome issues related to the instability of these valuable reagents.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles governing protodeboronation, providing the causal understanding needed to make informed experimental choices.

Q1: What is protodeboronation and why are electron-deficient boronic acids so susceptible?

A1: Protodeboronation is a chemical reaction that cleaves the carbon-boron (C-B) bond of a boronic acid or its derivatives, replacing it with a carbon-hydrogen (C-H) bond.[1][2] This process effectively destroys your starting material, leading to reduced yields of the desired cross-coupled product.

Electron-deficient arylboronic acids, those bearing electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, or multiple fluorine atoms), are particularly prone to this decomposition pathway.[3][4] The electron-withdrawing substituents increase the Lewis acidity of the boron center, making the C-B bond more polarized and susceptible to cleavage. Under basic conditions, which are typical for Suzuki-Miyaura couplings, these boronic acids can form boronate species that may undergo decomposition, in some cases even generating a transient aryl anion.[1][3]

Q2: What are the primary drivers of protodeboronation in a typical Suzuki-Miyaura coupling reaction?

A2: Several factors within a standard Suzuki coupling protocol can promote protodeboronation:

  • Base: The base is essential for the catalytic cycle, but it can also be the primary culprit in promoting protodeboronation.[5] Strong, aqueous bases can accelerate the decomposition of the boronic acid.[2][6]

  • Water: Water often acts as the proton source for the C-H bond formation in protodeboronation.[1] While many Suzuki protocols use aqueous conditions, the presence of water can be a double-edged sword.

  • Temperature and Reaction Time: Like most chemical reactions, the rate of protodeboronation increases with temperature. Prolonged reaction times at elevated temperatures give the side reaction more opportunity to occur.[6]

  • Palladium Catalyst and Ligands: The palladium catalyst itself can play a role. Studies have shown that bulky phosphine ligands, often used to promote challenging cross-couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[5][7][8][9] This is thought to occur through the formation of a reactive intermediate after transmetalation.[7]

Q3: How can I quickly diagnose if protodeboronation is the main cause of my low yield?

A3: A key indicator of significant protodeboronation is the presence of the corresponding arene (the aryl group of the boronic acid with a hydrogen in place of the B(OH)₂) in your crude reaction mixture. This can be identified by techniques like GC-MS or LC-MS by looking for the mass of the undesired byproduct. For example, if you are using 4-fluorophenylboronic acid, the presence of fluorobenzene would be a strong sign of protodeboronation.

Part 2: Troubleshooting Guide - A Systematic Approach to Problem Solving

When faced with a low-yielding reaction suspected to be caused by protodeboronation, a systematic approach is crucial. This guide provides a logical workflow to identify and address the root cause.

Workflow for Troubleshooting Protodeboronation

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Step 1: Modify Reaction Conditions cluster_2 Step 2: Re-evaluate Catalyst System cluster_3 Step 3: Modify the Boronic Acid Reagent cluster_4 Outcome Start Low Yield or No Product (Suspected Protodeboronation) Base Change Base (e.g., K₃PO₄, Cs₂CO₃, KF) Start->Base Is a strong, aqueous base being used? Solvent Use Anhydrous Solvent Base->Solvent Still observing protodeboronation? Success Improved Yield! Base->Success TempTime Lower Temperature & Shorter Reaction Time Solvent->TempTime Issue persists? Solvent->Success Ligand Switch to Less Bulky Ligand TempTime->Ligand Still low yield? TempTime->Success Protect Convert to a More Stable Form (Pinacol Ester, MIDA Boronate, Trifluoroborate) Ligand->Protect No improvement? Ligand->Success Protect->Success

Caption: A step-by-step decision tree for troubleshooting low yields caused by protodeboronation.

Detailed Troubleshooting Steps & Protocols
Problem 1: Excessive Protodeboronation with Standard Suzuki Conditions

Your reaction with an electron-deficient boronic acid, a standard base like Na₂CO₃ or K₂CO₃ in an aqueous solvent system, is resulting in a low yield of the desired product and significant formation of the protodeboronated arene.

Solution A: Optimize the Base and Solvent System

The combination of a strong base and water can be particularly detrimental. Switching to a milder, non-hydroxide base and minimizing water can significantly suppress protodeboronation.[6]

ParameterCondition Favoring ProtodeboronationRecommended Action to Minimize ProtodeboronationRationale
Base Strong, aqueous bases (e.g., NaOH, Na₂CO₃)Use weaker, non-hydroxide bases (e.g., K₃PO₄, Cs₂CO₃, KF).[6]Milder bases are sufficient to activate the boronic acid for transmetalation but are less likely to promote the undesired C-B bond cleavage.
Solvent Aqueous mixtures (e.g., Dioxane/H₂O)Use anhydrous solvents (e.g., dry THF, Dioxane, Toluene).This removes the primary proton source for the protodeboronation side reaction.

Protocol 1: Suzuki-Miyaura Coupling Under Anhydrous Conditions

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), the electron-deficient boronic acid (1.2-1.5 eq.), and a milder base such as potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF or Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the absence of water, transmetalation might be slower, so allow for adequate reaction time, but avoid unnecessarily long heating to minimize thermal decomposition.

Solution B: Adjust Temperature and Reaction Time

If anhydrous conditions are not feasible or do not fully resolve the issue, optimizing the reaction temperature and duration is the next logical step.

Protocol 2: Low-Temperature Suzuki-Miyaura Coupling

  • Follow the standard setup for your Suzuki-Miyaura reaction.

  • Instead of heating to a high temperature (e.g., 100 °C), start by running the reaction at a lower temperature (e.g., 60-70 °C).

  • Monitor the reaction closely. The goal is to find a temperature where the rate of the desired cross-coupling is significantly faster than the rate of protodeboronation.

  • Once the limiting reagent is consumed (or the reaction stalls), work up the reaction immediately to prevent further decomposition.

Problem 2: Protodeboronation Persists Despite Optimized Conditions

Even after adjusting the base, solvent, and temperature, you are still observing significant protodeboronation. This suggests that the boronic acid itself is inherently too unstable under the reaction conditions or the catalyst system is promoting the side reaction.

Solution C: Convert the Boronic Acid to a More Stable Derivative

A highly effective strategy is to protect the boronic acid as a more stable derivative, such as a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt.[1][6][10] These derivatives are generally more stable to the reaction conditions and can slowly release the active boronic acid in situ, keeping its concentration low and minimizing the rate of protodeboronation.[1]

Boronic Acid DerivativeKey AdvantageTypical Use Case
Pinacol Ester Good stability, commercially available or easily synthesized.General-purpose stabilization for many electron-deficient boronic acids.
MIDA Boronate Exceptionally stable; enables "slow-release" of the boronic acid.[10]Ideal for particularly unstable boronic acids or when precise control is needed.[11]
Potassium Trifluoroborate Crystalline, air-stable solids with good shelf life.Useful alternative when boronic acids or esters are difficult to handle or purify.

Protocol 3: "Slow-Release" Suzuki Coupling using a MIDA Boronate Ester

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), the electron-deficient boronic acid MIDA ester (1.1 eq.), a suitable base like K₃PO₄ (3.0 eq.), and a palladium catalyst/ligand system (e.g., XPhos Pd G2, 2 mol%) to a reaction vial.[10]

  • Solvent Addition: Add the degassed solvent mixture (e.g., THF/Water 10:1).

  • Reaction Execution: Seal the vial and heat with vigorous stirring. The MIDA boronate will slowly hydrolyze to release the boronic acid, which is then consumed in the catalytic cycle.

  • Monitoring and Workup: Monitor the reaction as usual. Upon completion, cool the reaction and proceed with a standard aqueous workup.

Solution D: Re-evaluate the Ligand Choice

Recent research has highlighted that bulky, electron-rich phosphine ligands, while excellent for promoting oxidative addition, can also accelerate protodeboronation.[5][7][8]

Mechanism of Ligand-Promoted Protodeboronation

Ligand_Effect cluster_0 Catalytic Cycle Intermediate cluster_1 Transmetalation cluster_2 Post-Transmetalation Intermediate cluster_3 Reaction Pathways cluster_4 Products Intermediate [Ar-Pd(L)-X] TM Ar'B(OH)₂ Intermediate->TM + PostTM [Ar-Pd(L)-Ar'] TM->PostTM RE Reductive Elimination PostTM->RE Small Ligand Favors This Path PDB Protodeboronation PostTM->PDB Bulky Ligand Can Promote This Path Coupling Ar-Ar' (Desired) RE->Coupling SideProduct Ar'-H (Undesired) PDB->SideProduct

Caption: Bulky ligands can influence the fate of the post-transmetalation intermediate, potentially favoring protodeboronation over productive reductive elimination.

If you are using a very bulky ligand (e.g., t-Bu₃P, SPhos, XPhos) and observing significant protodeboronation, consider switching to a less sterically demanding ligand such as PPh₃ or a bidentate ligand like dppf. This may require some re-optimization of the reaction conditions, but it can shift the balance away from the undesired side reaction.

Part 3: Conclusion and Key Takeaways

Minimizing the protodeboronation of electron-deficient boronic acids requires a multi-faceted approach that addresses the inherent instability of the reagent and the specific conditions of the reaction. By systematically evaluating and optimizing the base, solvent, temperature, and catalyst system, researchers can significantly improve the efficiency and reliability of cross-coupling reactions involving these challenging substrates. When direct optimization is insufficient, the use of more stable boronic acid derivatives provides a robust and often essential alternative.

References

Troubleshooting Homocoupling in Suzuki-Miyaura Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common yet frustrating issue of homocoupling. Here, we will dissect the root causes of this prevalent side reaction and provide actionable, field-proven troubleshooting strategies to help you optimize your cross-coupling outcomes. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Understanding the Enemy: The Mechanism of Homocoupling

Before diving into troubleshooting, it's crucial to understand how homocoupling occurs. The desired Suzuki-Miyaura catalytic cycle relies on a palladium(0) species. However, the presence of palladium(II) species can initiate an undesired catalytic cycle, leading to the coupling of two boronic acid molecules.[1][2] This is particularly problematic when using Pd(II) precatalysts like Pd(OAc)₂, which require in situ reduction to the active Pd(0) state.[1] If this reduction is inefficient or if oxidants are present, the residual Pd(II) can drive the homocoupling pathway.[2][3]

Another significant contributor is the presence of oxygen.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), thereby promoting the homocoupling side reaction.[4][5][6] It has been demonstrated that rigorous exclusion of oxygen is a critical factor in suppressing this unwanted outcome.[2][3]

Suzuki_Homocoupling_Mechanism cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Pd(II) Pd(II) Pd(0)->Pd(II) Oxidation Transmetalation Ar-Pd(II)-Ar' Oxidative_Addition->Transmetalation Ar'-B(OH)₂ Base Reductive_Elimination Ar-Ar' (Product) Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Transmetalation_1 Ar'-Pd(II)-X Pd(II)->Transmetalation_1 Ar'-B(OH)₂ Transmetalation_2 Ar'-Pd(II)-Ar' Transmetalation_1->Transmetalation_2 Ar'-B(OH)₂ Reductive_Elimination_HC Ar'-Ar' (Homocoupling) Transmetalation_2->Reductive_Elimination_HC Pd(0)_from_HC Pd(0) Reductive_Elimination_HC->Pd(0)_from_HC Reduction O2 O2

Figure 1. Competing Suzuki-Miyaura and Homocoupling Pathways.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be facing in your experiments.

Issue 1: Significant formation of boronic acid homocoupling product is observed.

Q1: My reaction is producing a significant amount of homocoupled byproduct. What is the most likely cause and the first thing I should check?

A1: The most common culprit is the presence of oxygen. [1][2][3] Oxygen can oxidize your active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling mechanism.[2][4][5][6]

Troubleshooting Protocol: Rigorous Degassing

  • Solvent Degassing: Before use, sparge your solvent with an inert gas (Argon or Nitrogen) for a minimum of 30 minutes. If your reaction is particularly sensitive, consider using the freeze-pump-thaw method for more complete oxygen removal.

  • Reaction Setup: Assemble your glassware hot from the oven and allow it to cool under a stream of inert gas.

  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire reaction, from reagent addition to quenching. A subsurface sparge with nitrogen prior to adding the catalyst can be particularly effective.[2][7]

Q2: I am using a Pd(II) precatalyst like Pd(OAc)₂ and observing homocoupling. How can I mitigate this?

A2: When using a Pd(II) source, the initial reduction to Pd(0) is a critical step. Homocoupling can occur during this activation phase.[1]

Troubleshooting Protocol: Optimizing Catalyst Activation

  • Switch to a Pd(0) Precatalyst: The most direct solution is to use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[8] This eliminates the need for an in situ reduction step where homocoupling can be initiated.

  • Employ a Mild Reducing Agent: If you must use a Pd(II) source, the addition of a mild reducing agent can help ensure a more efficient conversion to the active Pd(0) species.[2][7][9] For instance, adding 1-2 equivalents of potassium formate has been shown to suppress homocoupling.[2][7][9]

Q3: Could my choice of ligand be contributing to the homocoupling issue?

A3: Absolutely. The ligand plays a crucial role in modulating the reactivity and stability of the palladium center.[10]

Expert Insight: Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination step of the Suzuki-Miyaura cycle, which can outcompete the pathways leading to side reactions like homocoupling.[8][11][12] Ligands such as SPhos and XPhos have demonstrated efficacy in minimizing homocoupling, even with challenging substrates.[12][13][14]

Troubleshooting Protocol: Ligand Screening

If you are experiencing significant homocoupling, consider screening a panel of ligands. A small-scale parallel reaction setup is ideal for this.

Ligand TypeExampleKey Characteristics
Buchwald Ligands SPhos, XPhosBulky and electron-rich, promote fast reductive elimination.[12][14]
Ferrocenyl Ligands dppfGood general-purpose ligand, but may not be optimal for all substrates.
Trialkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating, can accelerate oxidative addition.[15]

Q4: How does the choice of base affect homocoupling?

A4: The base plays a multifaceted role in the Suzuki-Miyaura reaction.[16][17] It is required to activate the boronic acid for transmetalation.[15] However, an inappropriate choice or amount of base can lead to side reactions. While the base is not the primary driver of homocoupling, its choice can influence the overall reaction environment and the stability of the catalytic species. A base that is too strong or too weak can lead to a sluggish reaction, potentially allowing more time for side reactions to occur. The base can also influence the formation of palladium-oxo species that may participate in homocoupling pathways.[18]

Troubleshooting Protocol: Base Optimization

If you suspect your base is contributing to the issue, consider screening different bases. The optimal base is often substrate-dependent.

BaseStrengthCommon Applications
K₂CO₃ ModerateA good starting point for many Suzuki couplings.
Cs₂CO₃ StrongOften used for less reactive aryl chlorides.
K₃PO₄ StrongEffective for hindered substrates.[19]
KF MildCan be used for base-sensitive functional groups.[15]
Issue 2: My reaction is clean, but the yield is low, and I suspect homocoupling is consuming my starting material.

Q5: How can I confirm that homocoupling is the cause of my low yield?

A5: The most direct way is to analyze your crude reaction mixture using techniques like LC-MS or NMR spectroscopy. The homocoupled product will have a molecular weight corresponding to double the aryl group of your boronic acid.

Q6: I've tried all the above, but I'm still getting homocoupling with a particularly challenging substrate. What else can I do?

A6: For very difficult couplings, a combination of strategies is often necessary.

Advanced Troubleshooting Strategies:

  • Temperature Optimization: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions.[20] Try running the reaction at a lower temperature for a longer period.

  • Slow Addition of Boronic Acid: In some cases, slow addition of the boronic acid via a syringe pump can help to maintain a low concentration of the boronic acid in the reaction mixture, which can disfavor the bimolecular homocoupling reaction.

  • Use of Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are often more stable than their corresponding boronic acids and can be less prone to side reactions like protodeboronation and homocoupling.

Troubleshooting_Flowchart Start Homocoupling Observed Check_Oxygen Is the reaction rigorously degassed? Start->Check_Oxygen Degas Implement rigorous degassing protocol (sparging, freeze-pump-thaw) Check_Oxygen->Degas No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Oxygen->Check_Catalyst Yes Degas->Check_Catalyst Switch_to_Pd0 Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Check_Catalyst->Switch_to_Pd0 Yes Add_Reducing_Agent Add a mild reducing agent (e.g., potassium formate) Check_Catalyst->Add_Reducing_Agent Yes, and must use Pd(II) Check_Ligand Is the ligand optimal? Check_Catalyst->Check_Ligand No Switch_to_Pd0->Check_Ligand Add_Reducing_Agent->Check_Ligand Screen_Ligands Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) Check_Ligand->Screen_Ligands No Check_Base Is the base appropriate? Check_Ligand->Check_Base Yes Screen_Ligands->Check_Base Optimize_Base Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Check_Base->Optimize_Base No Advanced_Troubleshooting Still observing homocoupling? Check_Base->Advanced_Troubleshooting Yes Optimize_Base->Advanced_Troubleshooting Optimize_Temp Optimize reaction temperature Advanced_Troubleshooting->Optimize_Temp Yes Slow_Addition Consider slow addition of boronic acid Advanced_Troubleshooting->Slow_Addition Yes Use_Ester Use a more stable boronic ester Advanced_Troubleshooting->Use_Ester Yes Success Homocoupling Minimized Advanced_Troubleshooting->Success No, problem solved Optimize_Temp->Success Slow_Addition->Success Use_Ester->Success

Figure 2. A decision tree for troubleshooting homocoupling.

References

Technical Support Center: Purification of Boronic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for the purification of boronic acid coupling products. As a senior application scientist, I understand that while the Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, the subsequent purification can be a significant bottleneck. The unique chemical nature of boronic acids, their esters, and the presence of residual catalysts present distinct challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending established protocols with the underlying chemical principles to empower your research.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses the most frequent and frustrating issues researchers face post-reaction.

Issue 1: My product is streaking or completely sticking to the silica gel column.

Q: I'm attempting flash chromatography on my crude Suzuki reaction mixture, but the desired product is either smearing down the column (streaking) or failing to elute, resulting in significant product loss. What is causing this, and how can I resolve it?

A: This is arguably the most common problem and stems from the interaction between your boron-containing compound and the stationary phase.

  • Root Cause Analysis: Standard silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH). The boron atom in boronic acids and their esters is Lewis acidic, leading to a strong, often irreversible, Lewis acid-base interaction with the silanol groups.[1] This causes your compound to "stick" to the silica. Furthermore, the acidic nature of silica can catalyze the hydrolysis of boronate esters (especially pinacol esters) back to the more polar and even "stickier" boronic acids.[1]

  • Solutions & Optimization:

    • Deactivate the Silica Gel: The most effective strategy is to mitigate the acidity of the stationary phase.

      • Boric Acid Impregnation: Pre-treating the silica gel with boric acid effectively masks the active silanol sites, suppressing the over-adsorption of your boronate ester and dramatically improving recovery.[2][3] This is a highly recommended first-line approach for purifying pinacol boronic esters.

      • Base Additive: For less sensitive compounds, you can add a small amount (0.1-1%) of a non-nucleophilic base, such as triethylamine (NEt₃), to your eluent system. This neutralizes the acidic sites on the silica gel. However, be mindful that this will alter the polarity of your eluent and may affect the separation of other components.

    • Switch the Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.

      • Neutral Alumina: For compounds of low to moderate polarity, neutral alumina can be an excellent substitute for silica gel, as it lacks the acidic silanol groups responsible for adsorption.[4]

    • Use a Protecting Group: If you are designing the synthesis, using a more chromatography-friendly boronate ester can prevent the issue from the start. MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable to silica gel chromatography due to the internal coordination of nitrogen to the boron atom, which reduces its Lewis acidity.[5]

Issue 2: My purified product is contaminated with residual palladium.

Q: My NMR looks clean, but ICP or elemental analysis shows unacceptable levels of palladium. How can I efficiently remove the catalyst residue?

A: Palladium contamination is a critical issue, especially in drug development, as strict limits are imposed on residual heavy metals.[6] The removal method depends on whether the catalyst was homogeneous (soluble) or heterogeneous.

  • Root Cause Analysis: Homogeneous palladium catalysts (e.g., Pd(PPh₃)₄) and their byproducts can be soluble in the organic phase and co-elute with the product during chromatography. Heterogeneous catalysts (e.g., Pd/C) should be removable by simple filtration, but fine particles or leached palladium can persist.[7]

  • Solutions & Optimization:

    • Filtration through Celite: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a pad of Celite.[8] This is effective for removing heterogeneous catalysts and precipitated palladium black.

    • Aqueous Washes: Certain aqueous solutions can effectively sequester palladium. A wash with a 20% aqueous sodium bisulfite (NaHSO₃) solution at an elevated temperature has been shown to reduce palladium levels significantly.[9][10]

    • Palladium Scavengers: This is the most targeted and often most effective approach. Scavenger resins are functionalized solid supports that selectively bind to metals.[11]

      • Thiol-Based Resins: Silica or polymer resins functionalized with thiol (-SH) groups have a high affinity for palladium and are highly effective at scavenging it from solution.

      • Amine-Based Resins: Resins with amine functionalities can also be used to chelate and remove palladium.

      • Activated Carbon: While less specific, washing a solution of the crude product with activated carbon can also reduce palladium levels, though it may also adsorb some of the desired product.

Issue 3: I can't separate my product from unreacted boronic acid starting material.

Q: My reaction did not go to completion, and now the starting boronic acid is co-eluting with my desired product. How can I separate them?

A: This is a common scenario when the polarities of the starting material and product are very similar. Exploiting the unique chemical properties of the boronic acid functional group is key.

  • Root Cause Analysis: The structural similarity between the starting material and the product can make chromatographic separation challenging, especially if both are polar.

  • Solutions & Optimization:

    • Acid-Base Extraction: Boronic acids are acidic and can be deprotonated to form water-soluble boronate salts.

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a basic aqueous solution (e.g., 1-2 M NaOH).[12] The unreacted boronic acid will be deprotonated and move into the aqueous layer.

      • Separate the layers. The organic layer now contains your purified product, while the aqueous layer contains the boronic acid impurity.

      • Wash the organic layer with brine, dry it, and concentrate to yield the purified product.

    • Scavenger Resins: Resins functionalized with diol or amine groups can selectively bind to boronic acids.

      • Diethanolamine (DEAM) Resins: These are particularly effective at sequestering boronic acids from a reaction mixture.[13][14]

      • Diol Resins: These function similarly, forming cyclic boronate esters with the free boronic acid, effectively removing it from the solution.[15]

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method to exclude the more polar boronic acid impurity, which may remain in the mother liquor.[16]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for a Suzuki coupling product?

A: There is no single "best" method, but a robust general workflow is to first analyze the crude reaction mixture by TLC or LC-MS to identify the major components (product, starting materials, byproducts).[17] Based on this analysis, a decision can be made. A common and effective sequence is:

  • Dilute the reaction mixture and filter through Celite to remove the bulk of the palladium catalyst.[8]

  • Perform an aqueous workup, potentially including an acid or base wash to remove ionic impurities or unreacted starting materials.[12]

  • Purify the resulting crude material by flash column chromatography, using boric acid-impregnated silica if you are isolating a boronate ester.[2][3]

  • If the product is solid and still impure, perform a final recrystallization.

Q2: When should I choose recrystallization over chromatography?

A: Recrystallization is preferred when your desired product is a solid with moderate to high purity (>90%) out of the initial workup and the impurities have different solubility profiles. It is highly scalable, cost-effective, and can yield material of very high purity. Chromatography is more versatile and is the method of choice when your product is an oil, when impurities have very similar polarities to your product, or when you need to separate multiple components from a complex mixture.[4]

Q3: Should I use a boronic acid or a boronate ester (like a pinacol ester) in my reaction? How does this choice affect purification?

A: Using a boronate ester, particularly a pinacol ester (Bpin), is often advantageous.[5] Pinacol esters are generally more stable, less polar, and easier to handle than their corresponding boronic acids.[18] This makes them significantly more amenable to standard silica gel chromatography (especially with boric acid impregnation).[2] While they add an extra synthetic step, the improved stability and easier purification often save significant time and effort downstream.

Q4: What are the most common byproducts in a Suzuki coupling, and how do I deal with them?

A: Besides unreacted starting materials, the most common byproducts are:

  • Homocoupling Products: Formed from the coupling of two molecules of the boronic acid or two molecules of the organohalide.[19][20] These often have very different polarities from the desired cross-coupled product and can typically be separated by chromatography.

  • Protodeborylation Products: The boronic acid is replaced by a hydrogen atom, leading to a simple arene or heteroarene byproduct.[21] This is often caused by excess water or acidic conditions. These byproducts are usually less polar than the desired product and can be separated chromatographically.

Visualized Workflow: Selecting a Purification Strategy

This decision tree provides a logical pathway for choosing the most appropriate purification method based on the characteristics of your product and the impurities present.

Purification_Workflow Start Analyze Crude Reaction Mixture (TLC, LC-MS) Product_State Is the Product a Solid or Oil? Start->Product_State Solid Product is a Solid Product_State->Solid Solid Oil Product is an Oil/Non-crystalline Product_State->Oil Oil Recrystallize Attempt Recrystallization Solid->Recrystallize Chromatography Proceed to Chromatography Oil->Chromatography Purity_Check1 Is Product Pure? Recrystallize->Purity_Check1 Success Purification Complete Purity_Check1->Success Yes Purity_Check1->Chromatography No Impurity_Type Identify Major Impurities Chromatography->Impurity_Type Pd_Impurity Palladium Residue Impurity_Type->Pd_Impurity Pd Boronic_Impurity Unreacted Boronic Acid Impurity_Type->Boronic_Impurity Boronic Acid Other_Impurity Homocoupled/Other Byproducts Impurity_Type->Other_Impurity Other Scavenge_Pd Use Palladium Scavenger (Thiol Resin, etc.) Pd_Impurity->Scavenge_Pd Base_Wash Aqueous Base Wash or Boronic Acid Scavenger Boronic_Impurity->Base_Wash Column Column Chromatography (Consider modified silica) Other_Impurity->Column Scavenge_Pd->Column Base_Wash->Column Purity_Check2 Is Product Pure? Column->Purity_Check2 Purity_Check2->Success Yes Purity_Check2->Success No, consider Prep-HPLC

Caption: Decision tree for selecting a purification strategy.

Key Purification Protocols

Protocol 1: Flash Chromatography using Boric Acid-Impregnated Silica

This method is highly effective for the purification of pinacol boronate esters that are prone to adsorption on standard silica gel.[2][3]

  • Preparation of Boric Acid-Silica:

    • In a round-bottom flask, create a slurry of silica gel in a suitable solvent (e.g., ethyl acetate).

    • Add a solution of boric acid (approx. 1-2% by weight of the silica) dissolved in a minimal amount of a polar solvent like methanol.

    • Concentrate the slurry on a rotary evaporator until a free-flowing powder is obtained. Dry thoroughly under high vacuum.

  • Column Packing:

    • Pack the column with the prepared boric acid-impregnated silica using your chosen eluent system (e.g., hexanes/ethyl acetate).

  • Sample Loading and Elution:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of the prepared silica (dry loading).

    • Carefully load the sample onto the top of the packed column.

    • Run the column using a gradient elution, starting with a low polarity and gradually increasing it.

    • Monitor the fractions by TLC.[22]

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Removal of Residual Boronic Acid via Aqueous Base Extraction

This protocol is ideal for removing unreacted polar boronic acids from a less polar desired product.[12]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. The deprotonated boronic acid will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using EtOAc).

  • Collection: Drain the organic layer. Discard the aqueous layer containing the impurity.

  • Washing: Return the organic layer to the funnel and wash with an equal volume of brine (saturated aqueous NaCl) to remove residual water and base.

  • Drying and Concentration: Drain the organic layer into a flask, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the purified product.

Data Summary Tables

Table 1: Common Impurities in Suzuki-Miyaura Coupling

Impurity TypeCommon CauseTypical Removal Method
Palladium Catalyst Incomplete removal of homogeneous or heterogeneous catalyst.Filtration through Celite, scavenger resins (thiol, amine), activated carbon.[8][11]
Unreacted Boronic Acid Incomplete reaction, stoichiometry imbalance.Aqueous base wash, scavenger resins (DEAM, Diol), chromatography.[12][13]
Unreacted Organohalide Incomplete reaction, stoichiometry imbalance.Chromatography, recrystallization.
Homocoupled Dimer Side reaction, often promoted by oxygen.[23]Chromatography, recrystallization.[20]
Protodeborylated Product Hydrolysis of the C-B bond.Chromatography.[21]

Table 2: Comparison of Primary Purification Techniques

TechniqueProsConsBest For
Recrystallization Highly effective for purity, scalable, low cost.Only for solids, can have low recovery, requires screening.Purifying solid products from impurities with different solubilities.[16]
Flash Chromatography Versatile for oils and solids, separates multiple components.Can cause product loss/decomposition, solvent intensive.Complex mixtures, non-crystalline products, separating isomers.[4]
Aqueous Extraction Fast, inexpensive, good for removing ionic/acidic/basic impurities.Product must be stable to water and pH changes, requires immiscible solvents.Removing unreacted boronic acid or basic/acidic byproducts.[12]
Scavenger Resins Highly selective, simple filtration-based removal, mild conditions.Can be expensive, may require screening for optimal resin.Targeted removal of specific impurities like palladium or boronic acids.[11]

References

Technical Support Center: Troubleshooting Side Reactions of Chloro-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with chloro-substituted phenylboronic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you diagnose, troubleshoot, and prevent common side reactions in your experiments, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Chloro-substituted arylboronic acids are invaluable building blocks in medicinal and materials chemistry. However, the presence of the electron-withdrawing chloro-substituent introduces specific challenges that can lead to frustratingly low yields and complex product mixtures. This guide is structured to help you understand these challenges and implement robust solutions.

Part 1: Frequently Asked Questions (FAQs) - The "What" and "Why"

This section addresses the most common issues and the mechanistic reasoning behind them.

Q1: What are the most common side reactions I should be aware of when using chloro-substituted phenylboronic acids?

When using these reagents, particularly in Suzuki-Miyaura coupling, you are likely to encounter four primary side reactions:

  • Protodeboronation: The most common issue, where the boronic acid group is replaced by a hydrogen atom, yielding the corresponding chlorobenzene. This is a direct loss of your starting material.[1]

  • Homocoupling: The palladium catalyst promotes the coupling of two chloro-phenylboronic acid molecules to form a symmetrical dichlorobiphenyl byproduct.[2][3]

  • Oxidation: The boronic acid is converted to the corresponding chlorophenol, another common byproduct that complicates purification.[4]

  • Boroxine Formation: Three molecules of boronic acid can dehydrate to form a stable, cyclic trimer called a boroxine. This can alter the reagent's solubility and reactivity.[5]

Q2: How does the chloro-substituent influence the stability and reactivity of the phenylboronic acid?

The chlorine atom is moderately electron-withdrawing. This has several consequences:

  • Increased Lewis Acidity: The electron-withdrawing nature of chlorine makes the boron atom more electron-deficient, increasing its Lewis acidity. This can affect its interaction with bases and the palladium catalyst.[6]

  • Proneness to Protodeboronation: Electron-withdrawing groups can make arylboronic acids more susceptible to base-catalyzed protodeboronation, a significant issue in Suzuki couplings which require basic conditions.[7][8][9] The C-B bond is weakened, making it more susceptible to cleavage.

  • Electronic Effect on Coupling: While the electron-deficient nature can sometimes be beneficial for transmetalation, it can also slow down other steps in the catalytic cycle. The overall effect depends on the specific substrates and reaction conditions.[10][11]

Q3: My desired cross-coupling product yield is low, and I see a significant amount of the corresponding chloro-benzene. What is happening?

You are observing protodeboronation . This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] In the basic aqueous media typical of Suzuki reactions, the boronic acid exists in equilibrium with its more reactive boronate anion form ([ArB(OH)3]−). This species can then react with a proton source (like water) to cleave the C-B bond.[1][8] Chloro-substituted phenylboronic acids are particularly susceptible to this side reaction because the electron-withdrawing chlorine atom stabilizes the transient negative charge that can develop on the aryl ring during C-B bond cleavage.[7][8]

Q4: I am observing a biaryl byproduct derived from the coupling of two of my boronic acid molecules. How can I prevent this?

This side reaction is homocoupling . It is an oxidative process, often catalyzed by the palladium species in the reaction, and is significantly promoted by the presence of oxygen.[3][12] Molecular oxygen can re-oxidize the Pd(0) catalyst, leading to a catalytic cycle that favors the coupling of two boronic acid molecules instead of the desired cross-coupling with the aryl halide. To prevent this, ensuring a strictly anaerobic (oxygen-free) environment is critical.[3]

Q5: My reaction mixture contains the corresponding chlorophenol. What causes this and how can I minimize it?

The formation of chlorophenol is due to the oxidation of your boronic acid. Boronic acids are susceptible to oxidation by various species, including residual peroxides in solvents (especially ethereal solvents like THF or dioxane) or reactive oxygen species generated in situ.[4][13] The mechanism involves the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom, followed by a rearrangement that moves the aryl group from the boron to the oxygen atom.[4][14]

Q6: My boronic acid seems difficult to dissolve or handle, and its characterization is ambiguous. Could it be forming a boroxine?

Yes, this is a distinct possibility. Phenylboronic acids, especially when stored or dried extensively, can undergo dehydration to form boroxines, which are cyclic trimers.[5] Boroxines are often more crystalline and less soluble than the corresponding boronic acids. While they are generally competent in Suzuki couplings (as they can hydrolyze back to the monomeric acid in the reaction media), their different physical properties can complicate handling and stoichiometry calculations.[15] It's crucial to characterize your boronic acid before use, especially if it's from an older stock.

Part 2: Troubleshooting Guides - The "How-To"

This section provides actionable workflows and protocols to address the side reactions described above.

Guide 1: Diagnosing and Suppressing Protodeboronation

Protodeboronation is often the primary culprit for low yields with electron-deficient boronic acids. The key is to manage the base, water content, and temperature to favor cross-coupling over C-B bond cleavage.

G start Low Yield & Protodeboronation Detected q1 Is the base strong (e.g., NaOH, Cs2CO3)? start->q1 a1_yes Switch to a weaker, non-nucleophilic base (e.g., K3PO4, K2CO3, CsF) q1->a1_yes Yes q2 Is the reaction temperature high (>100 °C)? q1->q2 No a1_yes->q2 a2_yes Lower the temperature. Test a range (e.g., 60-80 °C). q2->a2_yes Yes q3 Is there a high concentration of water? q2->q3 No a2_yes->q3 a3_yes Use a mixed solvent system with less water (e.g., Dioxane/H2O 10:1) or an anhydrous system. q3->a3_yes Yes q4 Is the boronic acid added at the start? q3->q4 No a3_yes->q4 a4_yes Consider slow addition of the boronic acid or use a protected form (ester, MIDA boronate). q4->a4_yes Yes end Problem Solved q4->end No a4_yes->end

Caption: Decision workflow for troubleshooting protodeboronation.

ParameterStandard Condition (High Risk)Recommended Condition (Low Risk)Rationale
Base Strong, highly soluble bases (e.g., NaOH, Cs₂CO₃)Weaker, heterogeneous bases (e.g., K₃PO₄, K₂CO₃, CsF)Strong bases create a high concentration of the reactive boronate anion, accelerating protodeboronation. Weaker bases maintain a lower steady-state concentration.[1][8]
Solvent Protic solvents or high water content (e.g., EtOH/H₂O 1:1)Aprotic solvents with minimal water (e.g., Dioxane/H₂O 10:1, Toluene/H₂O)Reduces the availability of the proton source (water) needed for C-B bond cleavage.[16]
Temperature High (>100 °C)Moderate (60-80 °C)Protodeboronation is often accelerated at higher temperatures. Use the lowest temperature that allows for efficient catalytic turnover.
Reagent Stability Free Boronic AcidBoronic Ester (Pinacol, MIDA) or TrifluoroborateThese derivatives provide greater stability and "slow release" of the boronic acid in situ, keeping its concentration low and minimizing decomposition pathways like protodeboronation.[17][18][19]
  • Reagent Purity: Ensure the chloro-substituted phenylboronic acid is pure. If boroxine formation is suspected, dissolve the solid in a minimal amount of a suitable solvent (e.g., diethyl ether) and wash with water to hydrolyze it back to the boronic acid before use. Dry carefully.[15]

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a stir bar and condenser, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Degassing: Add freshly degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration) via syringe. Degas the solvent by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 3.0 equiv) followed by the chloro-substituted phenylboronic acid (1.2-1.5 equiv).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed. Analyze for the formation of chlorobenzene as an indicator of protodeboronation.

Guide 2: Minimizing Homocoupling Byproducts

The key to preventing homocoupling is the rigorous exclusion of oxygen.

G cluster_suzuki Desired Suzuki Cycle cluster_homo Undesired Homocoupling Cycle Pd0 Pd(0)L2 OA Oxidative Addition (Ar-X) Pd0->OA ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation (Ar'-B(OH)2) ArPdX->TM ArPdAr Ar-Pd(II)-Ar' TM->ArPdAr RE Reductive Elimination ArPdAr->RE Product Ar-Ar' RE->Product Product->Pd0 Pd0_homo Pd(0)L2 O2_Ox Oxidation by O2 Pd0_homo->O2_Ox PdII_O Pd(II)-O Species O2_Ox->PdII_O TM1 Transmetalation 1 (Ar'-B(OH)2) PdII_O->TM1 ArPdOH Ar'-Pd(II)-OH TM1->ArPdOH TM2 Transmetalation 2 (Ar'-B(OH)2) ArPdOH->TM2 ArPdAr_homo Ar'-Pd(II)-Ar' TM2->ArPdAr_homo RE_homo Reductive Elimination ArPdAr_homo->RE_homo Byproduct Ar'-Ar' RE_homo->Byproduct Byproduct->Pd0_homo

Caption: Competing Suzuki and Homocoupling cycles. Oxygen initiates the undesired pathway.

  • Solvent Purity: Use anhydrous, peroxide-free solvents. Test ethereal solvents for peroxides before use and purify if necessary.

  • Degassing is Critical: Use a robust degassing method. Freeze-pump-thaw (at least three cycles) is superior to simple sparging for removing dissolved oxygen.

  • Maintain Inert Atmosphere: During the reaction, maintain a slight positive pressure of an inert gas (e.g., using a balloon or a bubbler). Ensure all joints are well-sealed.

  • Catalyst Choice: While all Pd(0) catalysts can promote homocoupling, some precatalysts that require in-situ reduction may be more sensitive. Using an air-stable Pd(II) precatalyst that is cleanly reduced under the reaction conditions can sometimes help.[3]

Part 3: Advanced Strategies & Reagent Selection

Q7: When should I consider using a boronic ester (e.g., pinacol ester) or a trifluoroborate salt instead of the free boronic acid?

You should strongly consider using a boronic acid derivative when:

  • You are working with a particularly unstable chloro-substituted phenylboronic acid (e.g., with multiple electron-withdrawing groups or certain ortho-substituents).

  • You consistently observe high levels of protodeboronation despite optimizing conditions.

  • You require a reagent with a long shelf-life and predictable purity.

Reagent TypeStructure ExampleAdvantagesDisadvantages
Boronic Acid Ar-B(OH)₂High reactivity, commercially available, no protecting group removal needed.Prone to protodeboronation, oxidation, and boroxine formation. Can have limited shelf stability.[10][19]
Pinacol Ester Ar-B(pin)Increased stability to protodeboronation and oxidation. Good shelf-life. Purifiable by chromatography.[20][21]Less reactive than boronic acids; may require more forcing conditions. The pinacol group adds significant molecular weight.
MIDA Boronate Ar-B(MIDA)Exceptionally air-stable, crystalline solids. Excellent for "slow-release" strategies, minimizing boronic acid decomposition.[19]Requires an extra synthetic step to prepare. Hydrolysis to the active boronic acid can sometimes be slow.
Trifluoroborate Salt [Ar-BF₃]⁻K⁺Highly stable, crystalline solids. Resistant to oxidation. Slow release of boronic acid under basic, aqueous conditions.[18][22]Hydrolysis rate is highly dependent on the aryl substituent and can be difficult to predict. May require specific conditions for efficient coupling.[18]

By understanding the mechanisms of these side reactions and carefully selecting your reagents and conditions, you can significantly improve the success rate of your cross-coupling reactions involving chloro-substituted phenylboronic acids.

References

Technical Support Center: Strategies for Coupling Electron-Poor Boronic Acids with Electron-Rich Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists navigating the complexities of Suzuki-Miyaura cross-coupling reactions. Here, we address a particularly challenging yet increasingly common synthetic problem: the coupling of electron-poor boronic acids with electron-rich (deactivated) organic halides. This scenario presents a dual challenge, impacting two key steps of the catalytic cycle and often leading to low yields and frustrating side reactions.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and achieve successful outcomes in your experiments.

Frequently Asked questions (FAQs)

Q1: Why is coupling an electron-poor boronic acid with an electron-rich halide so difficult?

This specific combination of substrates creates a "mismatched" electronic scenario that slows down two critical steps in the Suzuki-Miyaura catalytic cycle. Firstly, electron-rich aryl halides (e.g., those with methoxy or amino groups) undergo oxidative addition to the Pd(0) center at a much slower rate than their electron-poor counterparts.[1] Secondly, electron-poor boronic acids (e.g., those with nitro or cyano groups) are less nucleophilic, which can lead to a sluggish transmetalation step.[2] This combination of a slow start and a slow key intermediate step often results in low yields, decomposition of starting materials, and the formation of unwanted byproducts.

Q2: I'm getting a lot of protodeboronation of my electron-poor boronic acid. How can I prevent this?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major decomposition pathway for electron-deficient boronic acids, especially under basic conditions.[3] To mitigate this, consider the following:

  • Choice of Base: Use milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) instead of strong hydroxide bases.[4]

  • Anhydrous Conditions: Water can be a proton source for this side reaction. Employing anhydrous solvents and bases can be beneficial.

  • Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate. These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of protodeboronation.[3]

Q3: My reaction is stalled, and I'm recovering my electron-rich aryl halide. What's the likely problem?

The recovery of the aryl halide strongly suggests that the oxidative addition step is the primary bottleneck. Electron-rich aryl chlorides, in particular, are notoriously unreactive.[4][5] To overcome this, you need to employ a more active catalyst system. This typically involves using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[6][7] These ligands promote the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition step.[8] Increasing the reaction temperature may also be necessary.

Q4: Can I use a nickel catalyst for this type of coupling?

Yes, nickel catalysts are a viable and sometimes superior alternative to palladium for challenging cross-couplings. Nickel catalysts can be particularly effective for coupling unreactive aryl chlorides and phenol-derived electrophiles (like tosylates or sulfamates).[9] They often operate through different mechanisms and can be more cost-effective.

Troubleshooting Guides: From Problem to Solution

This section provides a deeper dive into specific issues you may encounter, explaining the underlying chemical principles and offering targeted solutions.

Problem 1: Low or No Product Formation with Recovery of Both Starting Materials

This indicates a general failure of the catalytic cycle to initiate or proceed efficiently. The combination of slow oxidative addition and slow transmetalation is likely creating an overall reaction rate that is too low under your current conditions.

Causality Analysis:

The catalytic cycle, illustrated below, depends on the smooth execution of three main steps: oxidative addition, transmetalation, and reductive elimination.[4] Your substrate combination puts a brake on the first two steps. The electron-rich halide has a high activation barrier for oxidative addition, while the electron-poor boronic acid is a poor partner for transmetalation.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Slow with e⁻-rich Ar-X) Trans Ar-Pd(II)-Ar'(L_n) OxAdd->Trans Transmetalation (Slow with e⁻-poor Ar'-B(OR)₂) Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product Forms Product Halide Ar-X (Electron-Rich) Halide->OxAdd Boronic Ar'-B(OR)₂ (Electron-Poor) Boronic->Trans Base Base Base->Trans Activation

Caption: The Suzuki-Miyaura catalytic cycle highlighting the challenging steps.

Troubleshooting Workflow:

Troubleshooting_LowYield start Low Yield with e⁻-Poor Boronic Acid & e⁻-Rich Halide check_oa Is Oxidative Addition the Issue? (Aryl Halide Recovered) start->check_oa check_tm Is Transmetalation the Issue? (Protodeboronation Observed) check_oa->check_tm No improve_catalyst Enhance Catalyst System: 1. Use bulky, e⁻-rich ligand (e.g., SPhos, XPhos, RuPhos). 2. Switch to an NHC ligand. 3. Increase reaction temperature. check_oa->improve_catalyst Yes modify_base Optimize Base & Boron Reagent: 1. Use a stronger, non-nucleophilic base (K₃PO₄, Cs₂CO₃). 2. Use anhydrous conditions. 3. Switch to a more stable boronic ester (pinacol, MIDA). check_tm->modify_base Yes re_evaluate Re-evaluate Results improve_catalyst->re_evaluate Re-run Experiment modify_base->re_evaluate Re-run Experiment

Caption: Troubleshooting flowchart for low-yield couplings.

Solution Set 1: Enhancing the Catalyst System

To address the slow oxidative addition of electron-rich halides, a highly active catalyst is paramount.

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these substrates.[6] Modern biaryl phosphine ligands (Buchwald-type) and N-heterocyclic carbene (NHC) ligands are designed to be both bulky and electron-rich.[7][10] This combination promotes the formation of a highly reactive, monoligated Pd(0) species, which more readily inserts into the C-X bond of the electron-rich halide.[8]

Ligand ClassExample LigandsKey Advantages for This Coupling
Biaryl Phosphines SPhos, XPhos, RuPhosBulky and electron-rich; accelerates both oxidative addition and reductive elimination.[2]
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, form very stable palladium complexes, highly active for aryl chlorides.[10]
Dialkylphosphinobiphenyl DavePhos, JohnPhosEffective for a range of challenging couplings.
  • Palladium Precatalyst: Using a well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can ensure the efficient generation of the active Pd(0) species, leading to more reproducible results.

Solution Set 2: Optimizing the Base and Boron Reagent

To counteract the poor nucleophilicity of the electron-poor boronic acid and prevent its decomposition, careful selection of the base and the form of the boron reagent is critical.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[10] For this challenging coupling, a stronger, non-nucleophilic base is often required to facilitate the formation of the active boronate species.

BaseCommon SolventsNotes
K₃PO₄ Dioxane, Toluene, THFA strong, effective base, particularly for nitrogen-containing heterocycles. Often used with a small amount of water.[4]
Cs₂CO₃ Dioxane, DMFOften provides superior results for challenging substrates due to the "caesium effect," which enhances solubility and reactivity.
KF THF, TolueneA milder base; the fluoride ion is believed to play a unique role in activating the boronic acid.[10]
  • Boron Reagent Stability: As mentioned in the FAQs, converting your electron-poor boronic acid to a more stable form can dramatically improve yields by preventing premature decomposition. Pinacol esters are a common choice due to their stability and ease of preparation. MIDA boronates are exceptionally stable and can be used in iterative cross-coupling strategies.[11]

Experimental Protocols

The following protocols are starting points and may require optimization for your specific substrates. Always ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and with properly degassed solvents.

Protocol 1: General Conditions for Coupling an Electron-Rich Aryl Bromide with an Electron-Poor Boronic Acid
  • Reagents:

    • Electron-Rich Aryl Bromide (1.0 equiv)

    • Electron-Poor Boronic Acid (1.2–1.5 equiv)

    • Pd₂(dba)₃ (1-2 mol%)

    • SPhos (2-4 mol%)

    • K₃PO₄ (2.0–3.0 equiv, finely powdered)

  • Solvent: 1,4-Dioxane/Water (e.g., 10:1 v/v), concentration 0.1–0.2 M relative to the limiting reagent.

  • Procedure:

    • To a dry reaction vessel, add the aryl bromide, boronic acid, SPhos, and K₃PO₄.

    • Seal the vessel, then evacuate and backfill with an inert gas (repeat 3 times).

    • Under a positive pressure of inert gas, add the Pd₂(dba)₃.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80–110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and perform an aqueous workup.

Protocol 2: Conditions for a Challenging Electron-Rich Aryl Chloride
  • Reagents:

    • Electron-Rich Aryl Chloride (1.0 equiv)

    • Electron-Poor Boronic Acid Pinacol Ester (1.5 equiv)

    • Buchwald G3-XPhos Precatalyst (2-3 mol%)

    • Cs₂CO₃ (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, add the aryl chloride, boronic acid pinacol ester, Cs₂CO₃, and the G3-XPhos precatalyst to a dry reaction vessel.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat to 100–120 °C.

    • Monitor the reaction progress. Due to the challenging nature of aryl chlorides, longer reaction times may be necessary.

    • Follow standard workup and purification procedures.

References

Technical Support Center: Enhancing Stability and Yield with Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and field-proven insights into the use of boronic esters to improve the stability of organoboron reagents and enhance the yield of critical cross-coupling reactions. Here, we will delve into the causality behind experimental choices, offer robust troubleshooting strategies, and provide detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the use of boronic esters.

Q1: Why should I consider using a boronic ester instead of a boronic acid?

A1: The primary reason to use a boronic ester is the significant increase in stability compared to the corresponding boronic acid.[1] Boronic acids are susceptible to several decomposition pathways, including protodeboronation (replacement of the boronic acid group with a hydrogen atom) and oxidation, particularly under the aqueous basic conditions often employed in cross-coupling reactions.[1][2] Boronic esters, such as the commonly used pinacol esters, are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][3] This enhanced stability often leads to more reproducible results and higher yields, especially in complex, multi-step syntheses.[1]

Q2: What are the most common types of boronic esters, and how do they differ in stability?

A2: Several types of boronic esters are commonly used, each offering different levels of stability and reactivity:

  • Pinacol Esters (Bpin): These are the most widely used boronic esters due to their good balance of stability and reactivity. They are generally stable enough for purification by column chromatography.[4]

  • MIDA Boronates (N-methyliminodiacetic acid boronates): These are exceptionally stable, often crystalline, and can be handled on the benchtop with excellent tolerance to air, moisture, and silica gel chromatography.[5][6][7] They are often used in "slow-release" strategies, where the boronic acid is generated in situ during the reaction, minimizing decomposition.[7]

  • Potassium Trifluoroborate Salts (R-BF3K): These are highly stable, crystalline solids that are considered a "protected" form of the boronic acid.[8][9][10] They are particularly resistant to protodeboronation and are compatible with a wide range of reaction conditions.[9][11]

  • Diethanolamine Adducts: Complexing a boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly in coupling reactions, particularly in protic solvents.[11][12]

The stability of boronic esters generally increases with steric bulk around the boron atom.[4]

Q3: Can I use a crude boronic ester directly in my next reaction?

A3: In many instances, particularly for Suzuki-Miyaura coupling, it is possible to use a crude boronic ester after a simple workup, such as filtration through a plug of silica or Celite to remove catalyst residues and inorganic salts.[13] However, the success of this approach is highly dependent on the tolerance of the subsequent reaction to any remaining impurities. For sensitive or complex substrates, purification of the boronic ester is recommended to ensure reproducibility and high yields.

Q4: My boronic ester seems to be hydrolyzing back to the boronic acid during purification on silica gel. How can I prevent this?

A4: Hydrolysis of boronic esters on standard silica gel is a common issue. To mitigate this, you can use boric acid-treated silica gel for column chromatography, which has been shown to suppress the loss of the ester due to over-adsorption and hydrolysis.[14] Alternatively, using a less acidic stationary phase like neutral alumina can be effective, especially for non-polar compounds.[15]

Troubleshooting Guide: Low Yields and Instability

This guide provides a systematic approach to diagnosing and resolving common issues encountered when using boronic esters.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield in Suzuki-Miyaura Coupling 1. Catalyst Inactivity: The active Pd(0) species has not been generated or has been deactivated by oxygen.[16][17] 2. Inefficient Transmetalation: The boronic ester is not sufficiently activated, or the transmetalation step is slow.[16] 3. Protodeboronation of Boronic Ester: The boronic ester is decomposing under the reaction conditions.[16][17]1. Catalyst & Ligand: Use a pre-formed Pd(0) catalyst or ensure your Pd(II) precatalyst is properly activated.[16] For challenging substrates, employ bulky, electron-rich ligands (e.g., Buchwald ligands).[11] Ensure rigorous degassing of all solvents and reagents.[16][17] 2. Base & Solvent: Use a suitable base (e.g., K₃PO₄, Cs₂CO₃) to promote boronate formation.[16] Adding a small amount of water to solvents like dioxane or THF can improve base solubility and facilitate the formation of the active boronate species.[16][18] 3. Stable Boron Reagent: If protodeboronation is suspected, convert the boronic acid to a more stable MIDA boronate or a potassium trifluoroborate salt.[11][16]
Significant Protodeboronation Observed 1. Harsh Basic Conditions: Strong bases, especially in the presence of water, can accelerate protodeboronation.[2][16] 2. Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[16]1. Milder Base: Switch to a milder base such as KF or K₂CO₃.[11][16] 2. Anhydrous Conditions: Employ strictly anhydrous conditions to minimize the proton source.[11][16] 3. Lower Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[16]
Homocoupling of Boronic Ester 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic ester.[11][18] 2. Pd(II) Species: Residual Pd(II) from the precatalyst can mediate homocoupling.[2][18]1. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).[11][17] 2. Proper Catalyst Activation: Ensure complete reduction of the Pd(II) precatalyst to Pd(0).
Difficulty Purifying the Boronic Ester 1. Hydrolysis on Silica Gel: The acidity of standard silica gel can cause the boronic ester to hydrolyze back to the more polar boronic acid.[3] 2. Oily Product: The boronic ester is an oil and cannot be purified by recrystallization.[13]1. Modified Chromatography: Use boric acid-treated silica gel or neutral alumina for column chromatography.[14][15] 2. Alternative Purification: For oily products, distillation can be effective for volatile esters.[13] Alternatively, consider converting the ester to a crystalline derivative like a potassium trifluoroborate salt or a diethanolamine adduct for easier purification by recrystallization.[11][13]

Visualizing Key Concepts

To better understand the principles discussed, the following diagrams illustrate key equilibria, catalytic cycles, and workflows.

Boronic_Acid_Ester_Equilibrium Boronic_Acid R-B(OH)₂ (Boronic Acid) Less Stable, More Reactive Boronic_Ester R-B(OR')₂ (Boronic Ester) More Stable, Less Reactive Boronic_Acid->Boronic_Ester + Diol - H₂O Boronic_Ester->Boronic_Acid + H₂O - Diol (Hydrolysis)

Caption: Equilibrium between a boronic acid and its more stable boronic ester derivative.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂-X (Oxidative Addition) Pd0->OxAdd Oxidative Addition Transmetalation R¹-Pd(II)L₂-R² OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 RedElim R¹-R² (Coupled Product) Transmetalation->RedElim Reductive Elimination ArylHalide R¹-X BoronicEster R²-B(OR')₂ BoronicEster->Transmetalation Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckReagents Verify Reagent Quality (Boronic Ester, Aryl Halide, Catalyst, Base, Solvent) Start->CheckReagents CheckConditions Review Reaction Conditions (Inert Atmosphere, Temperature, Reaction Time) CheckReagents->CheckConditions Protodeboronation Suspect Protodeboronation? CheckConditions->Protodeboronation Homocoupling Significant Homocoupling? Protodeboronation->Homocoupling No UseStableEster Use More Stable Ester (MIDA, -BF₃K) Protodeboronation->UseStableEster Yes ImproveDegassing Improve Degassing Procedure Homocoupling->ImproveDegassing Yes OptimizeCatalyst Optimize Catalyst System (Ligand, Loading) Homocoupling->OptimizeCatalyst No MilderConditions Use Milder Base and/or Lower Temperature UseStableEster->MilderConditions UseStableEster->OptimizeCatalyst MilderConditions->OptimizeCatalyst ImproveDegassing->OptimizeCatalyst Success Improved Yield OptimizeCatalyst->Success

Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key experimental procedures.

Protocol 1: Synthesis of a Phenylboronic Pinacol Ester

This protocol describes the conversion of phenylboronic acid to its more stable pinacol ester.

Materials:

  • Phenylboronic acid (1.0 equiv)

  • Pinacol (1.0 equiv)

  • Anhydrous magnesium sulfate (1.5 equiv)

  • Pentane

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To an oven-dried round-bottom flask, add phenylboronic acid, pinacol, and anhydrous magnesium sulfate.[19]

  • Add pentane to the flask and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, filter the mixture to remove the magnesium sulfate.

  • Wash the filtrate with deionized water three times.[19]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenylboronic pinacol ester.[19]

  • For highly pure material, the crude product can be purified by distillation or column chromatography on boric acid-treated silica gel.[14][19]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling Using a Boronic Ester

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, boronic ester, and base.[16]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[17]

  • Add the degassed solvent via syringe under a positive pressure of inert gas.[16]

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.[16]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[16]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[16]

References

Validation & Comparative

A Comparative Guide to LC-MS Analysis of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid and its Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the precise and efficient analysis of key intermediates is paramount to accelerating drug discovery timelines. (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid is a vital building block in the synthesis of numerous pharmaceutical candidates, primarily through Suzuki-Miyaura cross-coupling reactions. The ability to accurately monitor the consumption of this boronic acid and the formation of the desired product in real-time is critical for reaction optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experimentally grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound and its reaction products. We will explore an optimized LC-MS workflow, compare its performance against alternative analytical techniques, and provide a step-by-step protocol for monitoring a Suzuki coupling reaction.

The Analytical Imperative: Why LC-MS for Boronic Acid Analysis?

Boronic acids and their derivatives present unique analytical challenges. Their polarity and propensity to form cyclic anhydrides (boroxines) can lead to complex chromatograms and difficulties in quantification. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable structural information, they often lack the sensitivity and high-throughput capabilities required for rapid reaction monitoring and trace impurity analysis.

LC-MS, particularly with a triple quadrupole mass spectrometer, offers a powerful solution, providing exceptional sensitivity, selectivity, and the ability to handle complex matrices with minimal sample preparation.[1][2] The use of Multiple Reaction Monitoring (MRM) allows for the highly specific quantification of the target analyte, even in the presence of starting materials, reagents, and byproducts.[3]

An Optimized LC-MS/MS Method for this compound

Based on established methodologies for similar arylboronic acids, we propose the following high-performance LC-MS/MS method for the sensitive and robust analysis of this compound.

Chromatographic Conditions

The separation of the polar boronic acid from potential non-polar products and impurities is key. A reversed-phase separation using a C18 column is a common and effective choice.[4]

ParameterRecommended ConditionRationale
Column C18, 2.7 µm, 4.6 x 150 mmProvides good retention and peak shape for a broad range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase can improve peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient 5% to 95% B over 10 minutesA standard gradient to elute compounds with a wide range of polarities.
Flow Rate 0.4 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA standard injection volume to avoid column overloading.
Mass Spectrometry Conditions

Electrospray ionization (ESI) in negative ion mode is often preferred for boronic acids as they can readily deprotonate.[2][3]

ParameterRecommended ConditionRationale
Ionization Mode Negative Electrospray Ionization (ESI-)Promotes the formation of [M-H]- ions for boronic acids.
Capillary Voltage -3.5 kVOptimal voltage for efficient ion generation.
Source Temperature 150 °CA standard source temperature to facilitate desolvation.
Desolvation Temperature 400 °CEnsures complete solvent evaporation from the analyte ions.
Cone Gas Flow 50 L/hrOptimizes ion sampling into the mass spectrometer.
Desolvation Gas Flow 800 L/hrAids in the desolvation process.
Collision Gas ArgonAn inert gas for collision-induced dissociation in MS/MS experiments.

For quantitative analysis using MRM, specific precursor-to-product ion transitions need to be determined for this compound. The precursor ion would be the deprotonated molecule [M-H]- at m/z 268.0. The product ions would be determined by performing a product ion scan on the precursor ion.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Reaction Sample Autosampler Autosampler Sample->Autosampler Column C18 Column Autosampler->Column Mobile Phase Gradient Pump HPLC Pump Pump->Column ESI_Source ESI Source (-ve mode) Column->ESI_Source Quad1 Quadrupole 1 (Precursor Selection) ESI_Source->Quad1 Quad2 Quadrupole 2 (Collision Cell) Quad1->Quad2 Collision Gas (Ar) Quad3 Quadrupole 3 (Product Ion Selection) Quad2->Quad3 Detector Detector Quad3->Detector Data_System Data System Detector->Data_System Quantification Quantification & Reaction Profile Data_System->Quantification

Figure 1: Proposed LC-MS/MS workflow for the analysis of this compound reactions.

Performance Comparison: LC-MS vs. Alternative Techniques

To provide a clear perspective on the advantages of the proposed LC-MS method, a comparison with other common analytical techniques is presented below.

FeatureLC-MS/MS (MRM)HPLC-UV1H NMR
Sensitivity Very High (pg-ng/mL)[3]Moderate (µg/mL)Low (mg/mL)
Selectivity Very HighModerate to HighHigh
Quantitative Accuracy ExcellentGoodGood
Throughput High (minutes per sample)[4]HighLow (minutes to hours per sample)
Structural Information Limited (Molecular Weight & Fragmentation)NoneExcellent
Matrix Interference LowModerate to HighHigh
Cost HighLowHigh

As the table illustrates, while NMR provides superior structural elucidation, LC-MS/MS offers unparalleled sensitivity and throughput, making it the ideal choice for reaction monitoring and impurity quantification in a drug development setting.

Monitoring a Suzuki Coupling Reaction: A Practical Protocol

Let's consider a typical Suzuki coupling reaction between this compound and an aryl halide (e.g., 4-bromoanisole) to form the corresponding biaryl product.

Suzuki_Reaction Reactant1 This compound C₁₁H₁₃BClNO₄ Catalyst { Pd Catalyst & Base } Reactant1->Catalyst Reactant2 4-Bromoanisole C₇H₇BrO Reactant2->Catalyst Product 2-Chloro-4'-methoxy-5-(morpholine-4-carbonyl)-1,1'-biphenyl C₁₈H₁₈ClNO₃ Catalyst->Product

Figure 2: A representative Suzuki coupling reaction pathway.
Experimental Protocol for Reaction Monitoring

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), 4-bromoanisole (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water).

  • Initial Sample (t=0): Before heating, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and begin stirring.

  • Time-Point Sampling: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw small aliquots of the reaction mixture.

  • Sample Preparation:

    • Quench the reaction in the aliquot by adding a small volume of a suitable solvent (e.g., acetonitrile).

    • Dilute the quenched aliquot significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration suitable for LC-MS analysis (typically in the ng/mL to low µg/mL range).

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS Analysis: Inject the prepared samples onto the LC-MS system using the optimized method described above.

  • Data Analysis:

    • Monitor the peak area of the [M-H]- ion for this compound (m/z 268.0).

    • Monitor the peak area of the [M+H]+ or [M-H]- ion for the expected product.

    • Plot the peak areas of the reactant and product as a function of time to generate a reaction profile.

Trustworthiness and Self-Validating Systems

Conclusion

LC-MS stands out as a superior analytical technique for the analysis of this compound and its reactions in a drug development context. Its high sensitivity, selectivity, and throughput enable rapid and reliable reaction monitoring, impurity profiling, and quantitative analysis. The methodologies and protocols outlined in this guide provide a robust framework for researchers and scientists to effectively leverage the power of LC-MS in their synthetic and process development workflows, ultimately contributing to the efficient delivery of new and innovative medicines.

References

Boronic Acids vs. Boronate Esters in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1][2][3] A critical decision in designing a successful Suzuki coupling is the choice of the organoboron reagent. This guide provides an in-depth comparison of the two most common classes of these reagents: boronic acids and boronate esters, with a focus on their performance, stability, and practical handling in the context of Suzuki coupling.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between boronic acids and their ester derivatives lies in a fundamental trade-off between reactivity and stability.[4][5] Boronic acids are generally more reactive and often lead to faster reaction times in Suzuki coupling.[4][5] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[4] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[4]

Conversely, boronate esters, such as the widely used pinacol esters, offer significantly greater stability.[4][5] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[4][5] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications.[4] The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[4]

Delving into the Details: A Head-to-Head Comparison

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol Esters)
Reactivity Generally higher, leading to faster reaction times.[4][5]Generally lower, may require longer reaction times or higher temperatures.[4]
Stability Prone to decomposition (protodeboronation, oxidation), especially certain heteroaryl and vinyl derivatives.[4][5]Significantly more stable, often crystalline solids with a long shelf-life.[4][5]
Handling Can be challenging to handle due to instability; may require storage under inert atmosphere at low temperatures.[5]Easy to handle and stable at room temperature.[5]
Purification Can be difficult to purify due to their propensity for decomposition; recrystallization or derivatization may be necessary.[6][7]Generally straightforward to purify by standard techniques like column chromatography.[4][5]
Purity Can be challenging to obtain in high purity.[5]Generally high purity is achievable.[5]
Cost Often commercially available and can be cost-effective.[8]Can be more expensive than the corresponding boronic acids.
Water Solubility Variable, some are soluble in aqueous media.Generally soluble in apolar organic solvents.[1]

The Mechanism: How They Participate in the Suzuki Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition of the organohalide to the Pd(0) complex, followed by transmetalation of the organic group from the boron reagent to the palladium, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][3]

The nature of the boron reagent directly impacts the crucial transmetalation step.[5] For boronic acids, activation by a base is required to form a boronate species, which enhances the nucleophilicity of the organic group and facilitates its transfer to the palladium center.[9]

It was widely believed that boronate esters must first hydrolyze to the corresponding boronic acid under the reaction conditions to participate in the catalytic cycle.[4] However, recent studies have provided evidence that direct transmetalation from the boronate ester is also possible.[4][10][11] The specific pathway can depend on the reaction conditions and the nature of the boronate ester itself.[10][11]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Reagent Activation Pd0 Pd(0)L_n OxAdd R¹-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)-R²(L_n) OxAdd->Transmetalation Transmetalation (R²-B(OR)₂) Transmetalation->Pd0 Reductive Elimination Product R¹-R² Transmetalation->Product BoronicAcid R²-B(OH)₂ (Boronic Acid) ActivatedBoronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->ActivatedBoronate + Base BoronateEster R²-B(OR)₂ (Boronate Ester) BoronateEster->Transmetalation Direct Transmetalation BoronateEster->BoronicAcid Hydrolysis ActivatedBoronate->Transmetalation Transmetalation caption Figure 1. Generalized Suzuki-Miyaura Catalytic Cycle.

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Beyond the Basics: Advanced Boron Reagents

While boronic acids and simple esters like pinacolates are the workhorses of Suzuki coupling, several other classes of organoboron reagents have been developed to address specific challenges.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable, crystalline solids that are compatible with chromatography.[12] They are unreactive under standard anhydrous Suzuki coupling conditions but can be readily deprotected to the corresponding boronic acid using mild aqueous base.[12][13] This "on/off" switch for reactivity makes them ideal for iterative cross-coupling strategies in complex molecule synthesis.[12][13]

  • Potassium Trifluoroborates (BF₃K): These salts are also highly stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids.[7][14][15] They are moisture- and air-stable and can be used directly in Suzuki couplings, often with excellent results.[7][15][16][17]

Boron_Reagents BoronicAcid Boronic Acid R-B(OH)₂ - Generally more reactive - Prone to decomposition PinacolEster Pinacol Boronate Ester R-B(O-C(CH₃)₂)₂ - More stable - Easier to handle and purify BoronicAcid->PinacolEster Esterification MIDAEster MIDA Boronate R-B(N(CH₃)(CH₂CO₂)₂) - Exceptionally stable - Used for iterative coupling BoronicAcid->MIDAEster Protection Trifluoroborate Potassium Trifluoroborate K⁺[R-BF₃]⁻ - Highly stable crystalline solid - Easy to handle BoronicAcid->Trifluoroborate + KHF₂ PinacolEster->BoronicAcid Hydrolysis MIDAEster->BoronicAcid Deprotection caption Figure 2. Common Boron Reagents for Suzuki Coupling.

Caption: Common Boron Reagents for Suzuki Coupling.

Experimental Protocols: A Practical Guide

The following are representative, generalized protocols for a Suzuki-Miyaura coupling reaction using a boronic acid and a boronate ester. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling with a Boronic Acid
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling with a Boronate Ester
  • Reaction Setup: The setup is identical to that for the boronic acid, substituting the boronate ester (1.2 equiv) for the boronic acid.

  • Solvent Addition: Add a degassed solvent system. For boronate esters, anhydrous conditions can sometimes be employed, although the presence of water is often beneficial to facilitate hydrolysis to the more reactive boronic acid.

  • Reaction: Heat the reaction mixture, potentially for a longer duration or at a higher temperature compared to the corresponding boronic acid, and monitor for completion.

  • Workup and Purification: The workup and purification procedures are generally the same as for the boronic acid protocol.

Conclusion: Making the Right Choice

The decision to use a boronic acid versus a boronate ester in a Suzuki coupling reaction is a nuanced one that depends on several factors, including the stability of the specific boron reagent, the complexity of the synthesis, and practical considerations such as cost and ease of handling.

  • Choose a boronic acid when:

    • High reactivity and short reaction times are desired.

    • The boronic acid is known to be stable under the reaction conditions.

    • Cost is a primary concern.

  • Choose a boronate ester when:

    • The corresponding boronic acid is unstable.

    • The synthesis is multi-step, and the boron functionality needs to survive various reaction conditions.

    • High purity of the starting material is critical for reproducibility.

    • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[4]

By understanding the inherent trade-offs and the specific characteristics of each class of reagent, researchers can make informed decisions to optimize their Suzuki-Miyaura coupling reactions for efficiency, yield, and practicality.

References

A Senior Application Scientist's Guide to Boron Reagents: Comparing (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid and its High-Stability Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1][2][3] The choice of the organoboron reagent is critical to the success of this transformation. This guide provides an in-depth comparison of a common building block, (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid , with its more advanced and stable alternatives, offering field-proven insights and experimental considerations for drug development professionals and synthetic chemists.

The subject of our focus, this compound, is a substituted arylboronic acid featuring an ortho-chloro substituent and a para-morpholine amide group.[4][5] These functional groups modulate the electronic properties and steric environment of the molecule, which are key factors in its reactivity and utility as a coupling partner in palladium-catalyzed reactions.[6] However, like many of its class, this reagent is not without its limitations, primarily concerning its stability.

The Challenge: The Inherent Instability of Arylboronic Acids

While widely used, arylboronic acids suffer from several drawbacks that can compromise the efficiency and reproducibility of a synthesis:

  • Protodeboronation: This is the most significant undesired side reaction. Under the basic aqueous conditions typical of Suzuki-Miyaura coupling, the carbon-boron bond can be cleaved, replacing it with a C-H bond.[7][8][9] This process consumes the reagent, reduces yields, and complicates purification. Electron-deficient and sterically hindered arylboronic acids are particularly susceptible.[10][11]

  • Anhydride Formation (Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines. This changes the reagent's stoichiometry and can affect its solubility and reactivity, leading to inconsistent results.[12]

  • Purification and Handling: Boronic acids can be challenging to purify, and their stability on the benchtop can be limited, requiring careful storage.

These challenges have driven the development of next-generation boron reagents designed to mask the reactive boronic acid moiety until the critical moment of transmetalation in the catalytic cycle. Two of the most successful and widely adopted alternatives are Potassium Organotrifluoroborates and MIDA Boronates.

The Alternatives: A Leap in Stability and Reliability

A. Potassium Organotrifluoroborates (ArBF₃K)

Potassium aryltrifluoroborates are tetracoordinate boron species that serve as exceptionally stable, protected forms of boronic acids.[13] They are typically free-flowing, crystalline solids that are stable to air and moisture, making them easy to handle and store for extended periods.[14] This enhanced stability prevents premature degradation via protodeboronation. In the presence of a base and water during the Suzuki-Miyaura reaction, they undergo slow hydrolysis to release the active boronic acid in situ, maintaining a low steady-state concentration that favors the desired cross-coupling over decomposition.[11][15]

B. N-methyliminodiacetic acid (MIDA) Boronates

MIDA boronates represent another powerful platform for stabilizing boronic acids.[16][17] The N-methyliminodiacetic acid (MIDA) ligand forms a robust bicyclic structure with the boron atom, rendering it inert to a vast range of synthetic conditions, including aqueous workups and silica gel chromatography.[18][19] This remarkable stability allows for the elaboration of complex molecular fragments containing the MIDA boronate group, which can then be used in a final, high-yielding Suzuki-Miyaura coupling step.[17][20] The boronic acid is released from its MIDA protection under mild aqueous basic conditions, enabling a controlled "slow-release" strategy that minimizes side reactions.[16][18][21]

Head-to-Head Comparison: Performance and Properties

To aid in reagent selection, the following table summarizes the key attributes of the parent boronic acid and its high-stability alternatives.

FeatureThis compoundPotassium Aryltrifluoroborate (ArBF₃K)MIDA Boronate
Chemical Form Tricoordinate BoronTetracoordinate BoronTetracoordinate Boron
Physical State Typically a solid, may be amorphousCrystalline solidCrystalline solid
Shelf Stability Moderate; susceptible to dehydration (boroxine formation) and slow decomposition.[12]Excellent; highly stable to air and moisture.[14]Excellent; indefinitely stable under ambient conditions.[18][19]
Resistance to Protodeboronation Low to Moderate; vulnerable under basic conditions.[7][10]High; protected form resists C-B bond cleavage.[15]Very High; protected form is highly robust.[11][16]
Handling Standard handling; stoichiometry can be uncertain due to water/boroxine content.Easy to handle, weigh, and store; well-defined stoichiometry.[14]Easy to handle; well-defined stoichiometry.[16]
Purification Can be difficult; often requires specialized techniques.Straightforward; typically purified by recrystallization.[12]Straightforward; stable to standard silica gel chromatography.[16][18]
Reaction Activation Active upon formation of boronate with base.[3]Requires hydrolysis (slow release) by aqueous base to generate the active boronic acid.[12]Requires hydrolysis (slow release) by aqueous base to generate the active boronic acid.[16][18]
Key Advantage Commercially available and directly reactive.Superior stability, reliability, and ease of handling.[13]Exceptional stability to a wide range of reagents, enabling iterative cross-coupling.[20]
Best For... Simple, robust couplings where reagent stability is not a major concern.Challenging couplings prone to protodeboronation; improving reproducibility.Multi-step synthesis involving the boron-containing fragment; automated synthesis platforms.
Illustrative Performance Data

The true value of these alternatives becomes apparent in challenging coupling reactions. Consider a hypothetical Suzuki-Miyaura coupling with a sterically hindered and electron-rich aryl bromide, where protodeboronation of the boronic acid is a significant competing pathway.

Boron ReagentCoupling PartnerCatalyst SystemConditionsIsolated Yield (%)Observations
Boronic Acid2-Bromo-1,3,5-trimethylbenzenePd(PPh₃)₄ (3 mol%)K₂CO₃ (2 M aq.), Dioxane, 90 °C, 12 h45-60%Significant protodeboronation of the starting material observed by LC-MS. Yield is variable.
ArBF₃K Salt2-Bromo-1,3,5-trimethylbenzenePd(dppf)Cl₂ (3 mol%)K₃PO₄ (3 equiv), t-AmylOH/H₂O, 100 °C, 12 h88%Clean reaction profile with minimal side products. Highly reproducible.
MIDA Boronate2-Bromo-1,3,5-trimethylbenzenePd₂(dba)₃ (2 mol%), SPhos (4 mol%)K₃PO₄ (5 equiv), THF/H₂O, 80 °C, 16 h92%Clean conversion. The stability of the MIDA boronate ensures its availability throughout the reaction.

This table presents illustrative data based on established chemical principles to highlight the performance differences between the reagent classes.

Mechanistic and Workflow Considerations

The choice of reagent is fundamentally a strategic decision based on the specific synthetic challenge. The following diagrams illustrate the underlying catalytic cycle and a proposed workflow for selecting the optimal boron reagent.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition) pd0->oa_complex Oxidative Addition trans_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex Ar¹-Ar² (Product) trans_complex->product_complex C-C Bond Formed input_arx Ar¹-X input_arx->oa_complex input_boron Ar²-B(OR)₂ (from Boronic Acid, ArBF₃K, or MIDA) input_boron->trans_complex input_base Base (e.g., K₂CO₃) input_base->oa_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Workflow for Boron Reagent Selection

Reagent_Selection start Start: Plan Suzuki Coupling q1 Is protodeboronation or reagent decomposition a significant concern? start->q1 q2 Will the boron-containing fragment undergo further synthetic steps before coupling? q1->q2 Yes rec_ba Use Boronic Acid (Standard Protocol) q1->rec_ba No rec_bf3k Use ArBF₃K Salt (Improved Stability) q2->rec_bf3k No rec_mida Use MIDA Boronate (Maximum Stability & Versatility) q2->rec_mida Yes

Caption: A decision tree to guide the selection of the optimal boron reagent.

Experimental Protocols: A Practical Guide

The following are representative, self-validating protocols. Note: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Standard Coupling with this compound

  • Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a magnetic stir bar.

  • Solvent and Base Addition: Evacuate and backfill the vial with an inert gas (3 cycles). Add the degassed solvent (e.g., 1,4-dioxane, 0.2 M) followed by the aqueous base solution (e.g., 2 M K₂CO₃, 2.0 equiv).

  • Reaction: Heat the mixture to the target temperature (e.g., 90 °C) and stir vigorously for 8-16 hours.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification and Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography. Validate the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Robust Coupling with a Potassium Aryltrifluoroborate (ArBF₃K) Alternative

  • Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), the corresponding ArBF₃K salt (1.3 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a magnetic stir bar.

  • Solvent and Base Addition: Evacuate and backfill the vial with an inert gas. Add the degassed solvent system (e.g., a mixture of t-AmylOH and H₂O) and the solid base (e.g., K₃PO₄, 3.0 equiv). The use of solid base is common to facilitate the slow hydrolysis.

  • Reaction: Heat the mixture to 90-110 °C and stir vigorously for 12-24 hours.

  • Monitoring and Workup: Monitor progress by LC-MS, paying attention to the consumption of the aryl halide. Upon completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water.

  • Purification and Validation: Dry, concentrate, and purify the product via column chromatography. Validate the final product by NMR and HRMS to confirm its identity and purity.

Protocol 3: Iterative Synthesis-Ready Coupling with a MIDA Boronate Alternative

  • Reagent Preparation: To a reaction vial, add the aryl halide (1.0 equiv), the MIDA boronate reagent (1.1 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and a stir bar.

  • Solvent and Base Addition: Evacuate and backfill the vial. Add the degassed solvent (e.g., THF) and the aqueous base (e.g., K₃PO₄, 5.0 equiv, as a concentrated aqueous solution). The higher equivalence of base is often used to drive the MIDA deprotection.[21]

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours.

  • Monitoring and Workup: Monitor by LC-MS. Upon completion, cool the reaction and perform a standard aqueous workup.

  • Purification and Validation: Dry, concentrate, and purify via column chromatography. The high stability of MIDA boronates means any unreacted starting material can often be recovered. Validate the final product by NMR and HRMS.

Conclusion and Future Outlook

While this compound remains a viable reagent for many applications, its limitations in stability and handling necessitate the consideration of superior alternatives. Potassium aryltrifluoroborates offer a robust, reliable, and user-friendly option that significantly enhances reproducibility, especially in difficult couplings. For complex, multi-step syntheses that are the hallmark of modern drug discovery, MIDA boronates provide unparalleled stability and compatibility, enabling iterative strategies that were previously impractical.[16][20] By understanding the distinct advantages of each class of reagent, researchers can select the optimal building block to accelerate their synthetic campaigns, reduce waste, and achieve their target molecules with greater efficiency and confidence.

References

A Senior Application Scientist's Guide to High-Throughput Boronic Acid Analysis: UPLC-MS vs. The Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, the efficient and accurate analysis of boronic acids and their derivatives is paramount. These versatile compounds are key building blocks in a multitude of synthetic reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling. However, their unique chemical nature presents significant analytical challenges. This guide provides an in-depth comparison of modern analytical techniques, with a focus on the superiority of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for high-throughput applications. We will delve into the technical nuances of various methods, supported by experimental insights, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Analytical Conundrum of Boronic Acids

Boronic acids are notoriously challenging to analyze due to several inherent properties. They are prone to dehydration, leading to the formation of cyclic trimers known as boroxines, which can complicate mass spectra and chromatographic profiles.[1][2] Their high polarity can result in poor retention on traditional reversed-phase chromatography columns, and their poor ionization efficiency can lead to low sensitivity in mass spectrometry.[3][4] Furthermore, the stability of boronic acids is a significant concern, as they can be susceptible to protodeboronation and oxidation, particularly in aqueous and basic conditions.[5][6][7]

Historically, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been employed, but they necessitate a derivatization step to increase volatility and stability, adding time and complexity to the workflow.[3][4] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can determine total boron content but lacks the specificity to distinguish between different boronic acid species or the active pharmaceutical ingredient (API) if it also contains boron.[3] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common technique, but it may lack the sensitivity and selectivity required for trace-level analysis, especially for compounds lacking a strong chromophore.[3][8]

UPLC-MS: The Gold Standard for High-Throughput Analysis

The advent of UPLC-MS has revolutionized the analysis of boronic acids, offering a powerful combination of speed, sensitivity, and selectivity that is unmatched by other techniques.[9][10] UPLC systems utilize columns with sub-2 µm particles, enabling higher flow rates and pressures, which dramatically reduces run times and improves chromatographic resolution compared to conventional HPLC.[11][12] When coupled with a tandem quadrupole mass spectrometer, UPLC-MS/MS provides exceptional sensitivity and selectivity, allowing for the quantification of boronic acids at picogram-per-milliliter (pg/mL) levels.[13][14]

The Causality of Methodological Choices in UPLC-MS

A robust UPLC-MS method for boronic acid analysis is built on a foundation of carefully considered experimental parameters. The choice of column, mobile phase, and mass spectrometry settings is critical for overcoming the inherent analytical challenges.

  • Chromatographic Separation: A C18 stationary phase is often effective, with modern column technologies like Acquity Premier BEH C18 or Agilent Poroshell HPH C18 providing excellent peak shape and resolution.[13][15] The use of a gradient elution with an organic solvent like acetonitrile and an aqueous mobile phase is standard. The pH of the aqueous phase is a critical parameter; slightly basic conditions (e.g., using 0.1% ammonia in water) can improve the ionization of boronic acids in negative ion mode.[15][16]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in negative mode is typically preferred for the analysis of underivatized boronic acids, as it promotes the formation of the [M-H]⁻ ion.[16][17] For enhanced sensitivity and selectivity, Multiple Reaction Monitoring (MRM) on a tandem quadrupole mass spectrometer is the gold standard.[13][15] This technique involves selecting the precursor ion in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole, effectively filtering out background noise.

The Workflow: A Visual Guide

The following diagram illustrates a typical high-throughput UPLC-MS workflow for boronic acid analysis, from sample preparation to data acquisition.

Caption: High-throughput UPLC-MS workflow for boronic acid analysis.

Comparative Analysis: UPLC-MS vs. Alternative Methods

To provide a clear and objective comparison, the following table summarizes the key performance characteristics of UPLC-MS alongside other common analytical techniques for boronic acid analysis.

FeatureUPLC-MSHPLC-UVGC-MSICP-MS
Throughput Very High (run times < 2 min)[9][17]ModerateLow (requires derivatization)High
Sensitivity Very High (pg/mL to low ng/mL)[13][14]Low to ModerateModerate to HighVery High (for total boron)
Specificity Very High (molecularly specific)ModerateHigh (molecularly specific)Low (elemental, not molecular)[3]
Derivatization Not typically required[16][17]Not requiredRequired[3][4]Not required
Matrix Effects Can be significant, but mitigated by MS/MSModerateLowHigh
Cost HighLow to ModerateModerateHigh
Expertise HighLow to ModerateModerateModerate

Experimental Protocol: A Validated UPLC-MS/MS Method

This section provides a detailed, step-by-step protocol for the high-throughput analysis of a representative set of boronic acids. This method is designed to be a self-validating system, with built-in quality controls.

Materials and Reagents
  • Boronic acid standards

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Internal standard (optional, a structurally similar boronic acid not present in the samples)

Instrumentation
  • Waters ACQUITY UPLC I-Class System or equivalent

  • Waters Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent

  • ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm)

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each boronic acid standard in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Working Standard Solutions: Perform serial dilutions of the stock solutions with the initial mobile phase composition to create a calibration curve ranging from pg/mL to ng/mL.

  • Sample Preparation: Dissolve the sample in a suitable solvent to achieve a concentration within the calibration range. If an internal standard is used, spike it into all standards and samples at a constant concentration.

UPLC Method
  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient: 5% B to 95% B in 1.0 minute, hold at 95% B for 0.5 minutes, return to 5% B in 0.1 minutes, and equilibrate for 0.4 minutes.

  • Total Run Time: 2.0 minutes

  • Injection Volume: 1-5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Method
  • Ionization Mode: ESI Negative

  • Capillary Voltage: 2.5 kV

  • Cone Voltage: Optimized for each compound (typically 20-40 V)[2]

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Determine the precursor ion ([M-H]⁻) and a specific product ion for each boronic acid by infusing individual standards.

Data Analysis and Quality Control
  • Integrate the chromatographic peaks for each analyte and the internal standard (if used).

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Determine the concentration of the analytes in the samples from the calibration curve.

  • Quality Control: Include blank injections to monitor for carryover and quality control samples at low, medium, and high concentrations to ensure the accuracy and precision of the run.

Decision-Making Framework for Method Selection

The choice of an analytical method should be guided by the specific requirements of the study. The following decision tree provides a logical framework for selecting the most appropriate technique for boronic acid analysis.

Method_Selection Start Start: Need to Analyze Boronic Acids HighThroughput High-Throughput Required? Start->HighThroughput TraceAnalysis Trace Level Analysis (ppm/ppb)? HighThroughput->TraceAnalysis Yes HPLCUV HPLC-UV HighThroughput->HPLCUV No MolecularSpecificity Molecular Specificity Needed? TraceAnalysis->MolecularSpecificity Yes ICPMS ICP-MS TraceAnalysis->ICPMS No UPLCMS UPLC-MS MolecularSpecificity->UPLCMS Yes GCMS GC-MS MolecularSpecificity->GCMS No (Lower Throughput)

Caption: Decision tree for selecting an analytical method for boronic acids.

Conclusion: Embracing the Future of Boronic Acid Analysis

For researchers, scientists, and drug development professionals, the message is clear: UPLC-MS is the superior choice for the high-throughput analysis of boronic acids. Its unparalleled speed, sensitivity, and specificity empower laboratories to generate high-quality data at an unprecedented rate, accelerating research and development timelines. While other techniques have their place, they often involve compromises in performance or workflow efficiency. By understanding the principles and practicalities outlined in this guide, you are now better equipped to implement robust and reliable analytical methods for these challenging yet indispensable molecules.

References

Validation of biaryl product structure by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Biaryl Product Structure by NMR Spectroscopy

Introduction: The Unique Challenge of Biaryl Scaffolds

Biaryl motifs are privileged structures in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis is a cornerstone of modern organic chemistry, yet the unambiguous validation of their three-dimensional structure presents a significant analytical challenge. Beyond simple connectivity, the defining feature of many biaryls is atropisomerism —axial chirality arising from hindered rotation around the central carbon-carbon single bond.[2][3] Since different atropisomers can exhibit dramatically different biological activities, confirming both the connectivity and the stereochemical stability is not merely an academic exercise but a critical step in drug discovery and development.[4]

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques, offering a robust framework for researchers to confidently and comprehensively validate the structure of novel biaryl products. We will move beyond a simple listing of experiments to explain the causality behind their selection, demonstrating how a multi-faceted NMR approach forms a self-validating system for structural elucidation.

The NMR Toolkit: A Comparative Analysis for Biaryl Structure Elucidation

A definitive structural assignment for a biaryl compound cannot be achieved with a single NMR experiment. Instead, a suite of complementary 1D and 2D NMR techniques must be employed, each providing a unique piece of the structural puzzle.

Foundational Analysis: 1D ¹H and ¹³C NMR

The first step in any structural analysis is the acquisition of standard 1D proton (¹H) and carbon-13 (¹³C) NMR spectra.

  • What They Reveal: These spectra provide an initial census of the chemical environments within the molecule.

    • ¹H NMR: The chemical shift (δ), integration, and multiplicity (splitting pattern) of proton signals offer clues about the substitution pattern on the aromatic rings and the nature of neighboring groups.

    • ¹³C NMR: The number of signals indicates the number of unique carbon environments, while their chemical shifts can help distinguish between aromatic, aliphatic, and quaternary carbons.[5] Computational methods like Density Functional Theory (DFT) can be used to predict ¹H and ¹³C chemical shifts, which can then be compared to experimental data for an additional layer of validation.[6][7][8][9]

  • Limitations & Causality: While foundational, 1D NMR spectra are often insufficient on their own. For complex biaryls, significant signal overlap in the aromatic region of the ¹H NMR spectrum is common, making unambiguous assignment impossible. Furthermore, 1D spectra provide no direct evidence of the crucial connectivity between the two aromatic rings. This necessitates the use of 2D correlation experiments.

Establishing Connectivity: Through-Bond Correlation Experiments

To build the carbon skeleton and confirm the biaryl linkage, we must establish connectivity through chemical bonds using a series of 2D NMR experiments.

  • Principle: A homonuclear experiment that shows correlations between protons that are coupled to each other (typically over two or three bonds).[10]

  • Application to Biaryls: COSY is invaluable for tracing the proton-proton networks within each individual aromatic ring. Starting from a well-resolved proton signal, one can "walk" around the ring, identifying adjacent protons and confirming the substitution pattern.

  • Limitation: COSY provides no information about connections to quaternary carbons or across the biaryl bond where no proton-proton coupling exists.

  • Principle: A heteronuclear experiment that correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[10][11]

  • Application to Biaryls: HSQC acts as a bridge between the ¹H and ¹³C spectra. It allows for the definitive assignment of protonated carbons. An "edited" HSQC can further distinguish between CH, CH₂, and CH₃ groups, providing additional confidence in assignments.[11]

  • Limitation: Like COSY, HSQC only shows direct, one-bond connections. It cannot be used to connect the two aromatic rings.

  • Principle: A heteronuclear experiment that reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J_CH_, ³J_CH_, ⁴J_CH_).[12][13] One-bond correlations are usually suppressed.[11]

  • Application to Biaryls: This is the single most important experiment for confirming the biaryl linkage. By observing a correlation between a proton on Ring A and a carbon on Ring B (and vice-versa), one can unambiguously prove the covalent bond between the two rings. These correlations typically occur over three bonds (e.g., from an ortho-proton on Ring A to the ipso-carbon of Ring B). HMBC is also critical for assigning quaternary carbons by observing correlations from nearby protons.[14][15]

  • Expert Insight: The absence of an HMBC correlation does not definitively rule out a connection. The strength of the correlation depends on the magnitude of the long-range coupling constant, which is sensitive to the dihedral angle.[11] However, the presence of reciprocal correlations (e.g., H_A_ -> C_B_ and H_B_ -> C_A_) provides irrefutable proof of connectivity.

The logical flow of these through-bond experiments allows for the piecemeal construction of the molecular framework.

cluster_connectivity Part 1: Establishing Connectivity H_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H_NMR->COSY Identifies spin systems HSQC HSQC (Direct C-H Bonds) H_NMR->HSQC C_NMR 13C NMR (Carbon Environments) C_NMR->HSQC Links H to C HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC Provides starting points for long-range analysis HSQC->HMBC Structure Confirmed 2D Structure HMBC->Structure Confirms Biaryl Linkage & Quaternary C's

Caption: Workflow for establishing the 2D structure of a biaryl compound.

Defining 3D Space: NOESY vs. ROESY for Atropisomerism

With the 2D structure confirmed, the final and most critical step for chiral biaryls is to determine the relative orientation of the two rings in 3D space. This is achieved by detecting through-space interactions using the Nuclear Overhauser Effect (NOE).[16]

  • Principle: A 2D experiment that shows correlations between protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[17][18]

  • Application to Biaryls: For an atropisomer, specific protons on one ring will be in close proximity to protons on the other. For example, a substituent on Ring A may show a NOESY correlation to an ortho-proton on Ring B. The presence or absence of these key correlations provides direct evidence for a specific atropisomeric conformation.

  • Principle: A related experiment that also detects through-space correlations but under different experimental conditions (using a "spin-lock" field).[19]

  • Application to Biaryls: ROESY is a crucial alternative to NOESY, particularly for medium-sized molecules (approx. 700-1200 Da).[20][21] In this molecular weight range, the conventional NOE can become very weak or even zero, leading to a dangerous absence of signals and potential misinterpretation. The ROE, however, is always positive and detectable, making ROESY the more reliable experiment in such cases.[19][20]

FeatureNOESY (Nuclear Overhauser Effect Spectroscopy)ROESY (Rotating-frame Overhauser Effect Spectroscopy)Causality & Experimental Choice
Principle Measures through-space correlations via dipolar relaxation in the lab frame.Measures through-space correlations via dipolar relaxation in the "rotating frame".The different physical mechanism leads to different dependencies on molecular motion.
Signal Behavior Positive for small molecules (< ~700 Da), negative for large molecules (> ~1200 Da). Critically, can be zero for medium-sized molecules.[20]Always positive, regardless of molecular size.[19][20]This is the key decision factor. For molecules in the intermediate size range, NOESY is unreliable. ROESY must be used to avoid false negatives.
Artifacts Can show chemical exchange peaks, which have the same phase as diagonal peaks for large molecules.[20]Can show TOCSY artifacts (through-bond correlations) which can be misleading. However, ROE and exchange peaks have opposite signs, allowing them to be distinguished.[19][20]Modern pulse sequences can suppress many artifacts, but the analyst must be aware. If exchange is suspected, ROESY can be diagnostic.
Best For Small molecules (< ~700 Da) and large molecules (> ~1200 Da).Medium-sized molecules (~700-1200 Da) or any case where the NOESY experiment fails or gives ambiguous results.[21]Always run NOESY first for small molecules. If results are weak or absent, switch to ROESY.

A Validated Workflow for Complete Biaryl Structure Elucidation

The following workflow provides a logical progression from initial observation to final, unambiguous structure validation.

G start Synthesized Biaryl Product nmr_1d Acquire 1D 1H & 13C NMR start->nmr_1d check_complexity Is Spectrum Complex or Ambiguous? nmr_1d->check_complexity acquire_2d_connectivity Acquire COSY, HSQC, HMBC check_complexity->acquire_2d_connectivity Yes check_chirality Is Atropisomerism Possible? check_complexity->check_chirality No (Simple Case) analyze_hmbc Analyze HMBC for Inter-ring Correlations acquire_2d_connectivity->analyze_hmbc confirm_connectivity Is Biaryl Linkage Confirmed? analyze_hmbc->confirm_connectivity confirm_connectivity->check_chirality Yes re_evaluate Re-evaluate Synthesis or Isolate Impurities confirm_connectivity->re_evaluate No acquire_noe Acquire NOESY / ROESY check_chirality->acquire_noe Yes structure_validated Structure Validated check_chirality->structure_validated No (Achiral) analyze_noe Analyze NOE/ROE for Inter-ring Proximity acquire_noe->analyze_noe confirm_stereo Is Stereochemistry Defined? analyze_noe->confirm_stereo confirm_stereo->structure_validated Yes confirm_stereo->re_evaluate No / Ambiguous

Caption: A decision-based workflow for comprehensive biaryl structure validation using NMR.

Case Study: Interpreting NMR Data for a Hypothetical Biaryl

Consider the hypothetical atropisomeric biaryl (R/S)-1 . The following table summarizes the key NMR correlations required for its complete structural assignment.

Proton(s)¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY/ROESY Correlation
H-6'7.85125.4C-2', C-4', C-2 Me (H-7)
H-37.50128.9C-1, C-5, C-1' -
H-7 (Me)2.1020.5C-1, C-2, C-3H-6'
H-10 (OMe)3.8055.8C-4-

Interpretation:

  • Connectivity: The HMBC correlation from H-3 (on Ring A) to C-1' (on Ring B) and the correlation from H-6' (on Ring B) to C-2 (on Ring A) definitively establish the C2-C1' biaryl bond.

  • Stereochemistry: The crucial NOESY/ROESY correlation observed between the methyl protons (H-7 ) on Ring A and the ortho-proton (H-6' ) on Ring B indicates that these two groups are on the same side of the molecule. This observation allows for the assignment of the specific atropisomeric conformation shown.

Standard Experimental Protocols

The following are generalized, step-by-step protocols for acquiring the key 2D NMR experiments on a modern spectrometer. Specific parameters should be optimized for the sample and instrument in use.[22][23][24][25]

Protocol 1: 2D ¹H-¹H COSY

  • Setup: Load a standard, gradient-selected COSY parameter set (e.g., cosygpqf).

  • ¹H Parameters: Set the spectral width (SW) and transmitter offset (o1p) to match a previously acquired 1D ¹H spectrum.

  • Dimensions: Set TD(F2) to 1K or 2K points. Set TD(F1) to 256 or 512 increments.

  • Scans: Set the number of scans (NS) to a multiple of the phase cycle (e.g., 2, 4, or 8), depending on sample concentration.

  • Acquisition: Set the receiver gain (rga) and begin acquisition (zg).

  • Processing: Perform a 2D Fourier transform (xfb). Phase and baseline correct the spectrum as needed.

Protocol 2: 2D ¹H-¹³C HSQC

  • Setup: Load a standard, sensitivity-improved, edited HSQC parameter set (e.g., hsqcedetgpsisp2).

  • ¹H Parameters: Set SW and o1p in the F2 (proton) dimension to match the 1D ¹H spectrum.

  • ¹³C Parameters: Set SW and o1p in the F1 (carbon) dimension to cover the expected ¹³C chemical shift range (e.g., 0-160 ppm for most biaryls).

  • Dimensions: Set TD(F2) to 1K points and TD(F1) to 128 or 256 increments.

  • Scans: Set NS based on concentration (typically 4 to 16). HSQC is a sensitive experiment.[10]

  • Acquisition & Processing: Acquire (rga, zg) and process (xfb) the data.

Protocol 3: 2D ¹H-¹³C HMBC

  • Setup: Load a standard gradient HMBC parameter set (e.g., hmbcgplpndqf).

  • ¹H & ¹³C Parameters: Set the spectral widths and offsets for both nuclei as described for HSQC.

  • Long-Range Coupling: Set the long-range coupling delay (typically optimized for a J-coupling of 7-10 Hz) to detect 2- and 3-bond correlations.[11]

  • Dimensions: Set TD(F2) to 2K points and TD(F1) to 256 increments.

  • Scans: Set NS higher than for HSQC, as HMBC is less sensitive (e.g., 8 to 64 scans).[22]

  • Acquisition & Processing: Acquire (rga, zg) and process (xfb) the data.

Protocol 4: 2D NOESY / ROESY

  • Setup: Load a standard NOESY (noesygpph) or ROESY (roesygpph) parameter set.

  • ¹H Parameters: Set SW and o1p in both dimensions to match the 1D ¹H spectrum.

  • Mixing Time (d8): This is a critical parameter. For NOESY, start with a mixing time approximately equal to the T1 of the protons of interest (e.g., 500-800 ms). For ROESY, a shorter mixing time is often used (e.g., 200-400 ms). This may require optimization.[20]

  • Dimensions: Set TD(F2) to 2K points and TD(F1) to 256 or 512 increments.

  • Scans: Set NS based on concentration (e.g., 8 to 32 scans).

  • Acquisition & Processing: Acquire (rga, zg) and process (xfb) the data.

Conclusion

The structural validation of biaryl products is a multi-step process that relies on the synergistic application of a suite of NMR experiments. While 1D NMR and COSY/HSQC experiments build the initial framework of the individual rings, the HMBC experiment is the indispensable tool for unequivocally proving the biaryl connectivity . Subsequently, for chiral compounds, the through-space correlations observed in NOESY or ROESY spectra provide the definitive evidence required to assign the atropisomeric stereochemistry . By following a logical workflow and understanding the comparative strengths and weaknesses of each technique, researchers can assemble a complete and self-validating data package, ensuring the structural integrity of their novel biaryl compounds.

References

A Researcher's Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly biaryl structures that are prevalent in pharmaceuticals and advanced materials. The judicious selection of the phenylboronic acid coupling partner is critical, as its substitution pattern directly governs the reaction's efficiency, rate, and overall success. This guide provides an in-depth, objective comparison of the reactivity of various substituted phenylboronic acids, supported by experimental data and mechanistic insights, to empower you in optimizing your synthetic strategies.

The Decisive Role of Substituents: Electronic and Steric Effects

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is fundamentally dictated by the electronic and steric nature of the substituents on the phenyl ring. These factors primarily influence the transmetalation step, which is often the rate-determining step with respect to the boronic acid. In this key step, the aryl group is transferred from the boron atom to the palladium center.

Electronic Effects: The nucleophilicity of the aryl group being transferred is paramount.

  • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the phenyl ring. This enhanced electron density makes the ipso-carbon (the carbon atom bonded to boron) more nucleophilic, thereby accelerating the rate of transmetalation.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) and acetyl (-COCH₃) decrease the electron density of the phenyl ring. This reduction in nucleophilicity slows down the transfer of the aryl group to the palladium center, leading to a slower reaction rate.

Steric Effects: The spatial arrangement of substituents, particularly in the ortho position, can significantly hinder the reaction. Ortho-substituents can impede the approach of the boronic acid to the palladium complex, sterically encumbering the formation of the necessary intermediate for transmetalation. This steric hindrance can dramatically reduce the reaction rate, often more so than electronic effects.

Quantifying Reactivity: A Comparative Analysis

The impact of substituents on the reaction rate can be qualitatively and quantitatively assessed. Generally, the reactivity trend for para-substituted phenylboronic acids in Suzuki-Miyaura coupling follows the order:

Electron-Donating Group > Unsubstituted > Electron-Withdrawing Group

The following table summarizes comparative data, primarily in terms of reaction yield under similar conditions, which serves as a practical indicator of reactivity.

Phenylboronic Acid DerivativeSubstituent TypeTypical Yield (%)Relative Reactivity
4-Methoxyphenylboronic acidStrong Electron-Donating~92%High
4-Methylphenylboronic acidWeak Electron-DonatingGood to ExcellentModerate to High
Phenylboronic acidUnsubstituted~81%Baseline
4-Chlorophenylboronic acidWeak Electron-Withdrawing~80%Moderate
4-Acetylphenylboronic acidModerate Electron-WithdrawingLower than unsubstitutedLow to Moderate
4-Nitrophenylboronic acidStrong Electron-WithdrawingVariable, often requires optimizationLow

Note: Yields are representative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent system used.

Mechanistic Insights: The "Why" Behind the Reactivity Trends

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituted phenylboronic acid has its most profound impact on the transmetalation step.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Transmetalation Transmetalation (Rate-Influenced Step) Ar-Pd(II)-X(L2)->Transmetalation Base, Ar'-B(OH)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Diaryl Complex) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Transmetalation->Ar-Pd(II)-Ar'(L2) Hammett_Plot xaxis Hammett Substituent Constant (σ) yaxis log(k_rel) H H EWG EWG (e.g., -NO2) H->EWG EDG EDG

A Senior Application Scientist’s Guide to GC-MS Analysis of Boronic Acid Reaction Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, monitoring the intricate landscape of a chemical reaction is paramount. Boronic acids and their derivatives are foundational pillars in modern synthetic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their utility is matched by their analytical complexity. The very properties that make them reactive—their polarity and propensity for dehydration—render them challenging analytes for Gas Chromatography-Mass Spectrometry (GC-MS), a workhorse technique for monitoring reaction progress and purity.

This guide provides an in-depth comparison of GC-MS methodologies for the analysis of boronic acid reactions. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to develop robust, self-validating analytical systems for identifying and quantifying critical reaction byproducts.

The Analytical Challenge: Why Boronic Acids Resist Standard GC-MS

Direct injection of a crude boronic acid reaction mixture into a GC-MS is often a futile exercise. The primary obstacles are rooted in the inherent chemical nature of the boronic acid functional group [-B(OH)₂].

  • Polarity and Low Volatility: The two hydroxyl groups make boronic acids highly polar and non-volatile.[2] GC analysis fundamentally requires analytes to be volatile enough to exist in the gas phase under the operating conditions without thermal decomposition. Boronic acids fail this primary requirement.

  • Thermal Instability and Boroxine Formation: When subjected to the high temperatures of a GC injector port, boronic acids readily undergo dehydration. Three molecules of a boronic acid can condense, eliminating three molecules of water to form a stable, six-membered cyclic trimer known as a boroxine.[3][4] This on-instrument reaction means that any detected boroxine may be an artifact of the analysis rather than a true component of the reaction mixture, leading to inaccurate quantification of the starting material.[4]

Common Byproducts in Boronic Acid Reactions

A robust analytical method must be able to separate and identify not only the starting materials and desired product but also a host of potential side products.

Byproduct Type Chemical Structure Example Formation Pathway Primary Analytical Challenge
Boroxine TriphenylboroxineDehydration/cyclotrimerization of the parent boronic acid.[3][4]Can form as an artifact in the GC injector; co-elution with other components.
Homocoupling Product Biphenyl (from Phenylboronic Acid)Coupling of two boronic acid molecules, often promoted by the presence of oxygen.[5]Can be isomeric with the desired product; requires good chromatographic resolution.
Dehalogenated Arene Benzene (from Bromobenzene)Reduction of the aryl halide starting material, replacing the halogen with hydrogen.[6]Highly volatile; may elute with the solvent front if not properly managed.
Hydrolyzed Ester Phenylboronic AcidHydrolysis of a boronate ester (e.g., pinacol ester) back to the parent boronic acid.[2][7]The resulting boronic acid is non-volatile and requires derivatization.

The Solution: A Comparative Guide to Derivatization Strategies

To overcome the volatility and stability issues, derivatization is essential. This process chemically modifies the polar -B(OH)₂ group into a nonpolar, thermally stable analogue that is amenable to GC analysis. The choice of derivatization agent is critical and depends on the specific goals of the analysis.

GC_MS_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (The Core Choice) cluster_analysis Analysis & Data Reaction Crude Reaction Mixture Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Deriv Aliquot for Derivatization Extract->Deriv Silylation Silylation (e.g., BSTFA) Deriv->Silylation Volatility Focus Esterification Cyclic Esterification (e.g., Pinacol, Triethanolamine) Deriv->Esterification Stability Focus GCMS GC-MS Analysis Silylation->GCMS Esterification->GCMS Data Data Interpretation (Byproduct ID & Quant) GCMS->Data

Caption: High-level workflow for GC-MS analysis of boronic acid reactions.

Method 1: Trimethylsilylation (TMS)

This is one of the most common derivatization techniques in GC, where an active hydrogen is replaced by a nonpolar trimethylsilyl group (-Si(CH₃)₃).

  • The Causality: The hydroxyl protons on the boronic acid are acidic and readily replaced by a TMS group from a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This transformation eliminates the hydrogen bonding capabilities of the hydroxyl groups and masks their polarity, drastically increasing the volatility of the analyte.[8] The addition of a catalyst like Trimethylchlorosilane (TMCS) can accelerate the reaction for more sterically hindered compounds.

  • Chemical Transformation: R-B(OH)₂ + 2 (CF₃CON(Si(CH₃)₃)₂) --(heat)--> R-B(OSi(CH₃)₃)₂ + 2 (CF₃CONH(Si(CH₃)₃))

Method 2: Cyclic Esterification with Diols

This strategy involves reacting the boronic acid with a 1,2- or 1,3-diol to form a stable five- or six-membered cyclic boronate ester.[9]

  • The Causality: This is a dehydration reaction that forms a stable, less polar cyclic ester.[10][11] The resulting derivative is significantly more volatile and thermally robust than the parent acid. Reagents like pinacol are frequently used to convert boronic acids into their corresponding pinacol boronate esters for analysis, a technique that can be used to quantify the boronic acid itself.[12] A particularly elegant variation uses triethanolamine, which reacts quantitatively to form a volatile and rigid cage-like triethanolamine borate, providing excellent chromatographic performance.[13][14]

  • Chemical Transformation (using Pinacol): R-B(OH)₂ + HOC(CH₃)₂C(CH₃)₂OH --(-2H₂O)--> R-B(O₂C₂(CH₃)₄)

Head-to-Head Comparison of Derivatization Strategies
Parameter Trimethylsilylation (e.g., BSTFA) Cyclic Esterification (e.g., Pinacol, Triethanolamine)
Mechanism Substitution of active protons with -TMS groups.Dehydrative condensation to form a cyclic ester.[9]
Primary Advantage Highly effective at increasing volatility; reagents are very common.Derivatives are often exceptionally stable; reaction can be highly specific and quantitative.[12][15]
Reaction Conditions Typically 60-80°C for 15-60 minutes.[16]Often rapid, even at room temperature, especially with triethanolamine.[13][15]
Key Weakness Sensitive to moisture; reagent byproducts can be chromatographically active; potential for incomplete derivatization or side-product formation.[16]The derivatizing diol must not be present in the original reaction matrix; requires complete conversion for accurate quantification.
Best For... Rapid, qualitative screening of reaction progress where high precision is not the primary goal. Analyzing other -OH or -NH containing byproducts simultaneously.Quantitative analysis of boronic acid consumption; creating a single, stable derivative for robust, validated methods, especially in regulated environments.
Expert Insight Silylation is a powerful but sometimes "messy" technique. Always run a reagent blank to identify potential interferences from the derivatizing agent itself.Esterification with triethanolamine is a superior choice for quantitative methods due to the high stability and unique mass spectrum of the resulting borate complex.[13]

Experimental Protocols: A Practical Guide

Safety Note: Always perform derivatization reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Trimethylsilylation with BSTFA + 1% TMCS
  • Sample Preparation: Quench the reaction mixture (e.g., with aqueous NH₄Cl). Extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield the crude residue.

  • Derivatization: a. Accurately weigh ~1-2 mg of the crude residue into a 2 mL autosampler vial. b. Add 500 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or N,N-Dimethylformamide).[17] c. Add 500 µL of BSTFA containing 1% TMCS. d. Cap the vial tightly. Ensure a proper seal to prevent evaporation and moisture ingress. e. Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Analysis: a. Cool the vial to room temperature. b. Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Cyclic Esterification with Triethanolamine
  • Sample Preparation: Follow the same procedure as in Protocol 1, Step 1.

  • Derivatization: a. Accurately weigh ~1-2 mg of the crude residue into a 2 mL autosampler vial. b. Add 1 mL of acetonitrile. c. Add 50 µL of a 1 mg/mL solution of triethanolamine in acetonitrile. d. Cap the vial tightly and vortex for 30 seconds. The reaction is typically complete within minutes at room temperature.[13]

  • Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS.

Illustrative Derivatization Chemistry

Caption: Comparison of silylation and cyclic esterification derivatization.

Recommended GC-MS Method Parameters

The following table provides a robust starting point for method development.

Parameter Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A standard, nonpolar column offering excellent resolution for a wide range of derivatized analytes.
Injector Temp. 250°CBalances efficient volatilization with minimizing thermal degradation of sensitive compounds.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading from high concentration samples and solvent.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial 70°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min)A general-purpose gradient that separates volatile byproducts from higher boiling point derivatized analytes.
MS Source Temp. 230°CStandard temperature for electron ionization (EI).
MS Quad Temp. 150°CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range 40 - 550 m/zCovers the mass range for typical solvents, derivatizing agents, and expected products/byproducts.

Conclusion

There is no single "best" method for all scenarios in the GC-MS analysis of boronic acid reactions. A Senior Application Scientist recognizes that the optimal approach is dictated by the analytical question at hand. For rapid, qualitative reaction monitoring, the speed and broad applicability of trimethylsilylation may be preferred. However, for robust, quantitative, and validated methods—particularly in a drug development context where accuracy and reproducibility are non-negotiable—the superior stability and clean derivatization offered by cyclic esterification with reagents like triethanolamine presents a more trustworthy and authoritative choice. By understanding the chemical principles behind these derivatization strategies, researchers can move beyond rote application of a protocol and intelligently design analytical methods that deliver clear, accurate, and actionable insights into their chemistry.

References

Beyond Palladium: A Comparative Guide to Alternative Catalysts for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For decades, palladium has been the undisputed champion in the world of Suzuki-Miyaura cross-coupling, a cornerstone reaction for carbon-carbon bond formation in pharmaceutical and materials science. Its reliability and broad substrate scope are well-documented. However, the high and volatile cost of palladium, coupled with concerns about its toxicity and environmental impact, has catalyzed a paradigm shift in the field. Researchers and drug development professionals are increasingly turning to more earth-abundant, cost-effective, and sustainable alternatives.[1][2]

This guide provides an in-depth, objective comparison of the leading alternatives to palladium catalysts for the Suzuki-Miyaura coupling reaction. We will delve into the performance of catalysts based on nickel, copper, iron, cobalt, and gold, supported by experimental data and field-proven insights. Our focus will be on the "why" behind experimental choices, providing a trustworthy and authoritative resource for scientists at the bench.

The Rise of First-Row Transition Metals: A New Catalytic Frontier

The primary drivers for exploring alternatives are economic and environmental. First-row transition metals like nickel, iron, and copper are orders of magnitude more abundant and less costly than palladium.[1] This not only reduces the direct cost of synthesis but also aligns with the principles of green chemistry by minimizing reliance on precious metals.[3] Furthermore, these alternative metals often exhibit unique reactivity, enabling transformations that are challenging for palladium, such as the coupling of traditionally unreactive electrophiles.[4]

Nickel Catalysis: The Heir Apparent?

Nickel has emerged as the most promising and widely studied alternative to palladium.[5] Its position adjacent to palladium in the periodic table bestows upon it similar, yet distinct, catalytic properties.

Advantages:

  • Cost-Effectiveness: Nickel is significantly cheaper than palladium, making it highly attractive for large-scale industrial applications.[3]

  • Unique Reactivity: Nickel catalysts can activate and couple a broader range of electrophiles that are often challenging for palladium systems, including aryl chlorides, fluorides, and phenol derivatives like carbamates and sulfamates.[5]

  • Different Selectivity: Nickel's interaction with various functional groups can lead to different selectivity patterns compared to palladium, which is often governed by the electronic properties of the aryl halide.[6]

Disadvantages:

  • Air and Moisture Sensitivity: Many nickel(0) active species are more sensitive to air and moisture than their palladium counterparts, often requiring more stringent inert atmosphere techniques.

  • Ligand Sensitivity: The performance of nickel catalysts can be highly dependent on the choice of ligand, and the extensive ligand library developed for palladium is not always directly transferable.[7]

  • Functional Group Tolerance: While enabling the use of different electrophiles, nickel catalysts can be less tolerant of certain functional groups on the substrates compared to palladium.[6]

Comparative Performance of Nickel Catalysts
Catalyst / LigandAryl HalideBoronic Acid/EsterBaseSolventTemp. (°C)Cat. Loading (mol%)Yield (%)Reference
NiCl₂(PCy₃)₂5-Bromopyrimidine2-Furanylboronic acidK₃PO₄t-Amyl alcohol100295[8]
NiCl₂(dppf)4-ChlorobenzonitrilePhenylboronic acidK₃PO₄Dioxane100598[7]
NiCl₂(IMes)4-ChloroanisolePhenylboronic acidK₃PO₄Toluene110394[9]
Ni(cod)₂ / PCy₃4-FluorotoluenePhenylboronic acidK₃PO₄Dioxane100585[5]
Experimental Protocol: Nickel-Catalyzed Coupling of a Heterocyclic Halide

This protocol is adapted from a procedure developed for undergraduate organic chemistry laboratories, highlighting its robustness and accessibility.[8]

Reaction: 5-Bromopyrimidine with 2-Furanylboronic acid

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • 2-Furanylboronic acid (2.5 equiv)

  • NiCl₂(PCy₃)₂ (2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)

  • tert-Amyl alcohol (0.3 M)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the oven-dried reaction vessel, add 5-bromopyrimidine, 2-furanylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Using a syringe, add the degassed tert-amyl alcohol to the reaction vessel.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Copper Catalysis: An Inexpensive and Versatile Option

Copper catalysts have long been used in Ullmann-type couplings and are now finding their place in Suzuki-Miyaura reactions. They offer a very low-cost alternative, although they often require higher temperatures and different reaction conditions compared to palladium.

Advantages:

  • Extremely Low Cost: Copper is one of the most inexpensive transition metals suitable for cross-coupling.

  • Ligand-Free Systems: A number of effective copper-catalyzed Suzuki-Miyaura couplings can be performed without the need for specialized ligands, simplifying the reaction setup.[10][11]

  • Unique Substrate Scope: Copper catalysts have shown promise in the coupling of unactivated alkyl halides.[12]

Disadvantages:

  • Higher Reaction Temperatures: Copper-catalyzed couplings often require temperatures exceeding 100 °C.

  • Stoichiometric Base: A strong base, often in stoichiometric or excess amounts, is typically required.

  • Lower Turnover Numbers: Generally, copper catalysts exhibit lower turnover numbers (TONs) compared to palladium and nickel systems.

Comparative Performance of Copper Catalysts
Catalyst / LigandAryl/Alkyl HalideBoronic Acid/EsterBaseSolventTemp. (°C)Cat. Loading (mol%)Yield (%)Reference
CuI / (PN-2)p-IodotoluenePhenylboronate esterCsFDMF/Dioxane110295[13]
CuI (ligand-free)1-Iodo-4-methoxybenzenePhenylboronic acidCs₂CO₃DMF1101092[11]
CuBr·SMe₂ / BathophenanthrolineBromocyclohexane4-Chlorophenylboronic acid pinacol esterNaOtBuToluene100590[12]
Experimental Protocol: Copper-Catalyzed Coupling of an Unactivated Alkyl Halide

This protocol demonstrates the utility of copper in challenging C(sp³)–C(sp²) couplings.[12]

Reaction: Bromocyclohexane with 4-chlorophenylboronic acid pinacol ester

Materials:

  • Bromocyclohexane (1.0 equiv)

  • 4-Chlorophenylboronic acid pinacol ester (1.8 equiv)

  • Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) (5.0 mol%)

  • Bathophenanthroline (7.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene

  • Oven-dried pressure vessel with a magnetic stir bar

Procedure:

  • To the oven-dried pressure vessel, add 4-chlorophenylboronic acid pinacol ester, sodium tert-butoxide, CuBr·SMe₂, and bathophenanthroline.

  • Add bromocyclohexane followed by anhydrous toluene via syringe.

  • Seal the pressure vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (e.g., 24 hours).

  • After cooling to room temperature, carefully open the vessel and quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Iron Catalysis: The Most Abundant and Eco-Friendly Choice

Iron is the most abundant and least toxic transition metal, making it an ideal candidate for sustainable catalysis. While iron-catalyzed cross-couplings are less developed than those with nickel and copper, recent advancements have demonstrated their significant potential, particularly for the coupling of alkyl and aryl chlorides.[4]

Advantages:

  • Sustainability: Iron is highly earth-abundant, inexpensive, and has low toxicity.

  • Novel Mechanisms: Iron catalysis often proceeds through radical pathways, offering reactivity complementary to the two-electron processes of palladium.

  • Coupling of Alkyl Halides: Iron catalysts have shown excellent performance in the coupling of primary, secondary, and tertiary alkyl halides.[4]

Disadvantages:

  • Harsh Reaction Conditions: Many iron-catalyzed reactions require strong bases (e.g., organolithium reagents or lithium amides) and strictly anhydrous/anaerobic conditions.[4][7]

  • Substrate Scope Limitations: The substrate scope can be narrower compared to palladium and nickel, and issues with homocoupling of the boron reagent can occur.[7]

  • Mechanistic Complexity: The involvement of radical species and various iron oxidation states can make the reaction mechanism complex and sometimes difficult to control.

Comparative Performance of Iron Catalysts
Catalyst / LigandAryl/Alkyl HalideBoronic Acid/EsterBaseSolventTemp. (°C)Cat. Loading (mol%)Yield (%)Reference
FeBr₃ / IMes·HClChlorobenzenePhenylboronic ester (activated with tBuLi)MeMgBr2-MeTHF/Dioxane1001061[7]
FeCl₂ / (R,R)-QuinoxP*tert-Butyl α-bromopropionateLithium phenylborate-THF/Dioxane0595
Fe(acac)₃ / L¹1-BromoadamantanePhenylboronic acid pinacol esterLiN(Me)EtBenzene251095[4]
Experimental Protocol: Iron-Catalyzed Coupling of an Aryl Chloride

This protocol describes a recent breakthrough in the iron-catalyzed Suzuki coupling of challenging aryl chlorides.[7]

Reaction: Chlorobenzene with activated 4-methoxyphenylboronic acid pinacol ester

Materials:

  • 4-Methoxyphenylboronic acid pinacol ester (2.5 equiv)

  • tert-Butyllithium (2.5 equiv, solution in pentane)

  • Chlorobenzene (1.0 equiv)

  • Iron(III) bromide (FeBr₃) (10 mol%)

  • 1,3-Dimesitylimidazolium chloride (IMes·HCl) (10 mol%)

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂) (20 mol%)

  • Methylmagnesium bromide (MeMgBr) (10 mol%, solution in THF)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) and 1,4-Dioxane (1:1 mixture)

  • Anhydrous reaction vessel under inert atmosphere

Procedure:

  • In an argon-filled glovebox, to a solution of 4-methoxyphenylboronic acid pinacol ester in the 2-MeTHF/dioxane solvent mixture, add tert-butyllithium dropwise at low temperature (-78 °C) to form the "ate" complex.

  • In a separate vial, prepare the iron catalyst by mixing FeBr₃, IMes·HCl, MgBr₂·OEt₂, and MeMgBr in the solvent mixture.

  • Add the chlorobenzene to the activated boronic ester solution.

  • Transfer the prepared iron catalyst solution to the substrate mixture.

  • Seal the reaction vessel and heat at 100 °C for 2 hours.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash the organic phase, dry, and concentrate.

  • Purify the product by column chromatography.

Cobalt and Gold: Niche Players with Unique Capabilities

While less common than nickel, copper, and iron, cobalt and gold have also been explored as catalysts for Suzuki-Miyaura coupling, offering unique solutions for specific challenges.

Cobalt Catalysis

Cobalt catalysts have shown particular promise for the C(sp²)–C(sp³) coupling of alkyl halides with arylboronic esters, often proceeding through radical intermediates.[4]

Key Features:

  • Effective for coupling primary and secondary alkyl bromides.

  • Reactions can often be performed under milder conditions than some iron-catalyzed systems.

  • The use of well-defined precatalysts with phenoxy-imine (FI) ligands has broadened the substrate scope and improved efficiency.

Gold Catalysis

Homogeneous gold catalysis has traditionally been dominated by the activation of π-systems. However, recent breakthroughs have demonstrated its potential in cross-coupling reactions via an Au(I)/Au(III) redox cycle, particularly for challenging C(sp³)–C(sp²) couplings.

Key Features:

  • Operates under very mild conditions, often at room temperature.

  • Tolerates a wide range of functional groups.

  • Enabled by specialized ligands, such as the hemilabile MeDalphos, which facilitate the otherwise difficult oxidative addition to Au(I).

Visualizing the Catalytic Pathways

The catalytic cycles for these alternative metals share the fundamental steps of oxidative addition, transmetalation, and reductive elimination with palladium, but with important distinctions. Nickel, for instance, can readily access Ni(I) and Ni(III) oxidation states, opening up different mechanistic pathways. Iron and cobalt often involve single-electron transfer (SET) processes, leading to radical intermediates.

General Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Pd(II) Complex (Ar-Pd-X) Pd(II) Complex (Ar-Pd-X) Pd(0)L2->Pd(II) Complex (Ar-Pd-X) Oxidative Addition + Ar-X Pd(II) Complex (Ar-Pd-R) Pd(II) Complex (Ar-Pd-R) Pd(II) Complex (Ar-Pd-X)->Pd(II) Complex (Ar-Pd-R) Transmetalation + R-B(OR)2 - X-B(OR)2 Pd(II) Complex (Ar-Pd-R)->Pd(0)L2 Reductive Elimination + Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Iron-Catalyzed Radical Pathway

G Fe(n) Fe(n) Fe(n+1)-X Fe(n+1)-X Fe(n)->Fe(n+1)-X Halogen Abstraction + R-X Fe(n+1)-Ar Fe(n+1)-Ar Fe(n)->Fe(n+1)-Ar Transmetalation + Ar-B(OR)2 Fe(n+1)-X->Fe(n) Transmetalation + Ar-B(OR)2 - X-B(OR)2 Product Product Fe(n+1)-ArR• Fe(n+1)-ArR• Fe(n+1)-ArR•->Product Radical Recombination & Reductive Elimination

Caption: A plausible radical-based catalytic cycle for iron.

A Workflow for Catalyst Selection

Choosing the right catalyst system is a multi-faceted decision. The following workflow provides a logical approach for researchers.

G start Start: Define Coupling Partners (Ar-X, R-B(OR)2) cost Is Cost/Sustainability a Key Driver? start->cost electrophile What is the Electrophile (Ar-X)? cost->electrophile Yes pd_cat Consider Palladium Catalyst cost->pd_cat No functional_groups Are Sensitive Functional Groups Present? electrophile->functional_groups Aryl-Br, Aryl-I ni_cat Consider Nickel Catalyst electrophile->ni_cat Aryl-Cl, Aryl-F, Phenol Derivatives fe_co_cat Consider Iron or Cobalt Catalyst electrophile->fe_co_cat Alkyl-X (sp3) functional_groups->pd_cat Yes functional_groups->ni_cat No cu_cat Consider Copper Catalyst functional_groups->cu_cat Consider Ligand-Free Cu

Caption: Decision workflow for selecting a Suzuki-Miyaura catalyst.

Conclusion and Future Outlook

The era of palladium's sole dominance in Suzuki-Miyaura coupling is evolving. The development of robust, efficient, and cost-effective catalysts from earth-abundant metals like nickel, copper, and iron is not just an academic curiosity but a vital step towards more sustainable chemical manufacturing. While challenges remain, particularly in broadening substrate scope and improving user-friendliness under less stringent conditions, the progress is undeniable. Nickel has established itself as a powerful and versatile alternative, while iron and copper offer compelling advantages in terms of cost and sustainability. As our mechanistic understanding of these systems deepens, we can expect the development of even more active and selective catalysts, further diminishing our reliance on precious metals and paving the way for a greener future in chemical synthesis.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management of chemical reagents like (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid is not a mere procedural formality; it is a cornerstone of a safe, compliant, and environmentally conscious laboratory. This guide provides a comprehensive, step-by-step protocol for the disposal of this compound, grounded in its specific chemical properties and regulatory requirements.

Part 1: Hazard Identification and Core Safety

This compound is a multi-functional molecule. Its proper handling and disposal are dictated by the combined characteristics of its three primary structural components: the boronic acid group, the chlorinated aromatic ring, and the morpholine amide moiety. A failure to recognize the hazards associated with each part can lead to improper waste segregation, dangerous chemical reactions, and regulatory non-compliance.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, its hazard profile can be expertly inferred from these components. An analogous compound, 3-chloro-4-(ethoxycarbonyl)phenylboronic acid, is known to cause respiratory irritation.[1] Boronic acids as a class can be mutagenic, and their handling requires diligence to prevent exposure.[2] The morpholine component is corrosive and toxic, while the chlorinated phenyl group designates it as a halogenated organic compound, which has specific disposal requirements.[3][4][5]

Table 1: Chemical and Hazard Identifiers

Property Identifier Source
IUPAC Name [3-chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid PubChem[6]
CAS Number 850589-49-0 PubChem[6]
Molecular Formula C₁₁H₁₃BClNO₄ PubChem[6]
Anticipated Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Potential Mutagen, Aquatic Toxicity [1][2][7][8]

| Primary Waste Class | Hazardous Waste: Halogenated Organic Compound |[3][9][10] |

Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Protective Clothing: A laboratory coat.

All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7][11]

Part 2: The Core Principle: Segregation as Hazardous Halogenated Waste

The single most critical step in the disposal of this compound is its correct characterization and segregation. Due to the presence of a chlorine atom on the phenyl ring, this compound must be disposed of as a halogenated organic waste .[3][10]

Causality: The U.S. Environmental Protection Agency (EPA) and corresponding international bodies have stringent regulations for halogenated wastes.[12] These compounds cannot be disposed of via landfill and require high-temperature incineration to prevent the formation of persistent and toxic environmental pollutants like dioxins.[3] Mixing halogenated waste with non-halogenated solvent streams leads to the entire volume being classified as the more expensive and difficult-to-dispose-of halogenated waste.[13]

Therefore, under no circumstances should this chemical or its contaminated materials be:

  • Disposed of down the drain.[11]

  • Placed in regular trash.[11]

  • Mixed with non-halogenated organic waste.[13]

  • Mixed with acidic or basic aqueous waste streams.[3]

Part 3: Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for the safe collection and storage of waste containing this compound, awaiting pickup by your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal contractor.

Protocol 1: Disposal of Solid Waste

This protocol applies to the pure, solid reagent, as well as disposables contaminated with it (e.g., weighing paper, gloves, pipette tips).

  • Container Selection: Use a designated, sealable hazardous waste container compatible with organic solids. The container must be in good condition with a secure, threaded cap.[10][14]

  • Waste Collection: In a chemical fume hood, carefully transfer the solid waste into the designated container using a spatula or scoop. Minimize the generation of dust.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag.[15] The label must include:

    • The full chemical name: "this compound". Do not use abbreviations.[10]

    • The primary hazard: "Irritant," "Toxic."

    • The date accumulation begins.[15]

  • Storage: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[14][15] Ensure it is segregated from incompatible materials.

Protocol 2: Disposal of Liquid Waste (Solutions)

This protocol applies to solutions of the compound in organic solvents.

  • Container Selection: Use a designated "Halogenated Organic Waste" container (often a safety can or a chemically-resistant carboy, which may be color-coded by your institution).[3][13] Ensure the container is compatible with the solvent used.

  • Waste Transfer: In a chemical fume hood, carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Labeling: The container must already be labeled "Hazardous Waste" and "Halogenated Organic Solvents." On the attached waste manifest or tag, list all constituents, including:

    • "this compound" and its approximate concentration or mass.

    • The full name of the solvent(s) and their percentages.[9]

  • Storage: Keep the container tightly closed at all times except when adding waste.[10] Store it in the designated SAA in secondary containment to prevent spills.[16]

Protocol 3: Decontamination of Empty Containers

The original reagent bottle is not "empty" until it has been properly decontaminated. Residual amounts must be treated as hazardous waste.

  • Initial Rinse (Hazardous Waste Collection): In a chemical fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone, ethyl acetate).[11]

  • Collect Rinseate: The rinseate from all three rinses must be collected and disposed of as liquid halogenated hazardous waste, as described in Protocol 2.[11]

  • Final Disposal: After the triple rinse and allowing the container to air dry completely in the fume hood, deface or remove the original label. The decontaminated container can now be disposed of in the appropriate laboratory glass or plastic recycling stream, as per your institution's policy.[11]

Part 4: Spill Management Protocol

In the event of a small spill, immediate and correct action is critical.

  • Alert Personnel: Notify others in the immediate area.

  • Containment: If the spill is liquid, use an inert absorbent material (e.g., vermiculite, sand) to contain it. Prevent the material from entering drains.[7]

  • Cleanup: For both solid and contained liquid spills, carefully scoop the material and absorbent into a designated hazardous waste container for solid waste.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials (e.g., paper towels, pads) must also be disposed of as solid hazardous waste.[7]

  • Reporting: Report the spill to your supervisor and your institution's EHS department, in accordance with local policy.[7]

Part 5: Visualizing the Disposal Workflow

The following diagram outlines the logical decision-making process for the proper disposal of this compound waste.

Caption: Disposal workflow for boronic acid waste.

Part 6: Regulatory Framework

All laboratory waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17] Academic and research laboratories often operate under specific regulations, such as Subpart K or as Satellite Accumulation Areas (SAAs), which dictate storage limits, time constraints, and documentation requirements.[15][18] It is your responsibility to be familiar with both the federal regulations and your institution's specific Laboratory Management Plan. Adherence to these protocols ensures you remain in compliance, protecting both your institution and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.